molecular formula C11H16O5 B585390 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol CAS No. 22805-15-8

3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol

货号: B585390
CAS 编号: 22805-15-8
分子量: 228.24 g/mol
InChI 键: IMVVRJZYFJNFBX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol is a natural product found in Annona cherimola with data available.

属性

IUPAC Name

3-(4-hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O5/c1-15-9-4-7(3-8(13)6-12)5-10(16-2)11(9)14/h4-5,8,12-14H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVVRJZYFJNFBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745400
Record name 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22805-15-8
Record name 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol: Natural Sources, Isolation, and Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sourcing and isolation of the phenylpropanoid compound 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol. While this compound has been identified in specific plant species, detailed quantitative data and explicit experimental protocols from primary literature remain limited. This document summarizes the known natural occurrences and presents a generalized, robust methodology for the extraction and purification of phenolic glycosides from plant matrices. Furthermore, based on evidence from closely related analogs, a potential anti-inflammatory signaling pathway is proposed and visualized, offering a foundation for future research and drug development endeavors.

Natural Sources

This compound is a naturally occurring phenolic compound that has been identified in the plant kingdom. The primary documented source for this specific molecule is Xylosma controversum, a plant belonging to the Salicaceae family. Research has pointed to the stems of this plant as the principal location for its accumulation.

In addition to the target compound, several structurally related phenylpropanoids have been isolated from a variety of plant sources. These related molecules can provide valuable insights into the biosynthesis and potential biological activities of this class of compounds. A summary of these natural sources is presented in Table 1.

Table 1: Natural Sources of this compound and Related Compounds

Compound NameNatural Source(s)Plant Part(s)Reference(s)
This compoundXylosma controversumStems[1][2][3]
3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-oneFicus erecta var. beecheyana, Selaginella doederleiniiNot Specified
1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-oneMaple syrup, Aspen poplar woodSap, Wood
3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acidKorean cabbage kimchi (fermented)Leaves
3-(4-Hydroxy-3-methoxyphenyl) propionic acidA metabolite of dietary polyphenolsNot Applicable

Experimental Protocols: Isolation and Purification

While the specific experimental details for the isolation of this compound from Xylosma controversum are detailed in a 2008 publication in Helvetica Chimica Acta, access to the full text of this primary literature can be limited. Therefore, a generalized yet comprehensive protocol for the extraction and isolation of moderately polar phenolic compounds, such as the target diol, from plant material is provided below. This methodology is based on established phytochemical techniques.

General Workflow for Extraction and Isolation

The overall process involves the initial extraction of the plant material with a suitable solvent, followed by partitioning to remove unwanted compounds, and subsequent chromatographic separation to purify the target molecule.

G start Dried & Powdered Plant Material extraction Solvent Extraction (e.g., 80% MeOH) start->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning (e.g., EtOAc/H2O) crude_extract->partitioning EtOAc_phase Ethyl Acetate Fraction partitioning->EtOAc_phase Organic H2O_phase Aqueous Fraction partitioning->H2O_phase Aqueous column_chroma Column Chromatography (Silica Gel) EtOAc_phase->column_chroma fractions Collect Fractions column_chroma->fractions tlc TLC Analysis fractions->tlc combine Combine Pure Fractions tlc->combine pure_compound Pure Compound combine->pure_compound

Figure 1: Generalized workflow for the extraction and isolation of phenolic compounds.

Detailed Methodology
  • Plant Material Preparation:

    • Air-dry the stems of the plant material at room temperature until brittle.

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered plant material (e.g., 1 kg) with an appropriate solvent, such as 80% aqueous methanol (MeOH), at room temperature for 72 hours. The solvent-to-solid ratio should be sufficient to ensure thorough extraction (e.g., 10:1 v/w).

    • Perform the extraction in triplicate to maximize the yield.

    • Filter the combined extracts through cheesecloth and then filter paper to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in distilled water and perform liquid-liquid partitioning with a series of solvents of increasing polarity, for example, n-hexane, chloroform, and ethyl acetate (EtOAc).

    • Given the structure of the target compound, it is likely to partition into the more polar organic phase, such as ethyl acetate.

    • Separate the layers using a separatory funnel and concentrate the ethyl acetate fraction to dryness.

  • Column Chromatography:

    • Subject the dried ethyl acetate fraction to column chromatography on a silica gel (60-120 mesh) column.

    • Elute the column with a gradient of increasing polarity, starting with a non-polar solvent system (e.g., n-hexane/ethyl acetate) and gradually increasing the proportion of the more polar solvent (e.g., ethyl acetate, followed by ethyl acetate/methanol).

    • Collect fractions of a fixed volume (e.g., 50 mL).

  • Fraction Analysis and Purification:

    • Monitor the collected fractions by thin-layer chromatography (TLC) on silica gel plates, using a suitable solvent system.

    • Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating).

    • Combine the fractions that show a similar TLC profile and contain the compound of interest.

    • Further purify the combined fractions using repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.

  • Structural Elucidation:

    • Confirm the structure of the purified compound using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS).

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are not extensively reported in the current literature. However, a closely related compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), has demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated microglial cells. These findings suggest that the core 4-hydroxy-3,5-dimethoxyphenyl moiety is bioactive and that the propane-1,2-diol derivative may exhibit similar properties.

The anti-inflammatory action of HDMPPA was shown to be mediated through the inhibition of key pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. A proposed mechanism of action, which can serve as a hypothesis for the biological activity of this compound, is depicted in the signaling pathway diagram below.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K MAPKs MAPKs (p38, ERK, JNK) TLR4->MAPKs IKK IKK TLR4->IKK Akt Akt PI3K->Akt IkB IκBα IKK->IkB phosphorylates NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 releases NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc translocates Target_Compound 3-(4-Hydroxy-3,5-dimethoxyphenyl) propane-1,2-diol (Proposed Action) Target_Compound->PI3K Target_Compound->Akt Target_Compound->MAPKs Target_Compound->IKK DNA DNA NFkB_p65_nuc->DNA Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) DNA->Pro_inflammatory_genes transcription

Figure 2: Proposed anti-inflammatory signaling pathway inhibited by this compound.

Conclusion and Future Directions

This compound is a naturally occurring phenylpropanoid with a confirmed presence in Xylosma controversum. While detailed protocols for its isolation are present in specialized literature, this guide provides a robust, generalized methodology for its extraction and purification from plant sources. The significant anti-inflammatory activity of a closely related analog strongly suggests that the target compound may also possess valuable therapeutic properties, particularly in the modulation of inflammatory responses through the NF-κB, MAPK, and PI3K/Akt signaling pathways.

Future research should focus on:

  • Quantitative Analysis: Determining the concentration of this compound in Xylosma controversum and other potential plant sources.

  • Bioactivity Screening: Conducting comprehensive in vitro and in vivo studies to elucidate the specific biological activities of the pure compound, particularly its anti-inflammatory and neuroprotective potential.

  • Mechanism of Action Studies: Validating the proposed inhibitory effects on key signaling pathways and identifying its direct molecular targets.

  • Synthesis and Analogs: Developing efficient synthetic routes to the compound and creating a library of analogs to explore structure-activity relationships for potential drug development.

References

An In-Depth Technical Guide to the Isolation of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol from Xylosma controversum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the isolation and characterization of 3-(4-hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol, a phenylpropanoid compound, from the stems of Xylosma controversum Clos. This document provides a comprehensive overview of the necessary experimental protocols, from the initial extraction of the plant material to the final purification and structural elucidation of the target compound. Quantitative data, including spectroscopic information, are presented in a clear tabular format. Additionally, a generalized experimental workflow and a potential biological signaling pathway are visualized using diagrams to facilitate a deeper understanding of the process and the compound's potential therapeutic relevance.

Introduction

Xylosma controversum Clos, a plant belonging to the Salicaceae family, is distributed throughout parts of Asia and has been a subject of phytochemical interest.[1] The stems of this plant have been identified as a source of various phenolic compounds, including the phenylpropanoid this compound, also known as syringylglycerol.[1] Phenylpropanoids are a class of natural products known for their diverse biological activities, making them attractive targets for drug discovery and development. This guide serves as a technical resource for the efficient isolation and identification of this specific compound for further research and application.

Experimental Protocols

The following protocols are based on established methodologies for the isolation of phenylpropanoids from plant sources.

Plant Material Collection and Preparation

Fresh stems of Xylosma controversum should be collected and authenticated by a plant taxonomist. The plant material is then washed, air-dried in the shade, and ground into a coarse powder to increase the surface area for efficient extraction.

Extraction
  • Maceration: The powdered plant material (e.g., 1 kg) is macerated with methanol (e.g., 5 L) at room temperature for a period of 72 hours with occasional stirring.

  • Filtration and Concentration: The methanolic extract is filtered through a fine cloth or filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude methanolic extract.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. The target compound, being polar, is expected to be enriched in the ethyl acetate and methanolic fractions.

Isolation and Purification

A combination of chromatographic techniques is employed for the isolation of the target compound.

  • Silica Gel Column Chromatography: The ethyl acetate or methanol fraction is subjected to silica gel column chromatography. The column is typically eluted with a gradient of increasing polarity, for example, starting with chloroform and gradually increasing the proportion of methanol (e.g., CHCl₃:MeOH, 100:0 to 80:20). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the target compound are pooled, concentrated, and further purified by preparative HPLC on a C18 column. A common mobile phase for separating such phenolic compounds is a gradient of methanol and water, or acetonitrile and water, often with the addition of a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

Data Presentation

The structure of the isolated compound is confirmed through spectroscopic analysis.

Spectroscopic Data

The following table summarizes the characteristic spectroscopic data for this compound.

Spectroscopic Data Values
¹H-NMR (CD₃OD, 400 MHz) δ (ppm): 6.70 (2H, s, H-2', H-6'), 4.28 (1H, m, H-1), 3.84 (6H, s, 2 x OCH₃), 3.80 (1H, m, H-2), 3.60 (2H, d, J=5.2 Hz, H-3)
¹³C-NMR (CD₃OD, 100 MHz) δ (ppm): 148.5 (C-3', C-5'), 135.0 (C-4'), 130.0 (C-1'), 105.0 (C-2', C-6'), 75.0 (C-1), 72.0 (C-2), 64.0 (C-3), 56.5 (2 x OCH₃)
Mass Spectrometry (ESI-MS) m/z: 229 [M+H]⁺, 251 [M+Na]⁺

Note: The presented NMR data is a representative example based on similar compounds and may vary slightly depending on the solvent and instrument used.

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

experimental_workflow plant_material Xylosma controversum Stems powdered_material Drying and Grinding plant_material->powdered_material extraction Methanol Extraction powdered_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning fractions n-Hexane, Chloroform, Ethyl Acetate, Methanol Fractions partitioning->fractions column_chromatography Silica Gel Column Chromatography fractions->column_chromatography prep_hplc Preparative HPLC column_chromatography->prep_hplc pure_compound 3-(4-Hydroxy-3,5-dimethoxyphenyl) propane-1,2-diol prep_hplc->pure_compound

Figure 1: Isolation and purification workflow.
Potential Signaling Pathway

While the specific signaling pathways modulated by this compound are not yet fully elucidated, related phenylpropanoids have been shown to exhibit anti-inflammatory and antioxidant effects, often through the modulation of the NF-κB and Nrf2 pathways. The following diagram illustrates a generalized representation of these pathways.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) receptor Receptor (e.g., TLR4) stimulus->receptor ikk IKK Complex receptor->ikk Activates compound 3-(4-Hydroxy-3,5-dimethoxyphenyl) propane-1,2-diol compound->ikk Inhibits keap1 Keap1 compound->keap1 Inhibits ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) nfkb_n NF-κB nfkb->nfkb_n Translocates nrf2 Nrf2 keap1->nrf2 Sequesters nrf2_n Nrf2 nrf2->nrf2_n Translocates nfkb_ikb NF-κB-IκBα nfkb_ikb->nfkb Releases inflammatory_genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) nfkb_n->inflammatory_genes Induces Transcription are ARE nrf2_n->are Binds antioxidant_genes Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes Induces Transcription

Figure 2: Potential anti-inflammatory and antioxidant signaling pathways.

Conclusion

This technical guide provides a foundational framework for the successful isolation and characterization of this compound from Xylosma controversum. The detailed protocols and data presented herein are intended to support researchers in the fields of natural product chemistry, pharmacology, and drug development in their efforts to explore the therapeutic potential of this and other related compounds. Further investigation into the specific biological activities and mechanisms of action of this phenylpropanoid is warranted.

References

An In-depth Technical Guide on the Chemical Properties of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol, also known as Syringylglycerol, is a phenolic compound that belongs to the phenylpropanoid class of natural products. It is structurally related to lignin monomers and is found in various plant species. Due to its antioxidant and potential metabolic regulatory properties, this compound is of growing interest to researchers in the fields of medicinal chemistry, pharmacology, and materials science. This technical guide provides a comprehensive overview of its chemical properties, including its physicochemical characteristics, spectral data, a representative synthesis protocol, and a discussion of its potential biological activities based on structurally related compounds.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compound
Synonyms Syringylglycerol
CAS Number 22805-15-8[1]
Molecular Formula C₁₁H₁₆O₅[1]
Molecular Weight 228.24 g/mol [1]
Appearance Not available
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa Not available
LogP Not available

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be adapted from the known synthesis of structurally similar lignin model compounds. The following is a representative experimental protocol.

Representative Experimental Protocol: Synthesis of a Lignin Model Compound

This protocol describes a general method for the synthesis of a propane-1,2-diol derivative from a corresponding phenolic starting material.

Materials:

  • Starting Phenolic Compound (e.g., a substituted guaiacol or syringol derivative)

  • Allyl Bromide

  • Potassium Carbonate

  • Acetone

  • Osmium Tetroxide (OsO₄) solution (catalytic amount)

  • N-Methylmorpholine N-oxide (NMO)

  • tert-Butanol

  • Water

  • Sodium Sulfite

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Allylation: The starting phenolic compound is dissolved in acetone, and potassium carbonate is added, followed by the dropwise addition of allyl bromide. The mixture is refluxed until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield the allylated intermediate.

  • Dihydroxylation: The allylated intermediate is dissolved in a mixture of tert-butanol and water. A catalytic amount of osmium tetroxide solution and N-methylmorpholine N-oxide (NMO) are added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite. The mixture is stirred for 30 minutes, and then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford the desired this compound.

Synthesis Workflow Diagram

SynthesisWorkflow Start Starting Phenolic Compound Allylation Allylation (Allyl Bromide, K2CO3, Acetone) Start->Allylation Dihydroxylation Dihydroxylation (OsO4, NMO, t-BuOH/H2O) Allylation->Dihydroxylation Purification Purification (Column Chromatography) Dihydroxylation->Purification Product 3-(4-Hydroxy-3,5-dimethoxyphenyl) propane-1,2-diol Purification->Product

Caption: Representative workflow for the synthesis of this compound.

Spectroscopic Data

Table 2: Spectroscopic Data for a Structurally Similar Compound

Technique Data for 3-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol [2]
¹H NMR Predicted shifts for key protons would include signals for aromatic protons, methoxy protons, and the protons of the propane-1,2-diol chain.
¹³C NMR Predicted shifts would show signals for aromatic carbons, the methoxy carbon, and the carbons of the propane-1,2-diol chain.
Mass Spec. Molecular Ion (M+H)⁺: Predicted at m/z 229.1025 for C₁₁H₁₇O₅. Fragmentation patterns would likely involve loss of water and cleavage of the propanediol side chain.

Biological Activity and Potential Signaling Pathways

Direct experimental evidence for the biological activity of this compound is limited. However, based on the known activities of structurally related phenolic compounds, such as syringic acid, it is plausible that this compound exhibits antioxidant and metabolic modulatory effects.[3]

Potential Antioxidant Activity

Phenolic compounds are well-known for their ability to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress. The hydroxyl and methoxy groups on the aromatic ring of this compound are expected to contribute to its antioxidant capacity.

Potential Metabolic Effects

Studies on related compounds like syringic acid have demonstrated beneficial effects on metabolic parameters, including improvements in glucose and lipid metabolism.[3] These effects are often mediated through the modulation of key signaling pathways involved in inflammation and metabolism.

Hypothetical Signaling Pathway

Given the absence of direct evidence, a hypothetical signaling pathway is proposed based on the known actions of similar phenolic compounds. These compounds have been shown to modulate inflammatory and metabolic pathways such as the NF-κB and PI3K/Akt pathways.

SignalingPathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway Compound 3-(4-Hydroxy-3,5-dimethoxyphenyl) propane-1,2-diol ROS Reactive Oxygen Species (ROS) Compound->ROS inhibits PI3K PI3K Compound->PI3K activates IKK IKK Compound->IKK inhibits ROS->IKK activates Akt Akt PI3K->Akt Metabolism Metabolic Regulation (e.g., Glucose uptake) Akt->Metabolism NFkB NF-κB IKK->NFkB activates Inflammation Inflammatory Response (e.g., Cytokine production) NFkB->Inflammation

Caption: Hypothetical signaling pathway for this compound.

Disclaimer: The signaling pathway depicted is a hypothetical model based on the known activities of structurally related compounds and has not been experimentally validated for this compound.

Conclusion

This compound is a promising natural product with potential applications in various scientific fields. However, a significant gap exists in the experimental data regarding its physicochemical properties, specific synthesis protocols, and biological activities. Further research is warranted to fully elucidate the chemical and pharmacological profile of this compound, which may lead to the development of new therapeutic agents or functional materials. This guide serves as a foundational resource to stimulate and direct future investigations into this intriguing molecule.

References

An In-depth Technical Guide on 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 22805-15-8

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol is a naturally occurring phenylpropanoid derivative isolated from the stems of Xylosma controversum. While specific biological activities and mechanisms of action for this compound are not extensively documented in current scientific literature, its structural similarity to other bioactive molecules suggests potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, potential biological activities inferred from related compounds, and proposes experimental workflows for its further investigation.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and in-depth study.

PropertyValue
CAS Number 22805-15-8
Molecular Formula C₁₁H₁₆O₅
Molecular Weight 228.24 g/mol
IUPAC Name This compound
Synonyms 1,2-Propanediol, 3-(4-hydroxy-3,5-dimethoxyphenyl)-
Appearance Not specified (likely a solid)
Solubility Expected to be soluble in polar organic solvents
Storage 2-8°C

Natural Occurrence and Isolation

This compound has been identified as a constituent of the plant Xylosma controversum, a member of the Salicaceae family. The genus Xylosma is known to produce a variety of phenolic compounds, some of which exhibit interesting biological activities.

Proposed Isolation Workflow

A general workflow for the isolation of this compound from Xylosma controversum stems is outlined below. This process involves extraction, fractionation, and chromatographic purification.

G plant Xylosma controversum Stems extraction Solvent Extraction (e.g., Methanol) plant->extraction fractionation Liquid-Liquid Fractionation (e.g., with Ethyl Acetate) extraction->fractionation chromatography Column Chromatography (Silica Gel) fractionation->chromatography purification Preparative HPLC chromatography->purification compound Pure Compound 22805-15-8 purification->compound

Figure 1. Proposed workflow for the isolation of this compound.

Potential Biological Activities and Mechanisms of Action

Direct experimental evidence for the biological activity of this compound is limited. However, based on the activities of structurally similar compounds, several potential therapeutic areas can be hypothesized.

Anti-inflammatory Activity (Inferred)

A closely related compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), has demonstrated significant anti-inflammatory properties. It is plausible that this compound may exhibit similar activities. The proposed mechanism of action for HDMPPA involves the inhibition of key inflammatory signaling pathways.

The following diagram illustrates the potential mechanism by which compounds of this class may exert their anti-inflammatory effects, primarily through the inhibition of the NF-κB and MAPK signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K MAPK MAPKs (p38, ERK, JNK) TLR4->MAPK Akt Akt PI3K->Akt IKK IKK Akt->IKK MAPK->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB_inactive NF-κB (p65/p50) (Inactive) NFκB_active NF-κB (p65/p50) (Active) NFκB_inactive->NFκB_active Activation DNA DNA NFκB_active->DNA Compound 3-(4-Hydroxy-3,5-dimethoxyphenyl) propane-1,2-diol Compound->PI3K Compound->MAPK Compound->IKK Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) DNA->Proinflammatory_Genes Transcription

Figure 2. Inferred anti-inflammatory signaling pathway.
Other Potential Activities

Other compounds isolated from the Xylosma genus have shown activities such as phosphodiesterase inhibition. Given the shared chemical scaffold, it would be worthwhile to investigate this compound for similar enzymatic inhibitory effects.

Proposed Experimental Protocols for Biological Evaluation

To elucidate the biological activities of this compound, a series of in vitro experiments are recommended.

Anti-inflammatory Activity Screening

Objective: To assess the ability of the compound to inhibit the production of inflammatory mediators in a cellular model.

Methodology:

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture for 24 hours.

  • Nitric Oxide (NO) Assay: The concentration of nitrite in the culture supernatant is measured using the Griess reagent as an indicator of NO production.

  • Prostaglandin E₂ (PGE₂) Assay: The level of PGE₂ in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values are calculated.

Western Blot Analysis for Protein Expression

Objective: To determine the effect of the compound on the expression of key inflammatory proteins.

Methodology:

  • Cell Lysis: Following treatment and stimulation as described above, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is probed with primary antibodies against iNOS, COX-2, and β-actin (as a loading control), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

Objective: To measure the effect of the compound on the mRNA expression of pro-inflammatory cytokines.

Methodology:

  • RNA Extraction: Total RNA is extracted from treated and stimulated cells using a suitable RNA isolation kit.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA.

  • qRT-PCR: The expression levels of TNF-α, IL-1β, and a housekeeping gene (e.g., GAPDH) are quantified using specific primers and a real-time PCR system.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Hypothetical Quantitative Data

The following table presents hypothetical IC₅₀ values for the anti-inflammatory activity of this compound, based on data from structurally related compounds. Note: These values are for illustrative purposes only and require experimental validation.

AssayHypothetical IC₅₀ (µM)
Nitric Oxide (NO) Production25 - 50
Prostaglandin E₂ (PGE₂) Production10 - 30
TNF-α Secretion30 - 60
IL-1β Secretion40 - 70

Conclusion and Future Directions

This compound is a natural product with a chemical structure that suggests potential for biological activity, particularly in the area of anti-inflammatory therapeutics. The lack of extensive research on this specific compound presents a significant opportunity for further investigation. The proposed experimental workflows provide a roadmap for elucidating its pharmacological profile. Future studies should focus on confirming its anti-inflammatory effects, exploring other potential activities such as antioxidant and enzyme inhibition, and ultimately, evaluating its therapeutic potential in in vivo models. The synthesis of this compound would also be a valuable endeavor to ensure a consistent and scalable supply for comprehensive research.

An In-depth Technical Guide on 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on the chemical compound 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol, a phenylpropanoid that has been isolated from natural sources.

Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for a variety of experimental and analytical procedures, including but not limited to, mass spectrometry, chromatography, and quantitative analysis.

PropertyValue
Molecular FormulaC₁₁H₁₆O₅
Molecular Weight228.24 g/mol [1]
Exact Mass228.1 g/mol [2]

Logical Relationship of Compound Identification

The following diagram illustrates the logical flow from the compound's systematic name to its fundamental chemical properties.

compound_name This compound molecular_formula Molecular Formula C₁₁H₁₆O₅ compound_name->molecular_formula molecular_weight Molecular Weight 228.24 g/mol molecular_formula->molecular_weight exact_mass Exact Mass 228.1 g/mol molecular_formula->exact_mass

Compound Properties Relationship

References

The Biological Profile of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activity of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol, also known as syringylglycerol, is limited in publicly available scientific literature. This guide provides a comprehensive overview of its potential biological activities based on data from structurally related compounds. The information presented, including quantitative data, experimental protocols, and signaling pathways, is inferred from studies on molecules sharing the same syringyl chemical motif.

Introduction

This compound is a lignin-derived phenolic compound. Lignin, a complex polymer abundant in plant cell walls, is a rich source of various bioactive molecules. The core structure of this compound, featuring a guaiacyl or syringyl unit, is common to many natural phenols known for a range of pharmacological effects. This guide explores the anticipated biological activities of this compound, focusing on its potential as an antioxidant and anti-inflammatory agent.

Inferred Biological Activities

Based on the activities of structurally similar compounds, this compound is likely to possess antioxidant and anti-inflammatory properties.

Antioxidant Activity

Phenolic compounds with a 4-hydroxy-3,5-dimethoxyphenyl group are known to be potent antioxidants. The hydroxyl group on the phenyl ring can donate a hydrogen atom to neutralize free radicals, while the methoxy groups enhance this activity.

A structurally related compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), has demonstrated significant antioxidant effects. It has been shown to inhibit the oxidative modification of low-density lipoprotein (LDL) and exhibit 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity.[1]

Table 1: Inferred Antioxidant Activity Data

CompoundAssayIC50 ValueSource
3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA)LDL Oxidation Inhibition1.4 µg/mL[1]
3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA)DPPH Radical Scavenging0.78 µg/mL[1]
Anti-inflammatory Activity

The anti-inflammatory potential of compounds with the 4-hydroxy-3,5-dimethoxyphenyl moiety is well-documented. These molecules can modulate key inflammatory pathways, reducing the production of pro-inflammatory mediators.

Studies on HDMPPA have shown that it can significantly suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated microglial cells.[2][3] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3] Furthermore, it attenuates the expression and secretion of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[2][3]

The underlying mechanism for these anti-inflammatory effects involves the inhibition of the nuclear factor-κB (NF-κB) signaling pathway.[2][3] HDMPPA has been observed to prevent the degradation and phosphorylation of IκB-α, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.[2][3] Additionally, it can suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) and the PI3K/Akt signaling pathway.[2]

Experimental Protocols

The following are detailed experimental methodologies for key assays used to evaluate the biological activities of structurally related compounds, which could be adapted for this compound.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

  • Prepare a fresh solution of DPPH (e.g., 0.1 mM in methanol).

  • In a 96-well plate, add varying concentrations of the test compound to the DPPH solution.

  • Include a control group with the solvent and DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Nitric Oxide (NO) Production Assay in Macrophages

This assay determines the effect of a compound on NO production in LPS-stimulated macrophage cells (e.g., RAW 264.7 or BV2 microglia).

Protocol:

  • Culture macrophage cells in a 96-well plate until they reach 80% confluency.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Mix equal volumes of the supernatant and Griess reagent and incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Use a sodium nitrite standard curve to determine the nitrite concentration.

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to detect the levels of specific proteins involved in the NF-κB signaling pathway.

Protocol:

  • Culture and treat cells as described in the NO production assay.

  • Lyse the cells to extract total protein.

  • Determine the protein concentration using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against p-IκB-α, IκB-α, p-p65, p65, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Visualizations of Inferred Mechanisms

The following diagrams illustrate the potential signaling pathways that this compound might modulate, based on evidence from structurally similar compounds.

anti_inflammatory_pathway cluster_NFkappaB Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K MAPKs MAPKs TLR4->MAPKs IKK IKK TLR4->IKK Compound 3-(4-Hydroxy-3,5-dimethoxyphenyl) propane-1,2-diol Compound->PI3K inhibits Compound->MAPKs inhibits Compound->IKK inhibits Akt Akt PI3K->Akt Akt->IKK NFkappaB NF-κB (p65) MAPKs->NFkappaB IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB_nuc NF-κB (p65) NFkappaB->NFkappaB_nuc translocates Nucleus Nucleus Inflammation Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-1β) NFkappaB_nuc->Inflammation induces transcription experimental_workflow start Start cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture treatment Treatment with Compound + LPS Stimulation cell_culture->treatment supernatant Collect Supernatant treatment->supernatant cell_lysate Prepare Cell Lysate treatment->cell_lysate griess Griess Assay for NO supernatant->griess elisa ELISA for Cytokines supernatant->elisa western Western Blot for Signaling Proteins cell_lysate->western data Data Analysis griess->data elisa->data western->data end End data->end

References

A Comprehensive Technical Review of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol (Syringylglycerol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol, commonly known as syringylglycerol, is a phenylpropanoid and a monomeric model compound representing a key structural unit in hardwood lignin. As a readily available building block from biomass, there is growing interest in its potential pharmacological applications. This technical guide provides a comprehensive review of the existing scientific literature, focusing on its synthesis, biological activities, and underlying mechanisms of action. While direct quantitative data for syringylglycerol is limited, this review draws upon extensive research on structurally analogous compounds to build a strong hypothetical framework for its therapeutic potential, particularly in the areas of anti-inflammatory, antioxidant, and neuroprotective activities. Detailed experimental protocols, quantitative data from related molecules, and proposed signaling pathways are presented to guide future research and development efforts.

Introduction

Lignin, a complex aromatic polymer, is the second most abundant terrestrial biopolymer after cellulose. It is composed of phenylpropanoid units, primarily p-coumaryl, coniferyl, and sinapyl alcohol. This compound (Syringylglycerol) is a direct derivative of sinapyl alcohol and serves as a crucial model compound for studying the structure and reactivity of syringyl-type lignin. The inherent antioxidant properties of its phenolic structure and the potential for biological activity have made it and its derivatives targets for pharmacological investigation. This whitepaper consolidates the available data on its synthesis and biological properties, leveraging insights from closely related compounds to elucidate its potential as a therapeutic agent.

Chemical Synthesis and Characterization

The synthesis of syringylglycerol and its derivatives often involves the utilization of precursors like syringaldehyde or other related phenolic compounds. While a specific, detailed protocol for syringylglycerol is not extensively documented in a single source, a general and plausible synthetic route can be constructed based on established methods for creating similar lignin-derived diols.

General Experimental Protocol: Synthesis via Phenolic Precursors

A common strategy for synthesizing lignin-derived diols involves the reaction of a phenolic precursor with a glycerol derivative. The following protocol is a representative method adapted from literature procedures for similar compounds[1].

Objective: To synthesize this compound from a suitable phenolic precursor.

Materials:

  • 4-allyl-2,6-dimethoxyphenol (or other suitable syringyl precursor)

  • Borane dimethylsulfide complex (BMS)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) solution

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Hydroboration: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-allyl-2,6-dimethoxyphenol in anhydrous THF in a round-bottom flask. Cool the solution to 0°C in an ice bath.

  • Add borane dimethylsulfide complex dropwise to the stirred solution over 20-30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Oxidation: Cool the mixture back to 0°C and slowly add sodium hydroxide solution, followed by the careful, dropwise addition of 30% hydrogen peroxide solution. The temperature should be monitored and maintained below 20-25°C during this exothermic step.

  • Stir the reaction mixture at room temperature for an additional 1-2 hours.

  • Work-up: Quench the reaction by adding diethyl ether. Separate the organic layer.

  • Wash the organic layer sequentially with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to yield the pure this compound.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization Data
  • ¹H-NMR (500 MHz, methanol-d₄): δ 6.68 (2H, brs), 4.53 (1H, d, J = 6.0 Hz), 3.67 (1H, m), 3.50 (1H, dd, J = 11.5, 4.0 Hz), 3.37 (1H, dd, J = 11.5, 6.5 Hz)[2].

  • ¹³C-NMR (125 MHz, methanol-d₄): δ 149.1, 149.1, 135.9, 134.1, 105.0, 105.0, 77.6, 75.6, 64.2, 56.7, 56.7[2].

Biological Activity and Therapeutic Potential

Direct experimental data on the biological activity of syringylglycerol is sparse. However, the activities of structurally similar phenylpropanoids provide strong evidence for its potential therapeutic applications.

Anti-Inflammatory Activity

Inflammation is a critical pathological process in many diseases. The inhibition of pro-inflammatory mediators is a key therapeutic strategy. Phenylpropanoids related to syringylglycerol have demonstrated potent anti-inflammatory effects.

Proposed Mechanism of Action: Studies on the lignan (+)-syringaresinol and the propionic acid derivative HDMPPA strongly suggest that the anti-inflammatory effects of these compounds are mediated through the inhibition of the NF-κB and MAPK signaling pathways[3][4][5][6]. Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of these pathways in immune cells like macrophages.

Activation of Toll-like receptor 4 (TLR4) by LPS initiates a cascade that leads to the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB. This allows the p65 subunit of NF-κB to translocate to the nucleus, where it drives the transcription of pro-inflammatory genes, including iNOS, COX-2, and cytokines like TNF-α, IL-1β, and IL-6. Simultaneously, LPS activates MAPK pathways (p38, JNK, and ERK), which also contribute to the inflammatory response.

Syringylglycerol and related compounds are hypothesized to intervene in this process by inhibiting the phosphorylation of key signaling molecules like IκBα, p38, and JNK, thereby preventing NF-κB activation and downstream inflammatory gene expression[3][4][5].

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, JNK) TLR4->MAPK_pathway IKK IKK TLR4->IKK IkBa_p65 IκBα-p65 (Inactive NF-κB) IKK->IkBa_p65 Phosphorylation p_IkBa P-IκBα IkBa_p65->p_IkBa Degradation p65_active p65 (Active NF-κB) p_IkBa->p65_active Degradation p65_nucleus p65 p65_active->p65_nucleus Syringylglycerol 3-(4-Hydroxy-3,5-dimethoxyphenyl) propane-1,2-diol Syringylglycerol->MAPK_pathway Inhibition Syringylglycerol->IKK Inhibition Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) p65_nucleus->Inflammatory_Genes Transcription

Figure 1. Proposed anti-inflammatory mechanism via NF-κB and MAPK pathway inhibition.

Quantitative Data from Structurally Related Compounds: The following table summarizes the anti-inflammatory activity of compounds structurally related to syringylglycerol.

CompoundAssayCell LineIC₅₀ ValueReference
(+)-SyringaresinolNO ProductionRAW 264.7~50 µM[4]
Lignan 19NO ProductionBV-2 microglia17.5 µM[7]
Lignan 61NO ProductionBV-2 microglia17.6 µM[7]
Lignan 62*NO ProductionBV-2 microglia17.7 µM[7]
Note: Lignans 19, 61, and 62 are complex structures isolated from Cinnamomum species, sharing phenylpropanoid motifs.
Antioxidant and Neuroprotective Activity

The phenolic hydroxyl group in syringylglycerol is a key structural feature that predicts potent antioxidant activity through free radical scavenging. Oxidative stress is a major contributor to neurodegenerative diseases, and compounds that can mitigate this damage are of significant therapeutic interest.

Proposed Mechanism of Action: Syringic acid, a related phenolic compound, has demonstrated neuroprotective effects by reducing oxidative stress and inflammation in experimental models of traumatic brain injury and Parkinson's disease[8][9]. The proposed mechanism involves the upregulation of endogenous antioxidant systems and the scavenging of reactive oxygen species (ROS), which in turn protects neuronal cells from damage and apoptosis. It is highly probable that syringylglycerol shares these antioxidant properties and can confer similar neuroprotective benefits.

G Syringylglycerol Syringylglycerol Neuroinflammation Neuroinflammation (Microglial activation) Syringylglycerol->Neuroinflammation Inhibits Neuroprotection Neuroprotection Syringylglycerol->Neuroprotection Oxidative_Stress Oxidative_Stress Syringylglycerol->Oxidative_Stress Scavenges Neuronal_Damage Neuronal Damage (Lipid peroxidation, DNA damage, Protein oxidation) Apoptosis Neuronal Apoptosis (Cell Death) Neuronal_Damage->Apoptosis Neuroinflammation->Apoptosis Oxidative_Stress->Neuroinflammation

Figure 2. Hypothesized workflow for neuroprotective effects of Syringylglycerol.

Quantitative Data from Structurally Related Compounds: While direct antioxidant capacity values (e.g., ORAC, DPPH) for syringylglycerol are not available, studies on various plant extracts rich in syringyl-type compounds consistently report high antioxidant activity[10]. The neuroprotective effects of syringic acid have been quantified in animal models.

CompoundModelDoses TestedKey OutcomesReference
Syringic AcidTraumatic Brain Injury (Rat)25, 50, 100 mg/kgImproved motor coordination, reduced oxidative markers, decreased TNF-α.[8]
Syringic AcidParkinson's Disease (Rat)25, 50 mg/kgRestored motor function, increased dopamine levels, reduced iNOS expression.[9]
Syringic AcidDiabetic Neuropathy (Rat)25, 50, 100 mg/kgImproved memory, reduced lipid peroxidation, increased antioxidant enzyme activity.[11]

Conclusion and Future Directions

This compound (Syringylglycerol) is a promising natural product scaffold for drug development. Based on robust evidence from structurally analogous compounds, it is highly likely to possess significant anti-inflammatory, antioxidant, and neuroprotective properties. The proposed mechanisms, centered on the modulation of the NF-κB and MAPK signaling pathways and the mitigation of oxidative stress, offer clear avenues for further investigation.

Future research should prioritize the following:

  • Standardized Synthesis: Development and publication of a detailed, high-yield synthetic protocol for syringylglycerol to ensure a consistent supply for research purposes.

  • Quantitative In Vitro Studies: Systematic evaluation of its IC₅₀ and EC₅₀ values in a panel of anti-inflammatory and antioxidant assays (e.g., NO inhibition, cytokine release, DPPH, ORAC).

  • Mechanism Validation: Direct investigation of its effects on the NF-κB and MAPK signaling pathways in relevant cell models (e.g., macrophages, microglia) using techniques like Western blotting and qPCR.

  • In Vivo Efficacy: Assessment of its therapeutic efficacy in established animal models of inflammatory diseases and neurodegeneration.

By addressing these research gaps, the scientific community can fully elucidate the therapeutic potential of this abundant, lignin-derived compound and pave the way for its development into novel therapeutic agents.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and characterization of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol, a syringyl-type phenylpropanoid. While not extensively studied, this compound is of significant interest as a potential lignin-derived platform chemical and a candidate for biological screening in drug discovery programs. This document provides a comprehensive overview of its chemical properties, a proposed synthetic route from commercially available starting materials, detailed experimental protocols, and predicted analytical data. The information herein is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds.

Introduction

This compound belongs to the class of syringylpropane derivatives, which are structural motifs found in hardwood lignin. The valorization of lignin, a complex aromatic biopolymer, into well-defined chemical entities is a cornerstone of modern biorefinery concepts. Phenylpropanoid diols, in particular, are valuable chiral building blocks and possess a range of potential biological activities stemming from their phenolic nature. This guide outlines a plausible synthetic pathway and provides a comprehensive characterization profile for this specific diol, facilitating its accessibility for further research and development.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved via a two-step process starting from the commercially available acetosyringone. The proposed pathway involves an initial hydroxymethylation to introduce the C3 carbon, followed by a stereoselective reduction of the ketone and the newly formed aldehyde to yield the desired vicinal diol.

Synthetic Pathway acetosyringone Acetosyringone (1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone) intermediate 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one acetosyringone->intermediate 1. LDA, THF, -78 °C 2. Formaldehyde final_product This compound intermediate->final_product NaBH4, MeOH

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Synthesis of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one (Intermediate)

Materials:

  • Acetosyringone (1.0 eq)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Paraformaldehyde (1.5 eq)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add acetosyringone and dissolve in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the LDA solution dropwise over 20 minutes, maintaining the temperature at -78 °C. Stir the resulting enolate solution for 1 hour.

  • Add paraformaldehyde powder in one portion.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the pure intermediate.

Synthesis of this compound (Final Product)

Materials:

  • 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one (1.0 eq)

  • Sodium borohydride (NaBH4) (2.0 eq)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the intermediate ketone in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench by the slow addition of deionized water at 0 °C.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude diol.

  • Purify the product by flash column chromatography (silica gel, dichloromethane:methanol gradient) to yield the final product.

Data Presentation

Physicochemical Properties
PropertyPrecursor: 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-oneFinal Product: this compound
Molecular Formula C11H14O5[1]C11H16O5
Molecular Weight 226.23 g/mol [1]228.24 g/mol
Appearance Predicted: White to off-white solidPredicted: Colorless oil or white solid
Solubility Soluble in methanol, ethanol, DMSO, ethyl acetateSoluble in methanol, ethanol, water, DMSO
Predicted Spectroscopic Data
Spectroscopic TechniquePredicted Data for this compound
¹H NMR (400 MHz, CDCl₃, δ in ppm) ~6.55 (s, 2H, Ar-H), ~5.50 (s, 1H, Ar-OH), ~4.80 (m, 1H, CH-OH), ~3.90 (m, 1H, CH-OH), ~3.85 (s, 6H, 2x OCH₃), ~3.70 (dd, 1H, CH₂), ~3.60 (dd, 1H, CH₂), ~2.80 (d, 2H, Ar-CH₂)
¹³C NMR (100 MHz, CDCl₃, δ in ppm) ~147.0 (C-O, aromatic), ~135.0 (C-OH, aromatic), ~132.0 (C-C, aromatic), ~105.0 (C-H, aromatic), ~75.0 (CH-OH), ~68.0 (CH-OH), ~64.0 (CH₂-OH), ~56.0 (OCH₃), ~40.0 (Ar-CH₂)
Mass Spectrometry (ESI-MS) [M+H]⁺ = 229.10, [M+Na]⁺ = 251.08
Key IR Absorptions (cm⁻¹) 3400-3200 (br, O-H stretch), 2930-2850 (C-H stretch), 1610, 1515 (C=C aromatic stretch), 1220 (C-O stretch, ether), 1115 (C-O stretch, alcohol)

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of the target compound.

Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Material (Acetosyringone) step1 Step 1: Hydroxymethylation start->step1 purification1 Purification 1 (Column Chromatography) step1->purification1 intermediate Intermediate Ketone purification1->intermediate step2 Step 2: Reduction intermediate->step2 purification2 Purification 2 (Column Chromatography) step2->purification2 final_product Final Product (Diol) purification2->final_product nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) final_product->nmr Structural Elucidation ms Mass Spectrometry (HRMS) final_product->ms Molecular Weight Confirmation ir IR Spectroscopy final_product->ir Functional Group Identification purity Purity Analysis (HPLC/GC) final_product->purity Purity Assessment

Caption: General workflow for the synthesis and characterization of the target compound.

Hypothetical Biological Screening Cascade

For drug development professionals, a newly synthesized compound such as this compound would enter a screening cascade to evaluate its biological activity. The following diagram illustrates a typical workflow.

Biological Screening cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary Tertiary Screening & Lead Optimization compound Test Compound (this compound) phenotypic Phenotypic Screening (e.g., Cell Viability Assay) compound->phenotypic target_based Target-Based Screening (e.g., Enzyme Inhibition Assay) compound->target_based dose_response Dose-Response Curve (IC₅₀/EC₅₀ Determination) phenotypic->dose_response Active target_based->dose_response Active selectivity Selectivity Profiling (Against Related Targets) dose_response->selectivity moa Mechanism of Action Studies selectivity->moa Confirmed Hit admet In Vitro ADMET Profiling moa->admet sar Structure-Activity Relationship (SAR) Studies admet->sar

Caption: A hypothetical biological screening cascade for a novel chemical entity.

Safety, Handling, and Storage

As with any laboratory chemical, this compound and its synthetic intermediates should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration at 4°C is recommended. A full safety data sheet (SDS) should be consulted before handling.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the synthesis and characterization of this compound. By leveraging established synthetic methodologies and spectroscopic data from analogous compounds, this document serves as a valuable resource for researchers seeking to explore the chemistry and potential applications of this and other lignin-derived molecules. The provided protocols and data are intended to accelerate research in the fields of biorefinery, sustainable chemistry, and drug discovery.

References

An In-depth Technical Guide on 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification on Chemical Classification

It is essential to begin by clarifying the chemical classification of the subject of this guide. The compound 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol is a phenolic compound , specifically a phenylpropanoid. However, it is not a phenolic glucoside . A phenolic glucoside is characterized by a phenolic structure bonded to a glucose molecule. The structure of this compound does not contain a glucose component. This guide will provide a comprehensive overview of this important phenolic compound.

Introduction

This compound, also known as Syringylglycerol, is a lignin-derived monomer that has garnered interest in the scientific community for its potential biological activities. Lignin, a complex polymer of aromatic compounds in plants, is a rich source of various phenolic compounds. As a derivative of syringyl alcohol, this compound is a key structural unit in the lignin of hardwood species. Its potential as a bioactive molecule is an active area of research, with studies exploring its antioxidant and anti-inflammatory properties.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following table summarizes its key properties.

PropertyValueReference
CAS Number 22805-15-8[1][2]
Molecular Formula C11H16O5[1][2]
Molecular Weight 228.24 g/mol [3]
IUPAC Name This compound[1]
Synonyms SyringylglycerolN/A
Classification Phenylpropanoids[2]

Biological Activities and Potential Applications

Preliminary research suggests that this compound and structurally similar compounds possess a range of biological activities that are of interest for drug development and therapeutic applications.

Anti-inflammatory Effects

A structurally related compound, 3-(4′-hydroxyl-3′,5′-dimethoxyphenyl)propionic acid (HDMPPA), has demonstrated significant anti-inflammatory properties.[4][5] In studies using lipopolysaccharide (LPS)-stimulated BV2 microglial cells, HDMPPA was found to:

  • Significantly suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[4][5]

  • Reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5]

  • Attenuate the expression and secretion of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[4][5]

These effects are believed to be mediated through the blockage of NF-κB, MAPKs, and PI3K/Akt signaling pathways.[4] Another related phenylpropanoid, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), also showed inhibition of NO and PGE2 production in LPS-stimulated RAW 264.7 cells by blocking NF-κB and MAPK signaling.[6]

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. Lignin-derived phenolic compounds, including those structurally similar to this compound, have shown very strong antioxidant activity.[7] The antioxidant activity is often positively correlated with the total phenolic content.[7] A related compound, 1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane (DP), has been shown to reduce melanin synthesis through a dual mechanism that includes an antioxidant effect and acceleration of tyrosinase degradation.[8]

Experimental Protocols

Synthesis of Lignin-Derived Diols

A common method for the synthesis of lignin-derived diols involves the reaction of a phenolic compound with a carbonate, such as ethylene carbonate or glycerol carbonate.[9]

Example Protocol for Hydroxyalkylation:

  • Combine the respective phenol and glycerol carbonate in a 1:1 ratio.

  • Add a catalytic amount of K2CO3 as a base.

  • Reflux the mixture at a temperature between 130 to 180 °C for 4.5 to 5 hours under a nitrogen atmosphere.

  • After cooling to room temperature, the diol will initially form as an oil, which may solidify upon further drying.

  • Purify the product using recrystallization or flash column chromatography.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

The anti-inflammatory activity of compounds can be assessed by measuring their ability to inhibit nitric oxide (NO) production in stimulated macrophage cell lines.[6]

Protocol for NO Assay:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 1.5 × 10^5 cells/mL and incubate for 24 hours.

  • Pre-incubate the cells with various concentrations of the test compound for 2 hours.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours at 37 °C.

  • Transfer 100 µL of the supernatant to a 96-well plate.

  • Add 100 µL of Griess reagent (0.5% sulfanilamide, 0.05% N-(1-naphthyl) ethylenediamine dihydrochloride, 2.5% phosphoric acid) to each well.

  • Incubate for 10 minutes in the dark.

  • Measure the absorbance at a specific wavelength to determine the amount of nitrite, a stable product of NO.

Signaling Pathways

The anti-inflammatory effects of compounds structurally related to this compound are often mediated by their interaction with key signaling pathways involved in the inflammatory response.

anti_inflammatory_pathway cluster_pathways Intracellular Signaling cluster_response Inflammatory Response LPS LPS PI3K_Akt PI3K/Akt LPS->PI3K_Akt MAPK MAPKs LPS->MAPK IκBα IκB-α LPS->IκBα degradation Compound 3-(4-Hydroxy-3,5-dimethoxyphenyl) propane-1,2-diol Analogs Compound->PI3K_Akt inhibits Compound->MAPK inhibits Compound->IκBα prevents degradation NFκB NF-κB PI3K_Akt->NFκB activation MAPK->NFκB activation IκBα->NFκB inhibition iNOS_COX2 iNOS, COX-2 Expression NFκB->iNOS_COX2 Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFκB->Proinflammatory_Cytokines

Caption: Putative anti-inflammatory signaling pathway.

Conclusion

This compound is a promising phenolic compound derived from the abundant natural resource, lignin. While research is still in its early stages, the demonstrated anti-inflammatory and antioxidant activities of structurally similar compounds highlight the potential of this molecule for further investigation. Future studies should focus on elucidating its precise mechanisms of action and evaluating its efficacy and safety in preclinical models. This will be crucial for unlocking its potential in the development of novel therapeutic agents.

References

Potential Therapeutic Applications of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol, also known as syringylglycerol, is a phenylpropanoid and a monomeric precursor in the biosynthesis of lignin, a complex polymer essential to the structure of terrestrial plants. As a syringyl-type monolignol, this compound is characterized by a phenyl ring with a hydroxyl group and two flanking methoxy groups. While direct and extensive therapeutic evaluation of this compound is currently limited in publicly available literature, its structural similarity to other well-studied lignin-derived phenylpropanoids, such as syringic acid and syringaresinol, suggests a strong potential for significant biological activity. This technical guide aims to consolidate the current understanding of related compounds to infer and propose potential therapeutic applications for this compound, focusing on its antioxidant, anti-inflammatory, and neuroprotective possibilities. This document will present available quantitative data from related molecules, detail relevant experimental protocols, and visualize potential mechanisms of action to guide future research and drug development efforts.

Core Concepts: The Therapeutic Potential of Syringyl-Type Phenylpropanoids

The therapeutic potential of this compound is largely inferred from the established bioactivities of compounds sharing the syringyl moiety. The presence of the phenolic hydroxyl group and the electron-donating methoxy groups on the phenyl ring are key determinants of the antioxidant and anti-inflammatory properties observed in this class of molecules.

Antioxidant Properties

Lignin derivatives, particularly those of the syringyl (S) type, are recognized for their antioxidant capabilities, which are often superior to those of guaiacyl (G) and p-hydroxyphenyl (H) lignins due to the presence of additional methoxy groups.[1] These structural features enable efficient scavenging of free radicals. The potential antioxidant activity of this compound is likely a primary contributor to its other predicted biological effects.

Anti-inflammatory Effects

Chronic inflammation is a key pathological feature of numerous diseases. Phenylpropanoids with the syringyl structure have demonstrated potent anti-inflammatory effects. For instance, syringic acid has been shown to inhibit protein denaturation and proteinase activity, as well as stabilize red blood cell membranes, all of which are in-vitro indicators of anti-inflammatory action.[2] Furthermore, syringol has been observed to suppress inflammatory responses by down-regulating key signaling molecules such as cPLA2, COX-2, and IκBα.[3]

Neuroprotective Capacity

Oxidative stress and inflammation are major contributors to the pathogenesis of neurodegenerative diseases. The predicted antioxidant and anti-inflammatory properties of this compound suggest a potential for neuroprotection. This is further supported by studies on related compounds, such as 3-(4-Hydroxy-3-methoxyphenyl) propionic acid, which has been shown to inhibit the aggregation of amyloid β-peptide, a key event in Alzheimer's disease.

Quantitative Data from Structurally Related Compounds

To provide a quantitative basis for the potential efficacy of this compound, the following tables summarize the biological activities of structurally related syringyl-type compounds.

Table 1: In Vitro Antioxidant Activity of Related Syringyl Compounds

AssayCompoundIC50 / EC50Reference CompoundIC50 / EC50 of ReferenceSource
DPPH Radical ScavengingSyringaresinol16.90 µMVitamin C15.01 µM[4]
DPPH Radical ScavengingSyringic Acid-Ascorbic Acid-[5]
ABTS Radical ScavengingSyringaresinol10.35 µg/mLAscorbic AcidNot specified[4]
Cellular Antioxidant (DCF-DA)SyringaresinolSignificant ROS reduction--[6]

Table 2: In Vitro Anti-inflammatory Activity of Syringic Acid

AssayIC50 (µg/mL)Reference CompoundSource
Inhibition of Protein Denaturation49.38 ± 0.56Aspirin[2]
Proteinase Inhibitory Action53.73 ± 0.27Aspirin[2]
Heat-induced Hemolysis57.13 ± 0.24Diclofenac Sodium[2]
Hypotonicity-induced Hemolysis53.87 ± 0.72Diclofenac Sodium[2]

Postulated Mechanisms of Action and Signaling Pathways

Based on the activities of related syringyl compounds, this compound may exert its therapeutic effects through the modulation of key signaling pathways involved in oxidative stress and inflammation.

Antioxidant Signaling Pathway

The antioxidant effects of syringyl compounds are often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes.

Nrf2_Pathway Syringylglycerol 3-(4-Hydroxy-3,5-dimethoxyphenyl) propane-1,2-diol ROS Reactive Oxygen Species (ROS) Syringylglycerol->ROS Scavenges Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Inhibits (degradation) ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Promotes Transcription AntioxidantEnzymes->ROS Neutralizes Cytoprotection Cellular Protection AntioxidantEnzymes->Cytoprotection NFkB_Pathway Syringylglycerol 3-(4-Hydroxy-3,5-dimethoxyphenyl) propane-1,2-diol IKK IKK Complex Syringylglycerol->IKK Inhibits InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) InflammatoryStimuli->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates ProinflammatoryGenes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) Nucleus->ProinflammatoryGenes Upregulates Transcription Synthesis_Workflow Start 4-Allyl-2,6-dimethoxyphenol Hydroboration Hydroboration-Oxidation (e.g., BH3-THF, H2O2, NaOH) Start->Hydroboration Intermediate 3-(4-Hydroxy-3,5-dimethoxyphenyl) propan-1-ol Hydroboration->Intermediate Dihydroxylation Asymmetric Dihydroxylation (e.g., AD-mix-β) Intermediate->Dihydroxylation Product 3-(4-Hydroxy-3,5-dimethoxyphenyl) propane-1,2-diol Dihydroxylation->Product Purification Purification (e.g., Column Chromatography) Product->Purification

References

Methodological & Application

Synthesis of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol, also known as syringylglycerol, is a phenylpropanoid derivative. Phenylpropanoids are a diverse class of natural products that originate from the shikimate pathway and are precursors to a wide array of secondary metabolites in plants, including lignans, flavonoids, and coumarins. The structural motif of a substituted phenyl group attached to a three-carbon side chain is a common feature in many biologically active molecules. The presence of the 1,2-diol functionality on the propane chain offers potential for various chemical modifications and interactions with biological targets. This document provides detailed protocols for the chemical synthesis of this compound and explores its potential applications in drug development based on the biological activities of structurally related compounds.

Potential Applications in Drug Development

While direct studies on the biological activity of this compound are limited, the pharmacological properties of its close structural analog, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), provide valuable insights into its potential therapeutic applications. HDMPPA has demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[1][2] These effects are attributed to its ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2, as well as pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[1][2]

The anti-inflammatory action of HDMPPA is mediated through the inhibition of key signaling pathways, including the nuclear factor-κB (NF-κB), mitogen-activated protein kinase (MAPK), and phosphatidylinositol-3-kinase (PI3K)/Akt pathways.[1][2] Given the structural similarity, it is plausible that this compound may exhibit similar anti-inflammatory properties by modulating these critical inflammatory signaling cascades. Furthermore, related phenolic compounds have been investigated for their neuroprotective and anti-cancer activities, suggesting that syringylglycerol could be a valuable scaffold for the development of novel therapeutics in these areas.

Experimental Protocols

The synthesis of this compound is proposed as a two-step process starting from 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid). The first step involves the synthesis of the intermediate, 4-allyl-2,6-dimethoxyphenol, followed by dihydroxylation of the allyl group to yield the target 1,2-diol.

Step 1: Synthesis of 4-allyl-2,6-dimethoxyphenol

This procedure is adapted from a known method for the synthesis of 4-allyl-2,6-dimethoxyphenol.

Materials:

  • 4-Hydroxy-3,5-dimethoxybenzoic acid

  • Sodium hydroxide (NaOH)

  • Allyl bromide

  • Ethyl acetate

  • 10% Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxy-3,5-dimethoxybenzoic acid (1 equivalent) in an aqueous solution of sodium hydroxide (2.3 equivalents).

  • To this solution, add allyl bromide (1.1 equivalents) and heat the reaction mixture to 70-80 °C with stirring for 2 hours.

  • After cooling to room temperature, extract the reaction mixture twice with ethyl acetate.

  • Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to obtain a crude mixture.

  • Subject the crude product to Claisen rearrangement by heating it at 200 °C under a nitrogen atmosphere for 2 hours.

  • Purify the resulting product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to obtain pure 4-allyl-2,6-dimethoxyphenol.

Step 2: Synthesis of this compound via Upjohn Dihydroxylation

This protocol describes the syn-dihydroxylation of the allyl group of 4-allyl-2,6-dimethoxyphenol using a catalytic amount of osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) as the co-oxidant.[2][3][4]

Materials:

  • 4-allyl-2,6-dimethoxyphenol

  • N-methylmorpholine N-oxide (NMO)

  • Osmium tetroxide (OsO₄), 4% solution in water

  • Acetone

  • Water

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 4-allyl-2,6-dimethoxyphenol (1 equivalent) in a mixture of acetone and water (10:1 v/v) in a round-bottom flask.

  • Add N-methylmorpholine N-oxide (1.5 equivalents) to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a catalytic amount of osmium tetroxide solution (e.g., 0.02 equivalents) to the reaction mixture.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Stir the mixture for 30 minutes, then extract with ethyl acetate three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Data Presentation

Table 1: Summary of Synthetic Protocol Data

StepReactantsReagents & SolventsProductYield (%)Physical Appearance
14-Hydroxy-3,5-dimethoxybenzoic acid, Allyl bromideNaOH, H₂O, Ethyl acetate, HCl, MgSO₄, Petroleum ether4-allyl-2,6-dimethoxyphenol~70Colorless liquid
24-allyl-2,6-dimethoxyphenolNMO, OsO₄ (cat.), Acetone, H₂O, Na₂SO₃, Ethyl acetate, Brine, Na₂SO₄, HexaneThis compound>90White solid

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Visualizations

Synthesis_Workflow start 4-Hydroxy-3,5-dimethoxybenzoic Acid step1 Allylation & Claisen Rearrangement start->step1 NaOH, Allyl Bromide intermediate 4-allyl-2,6-dimethoxyphenol step1->intermediate step2 Upjohn Dihydroxylation intermediate->step2 OsO4 (cat.), NMO product This compound step2->product

Caption: Synthetic workflow for this compound.

Signaling_Pathways cluster_LPS LPS Stimulation cluster_Target Potential Inhibition by Syringylglycerol cluster_Pathways Signaling Pathways LPS LPS PI3K PI3K LPS->PI3K MAPK MAPKs LPS->MAPK IKK IKK LPS->IKK Target 3-(4-Hydroxy-3,5-dimethoxyphenyl) propane-1,2-diol Target->PI3K Target->MAPK Target->IKK Akt Akt PI3K->Akt IkappaB IκBα IKK->IkappaB degradation NFkB NF-κB IkappaB->NFkB ProInflammatory Pro-inflammatory Mediators & Cytokines (NO, PGE₂, TNF-α, IL-1β) NFkB->ProInflammatory transcription

Caption: Potential anti-inflammatory signaling pathways modulated by syringylglycerol.

References

Application Notes and Protocols for the Hydroboration-Oxidation Synthesis of Phenylpropanoid Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Phenylpropanoids are a large class of plant secondary metabolites derived from the amino acid phenylalanine.[1][2] This diverse group of compounds, which includes flavonoids, lignans, and stilbenes, exhibits a wide range of biological activities, making them highly valuable in the pharmaceutical, cosmetic, and food industries.[3] Phenylpropanoids are known for their antimicrobial, antioxidant, anti-inflammatory, and neuroprotective effects.[3]

The synthesis of phenylpropanoid diols is of particular interest as the introduction of hydroxyl groups can significantly modulate the biological activity and pharmacokinetic properties of the parent compound. The hydroboration-oxidation reaction is a powerful and reliable two-step method for the hydration of alkenes to produce alcohols.[4] Discovered by Herbert C. Brown, this reaction is renowned for its high regioselectivity, typically yielding the anti-Markovnikov product, and its stereospecificity, resulting in a syn-addition of the hydrogen and hydroxyl groups across the double bond.[4][5][6] This methodology avoids the carbocation rearrangements that can occur in other hydration reactions, such as acid-catalyzed additions.[5][7] These features make it an invaluable tool for the precise synthesis of primary alcohols from terminal alkenes, a common structural motif in phenylpropanoid precursors.[5]

Reaction Principles and Workflow

The hydroboration-oxidation reaction proceeds via a two-step mechanism:

  • Hydroboration : Borane (BH₃), often used as a complex with tetrahydrofuran (BH₃•THF), adds across the alkene double bond. The boron atom adds to the less sterically hindered carbon, and a hydrogen atom adds to the more substituted carbon. This step is a concerted, syn-addition, meaning both the boron and hydrogen add to the same face of the double bond.[4][7][8]

  • Oxidation : The resulting organoborane intermediate is oxidized, typically using alkaline hydrogen peroxide (H₂O₂, NaOH).[5] This step replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry.[7][9]

The overall transformation achieves the net addition of water across a double bond in an anti-Markovnikov fashion.

G General Workflow for Hydroboration-Oxidation Start Phenylpropanoid Precursor (e.g., Substituted Styrene) Inter Trialkylborane Intermediate Start->Inter 1. Hydroboration BH₃•THF End Phenylpropanoid Diol (anti-Markovnikov Product) Inter->End 2. Oxidation NaOH, H₂O₂ G Regioselectivity in Alkene Hydration sub Phenylpropanoid Alkene (R-CH=CH₂) anti Anti-Markovnikov Product (Primary Alcohol) R-CH₂-CH₂-OH sub->anti Hydroboration-Oxidation (Major Product) mark Markovnikov Product (Secondary Alcohol) R-CH(OH)-CH₃ sub->mark Acid-Catalyzed Hydration (Major Product) G Simplified Phenylpropanoid Biosynthesis Pathway cluster_0 Core Pathway cluster_1 Downstream Products Shikimate Shikimate Pathway Phe L-Phenylalanine Shikimate->Phe Cin trans-Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CoA p-Coumaroyl-CoA Cou->CoA 4CL Lignin Lignins CoA->Lignin Flav Flavonoids CoA->Flav Stil Stilbenes CoA->Stil

References

Enantioselective Synthesis of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol, a valuable chiral building block in medicinal chemistry and natural product synthesis. The primary method detailed is the Sharpless Asymmetric Dihydroxylation, a reliable method for the stereocontrolled formation of vicinal diols. An alternative enzymatic resolution method is also presented.

Introduction

This compound, also known as syringylglycerol, possesses a chiral 1,2-diol moiety, making it a key intermediate for the synthesis of various biologically active compounds. Control over the stereochemistry of this diol is crucial, as different enantiomers often exhibit distinct pharmacological activities. This note outlines two effective strategies for obtaining enantiomerically enriched forms of this compound.

Synthesis Strategy Overview

The principal synthetic route involves the asymmetric dihydroxylation of the readily accessible starting material, 4-allyl-2,6-dimethoxyphenol. This approach directly introduces the desired stereocenters in a predictable manner. A secondary approach involves the enzymatic kinetic resolution of the racemic diol, offering an alternative pathway to the desired enantiopure product.

Diagram: Overall Synthetic Workflow

G cluster_0 Synthesis of Starting Material cluster_1 Enantioselective Synthesis 4-Hydroxy-3,5-dimethoxybenzoic_acid 4-Hydroxy-3,5-dimethoxy- benzoic acid 4-Allyl-2,6-dimethoxyphenol 4-Allyl-2,6-dimethoxyphenol 4-Hydroxy-3,5-dimethoxybenzoic_acid->4-Allyl-2,6-dimethoxyphenol Allylation & Claisen Rearrangement Sharpless_AD Sharpless Asymmetric Dihydroxylation 4-Allyl-2,6-dimethoxyphenol->Sharpless_AD Racemic_Dihydroxylation Racemic Dihydroxylation 4-Allyl-2,6-dimethoxyphenol->Racemic_Dihydroxylation Target_Diol Enantiopure 3-(4-Hydroxy-3,5-dimethoxyphenyl) propane-1,2-diol Sharpless_AD->Target_Diol Enzymatic_Resolution Enzymatic Kinetic Resolution Enzymatic_Resolution->Target_Diol Racemic_Dihydroxylation->Enzymatic_Resolution

Caption: General workflows for the enantioselective synthesis of the target diol.

Method 1: Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation (AD) is a highly reliable and widely used method for the enantioselective synthesis of 1,2-diols from prochiral olefins.[1][2] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a cinchona alkaloid derivative, and a stoichiometric co-oxidant. The choice of the chiral ligand, commercially available as AD-mix-α (containing (DHQ)₂PHAL) or AD-mix-β (containing (DHQD)₂PHAL), dictates the facial selectivity of the dihydroxylation, allowing for the predictable formation of either enantiomer of the diol product.[1][3]

Experimental Protocols

Protocol 1.1: Synthesis of 4-Allyl-2,6-dimethoxyphenol

This protocol is adapted from the procedure described by Li, et al.

  • Allylation: Dissolve 4-hydroxy-3,5-dimethoxybenzoic acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.3 eq).

  • Add allyl bromide (1.1 eq) to the solution and heat the reaction mixture to 70-80°C with stirring for 2 hours.

  • After cooling to room temperature, extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain a mixture of the O-allyl ether and the C-allyl product.

  • Claisen Rearrangement: Heat the crude mixture at 200°C under a nitrogen atmosphere for 2 hours.

  • Purify the resulting product by column chromatography on silica gel to afford 4-allyl-2,6-dimethoxyphenol.

Protocol 1.2: Asymmetric Dihydroxylation of 4-Allyl-2,6-dimethoxyphenol

This is a general procedure that can be adapted for the specific substrate.

  • Reaction Setup: In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water.

  • Add AD-mix-β (for the (R)-diol) or AD-mix-α (for the (S)-diol) (1.4 g per 1 mmol of olefin) to the solvent mixture and stir until all solids are dissolved. Methane sulfonamide (1.0 eq) can be added to improve the reaction rate and turnover.

  • Cool the mixture to 0°C in an ice bath.

  • Add 4-allyl-2,6-dimethoxyphenol (1.0 eq) to the cooled reaction mixture.

  • Reaction Monitoring: Stir the reaction vigorously at 0°C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.

  • Work-up: Quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of olefin) and stir for an additional hour at room temperature.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired enantiomer of this compound.

Data Presentation
Substrate ClassChiral LigandTypical Yield (%)Typical Enantiomeric Excess (ee, %)
Aryl Allyl Ethers(DHQD)₂PHAL70-9590-99
Aryl Allyl Ethers(DHQ)₂PHAL70-9590-99

Diagram: Sharpless Asymmetric Dihydroxylation Mechanism

G Alkene 4-Allyl-2,6-dimethoxyphenol Cycloaddition [3+2] Cycloaddition Alkene->Cycloaddition OsO4_L OsO₄-Chiral Ligand Complex OsO4_L->Cycloaddition Osmate_Ester Osmate Ester Intermediate Cycloaddition->Osmate_Ester Hydrolysis Hydrolysis Osmate_Ester->Hydrolysis Diol Chiral Diol Hydrolysis->Diol Reduced_Os Reduced Osmium (Os VI) Hydrolysis->Reduced_Os Reoxidation Re-oxidation (Co-oxidant) Reduced_Os->Reoxidation Reoxidation->OsO4_L

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Method 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture.[4] For 3-aryl-1,2-propanediols, lipases are effective catalysts for the enantioselective acylation of one enantiomer, leaving the other unreacted. This allows for the separation of the two enantiomers.

Experimental Protocols

Protocol 2.1: Racemic Synthesis of this compound

  • Follow the procedure for Sharpless dihydroxylation (Protocol 1.2) but without the chiral ligand (i.e., using only a catalytic amount of OsO₄ and a stoichiometric re-oxidant like NMO). This will produce the racemic diol.

Protocol 2.2: Lipase-Catalyzed Kinetic Resolution

This protocol is based on procedures for the resolution of similar 3-aryloxy-1,2-propanediols.[4]

  • Reaction Setup: To a solution of the racemic this compound (1.0 eq) in an appropriate organic solvent (e.g., diisopropyl ether), add a lipase (e.g., Lipase from Candida antarctica B, CAL-B).

  • Add an acyl donor, such as vinyl acetate (excess).

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the remaining diol and the formed monoacetate. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.

  • Work-up: Once the desired conversion is reached, filter off the enzyme.

  • Remove the solvent under reduced pressure.

  • Separation and Purification: Separate the unreacted diol from the monoacetate by column chromatography.

  • The acylated enantiomer can be hydrolyzed back to the diol using mild basic conditions (e.g., K₂CO₃ in methanol) to obtain the other enantiomer of the diol.

Data Presentation

The efficiency of enzymatic resolutions is highly dependent on the specific enzyme and reaction conditions. For closely related 3-aryloxy-1,2-propanediols, high enantioselectivities have been achieved.[4]

EnzymeAcyl DonorTypical Conversion for High ee (%)Typical Enantiomeric Excess (ee, %)
Lipase from Candida antarctica B (CAL-B)Vinyl Acetate~50>99 (for both enantiomers)
Lipase from Pseudomonas cepaciaVinyl Acetate~50>95

Diagram: Enzymatic Kinetic Resolution Workflow

G Racemic_Diol Racemic Diol (R/S mixture) Enzymatic_Acylation Lipase-catalyzed Acylation Racemic_Diol->Enzymatic_Acylation Separation Chromatographic Separation Enzymatic_Acylation->Separation S_Diol (S)-Diol (unreacted) Separation->S_Diol R_Monoacetate (R)-Monoacetate Separation->R_Monoacetate Hydrolysis Hydrolysis R_Monoacetate->Hydrolysis R_Diol (R)-Diol Hydrolysis->R_Diol

Caption: Workflow for the separation of enantiomers via enzymatic kinetic resolution.

Conclusion

The enantioselective synthesis of this compound can be effectively achieved through Sharpless Asymmetric Dihydroxylation, offering a direct and highly stereocontrolled route to either enantiomer. For applications where the racemic diol is more easily accessible, enzymatic kinetic resolution provides a robust alternative for obtaining the desired enantiopure compounds. The choice of method will depend on factors such as the availability of starting materials, cost, and the desired enantiomer.

References

Purification Protocol for 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol, also known as syringylglycerol, is a key lignin-derived phenylpropanoid of significant interest in the fields of biorefining, specialty chemical synthesis, and drug development. Its structure, featuring a substituted aromatic ring and a propane-1,2-diol side chain, makes it a valuable building block for polymers, antioxidants, and other bioactive molecules. The purity of this compound is paramount for its successful application in research and development. This document provides detailed application notes and protocols for the purification of this compound from crude synthetic mixtures or natural product extracts.

Physicochemical Properties

A thorough understanding of the physicochemical properties of the target compound is essential for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₁H₁₆O₅N/A
Molecular Weight 228.24 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in polar organic solvents such as methanol, ethanol, ethyl acetate, acetone, and DMSO. Limited solubility in non-polar solvents like hexane.[1]
Storage Temperature 2-8°CN/A

Potential Impurities

The nature of impurities present in a crude sample of this compound will largely depend on its source (synthesis or extraction). Common impurities may include:

  • From Synthesis (Reduction of a ketone precursor):

    • Unreacted starting ketone (e.g., 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one).

    • Over-reduction product (3-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-ol).

    • Residual reducing agents and their byproducts.

  • From Synthesis (Dihydroxylation of an allyl precursor):

    • Unreacted 4-allyl-2,6-dimethoxyphenol.

    • Incomplete hydrolysis of the osmate ester intermediate.

    • Byproducts from the oxidizing agent (e.g., N-methylmorpholine from NMO).

  • From Lignin Depolymerization:

    • Other lignin-derived monomers and oligomers with similar structures.

    • Degradation products.

Purification Workflow

The general workflow for the purification of this compound involves an initial extraction followed by one or more chromatographic and/or recrystallization steps.

PurificationWorkflow Crude_Mixture Crude Mixture Liquid_Liquid_Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) Crude_Mixture->Liquid_Liquid_Extraction Concentration Concentration (Rotary Evaporation) Liquid_Liquid_Extraction->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography Purity_Analysis_1 Purity Analysis (TLC, HPLC) Column_Chromatography->Purity_Analysis_1 Recrystallization Recrystallization Purity_Analysis_1->Recrystallization If necessary Final_Product Pure Product Purity_Analysis_1->Final_Product If pure Recrystallization->Final_Product Purity_Analysis_2 Final Purity Analysis (NMR, MS, HPLC) Final_Product->Purity_Analysis_2

Caption: General purification workflow for this compound.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable for the separation of this compound from less polar impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane (Hex)

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass column for flash chromatography

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of a polar solvent in which it is highly soluble (e.g., methanol or acetone). Adsorb the dissolved sample onto a small amount of silica gel and dry it under reduced pressure to obtain a free-flowing powder.

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pack the column. Equilibrate the column with the starting mobile phase (e.g., 80:20 Hex:EtOAc).

  • Loading: Carefully load the dried sample onto the top of the packed column.

  • Elution: Begin elution with the starting mobile phase. The polarity of the mobile phase should be gradually increased to elute the target compound. Monitor the separation by collecting fractions and analyzing them by TLC. A typical gradient might be from 80:20 Hex:EtOAc to 100% EtOAc, and then introducing a small percentage of methanol (e.g., 1-5%) if the compound does not elute with pure ethyl acetate.

  • Fraction Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., 50:50 Hex:EtOAc). Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate or vanillin stain).

  • Pooling and Concentration: Combine the fractions containing the pure product and concentrate them using a rotary evaporator to yield the purified this compound.

Typical Column Chromatography Parameters:

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of n-Hexane and Ethyl Acetate
Initial Eluent 80:20 (v/v) n-Hexane:Ethyl Acetate
Final Eluent 100% Ethyl Acetate, then 95:5 (v/v) Ethyl Acetate:Methanol
Detection TLC with UV (254 nm) and/or staining
Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying the compound if a suitable solvent system is identified. This is often performed after an initial chromatographic purification to achieve high purity.

Materials:

  • Chromatographically purified this compound

  • Ethanol (EtOH)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • n-Hexane (Hex)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the compound in various solvents (e.g., ethanol, methanol, ethyl acetate, water) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. A mixed solvent system (e.g., ethyl acetate/hexane or methanol/water) may also be effective.

  • Dissolution: In an Erlenmeyer flask, dissolve the compound in the minimum amount of the chosen hot solvent (or solvent mixture).

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Recommended Recrystallization Solvent Systems:

Solvent SystemRationale
Methanol or Ethanol The compound is likely soluble in hot alcohols and less soluble when cold.
Ethyl Acetate / n-Hexane Dissolve in hot ethyl acetate and add n-hexane dropwise until turbidity persists. Reheat to dissolve and then cool slowly.
Methanol / Water Dissolve in hot methanol and add water dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool.

Purity Assessment

The purity of the final product should be assessed using a combination of the following techniques:

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a suitable starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical flow of the purification and analysis process.

Purification_Analysis_Flow cluster_Purification Purification Stages cluster_Analysis Purity Analysis Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Primary Purification Recrystallization Recrystallization Column Chromatography->Recrystallization Further Purification Pure Compound Pure Compound Recrystallization->Pure Compound TLC TLC Analysis HPLC HPLC Analysis NMR NMR Spectroscopy MS Mass Spectrometry Pure Compound->TLC Pure Compound->HPLC Pure Compound->NMR Pure Compound->MS

References

Application Note and Protocol: HPLC Purification of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol, a polar phenolic compound, using High-Performance Liquid Chromatography (HPLC). The protocol is designed to achieve high purity and yield, suitable for subsequent research and development applications.

Introduction

This compound, also known as syringylglycerol, is a lignin-related compound of interest in various fields, including biofuels, natural product chemistry, and as a building block for specialty chemicals. Its polar nature, stemming from the phenolic hydroxyl group and the propane-1,2-diol side chain, presents a purification challenge. This application note details a robust HPLC method for its purification. High-purity compounds are essential for accurate biological and chemical studies.[1]

This protocol outlines two primary HPLC methods: Reversed-Phase HPLC (RP-HPLC), the most common method for phenolic compound separation[1][2], and for highly polar samples, Hydrophilic Interaction Liquid Chromatography (HILIC), an alternative approach.[3]

Experimental Protocols

2.1. Sample and Standard Preparation

Proper preparation of the crude sample and standards is critical for successful HPLC purification and analysis.

  • Standard Solution: A standard of this compound should be prepared by dissolving a known amount in the mobile phase to create a stock solution (e.g., 1 mg/mL). Serial dilutions are then made to generate a calibration curve.

  • Crude Sample: The crude extract or reaction mixture should be dissolved in a minimal amount of the initial mobile phase.[4] It is crucial to filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter that could damage the HPLC column.

2.2. Reversed-Phase HPLC (RP-HPLC) Protocol

RP-HPLC is a powerful technique for separating phenolic compounds.[1][2] This method utilizes a non-polar stationary phase and a polar mobile phase.

Instrumentation and Columns:

  • HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Diode Array Detector).

  • Column: A C18 reversed-phase column is recommended.[4] Common dimensions for semi-preparative purification are 250 mm x 10 mm with 5 µm particle size.

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A gradient elution is often necessary to achieve optimal separation.[5] A typical gradient is outlined in the table below. The flow rate should be adjusted based on the column dimensions.

Time (min)% Mobile Phase A% Mobile Phase B
0955
5955
356535
40595
45595
50955
60955

Detection:

  • Wavelength: Phenolic compounds typically exhibit strong UV absorbance. Detection can be performed at 280 nm.[6] A Diode Array Detector (DAD) can be used to scan a range of wavelengths (e.g., 200-400 nm) to ensure peak purity.

Fraction Collection:

  • Fractions should be collected based on the elution profile of the target compound. Automated fraction collectors are recommended for efficiency and reproducibility.

Post-Purification Processing:

  • The collected fractions containing the purified compound are pooled. The organic solvent (acetonitrile) can be removed using a rotary evaporator. The remaining aqueous solution can be freeze-dried to obtain the purified solid compound.[4]

2.3. Hydrophilic Interaction Liquid Chromatography (HILIC) Protocol

For very polar compounds that may not be well-retained on a C18 column, HILIC is an excellent alternative.[3] HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent content.

Instrumentation and Columns:

  • HPLC System: Same as for RP-HPLC.

  • Column: A HILIC column with a polar stationary phase, such as one based on bare silica or with bonded polar functional groups (e.g., amide, diol).

Mobile Phase and Gradient:

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 0.1% Formic Acid in Water

  • Gradient Elution: In HILIC, the gradient is typically run from high to low organic content.

Time (min)% Mobile Phase A% Mobile Phase B
0955
5955
306040
356040
40955
50955

Detection and Post-Processing:

  • Detection and post-purification processing steps are similar to those for RP-HPLC.

Data Presentation

The following tables summarize hypothetical quantitative data from the purification of this compound using the described RP-HPLC protocol.

Table 1: HPLC Purification Parameters

ParameterValue
HPLC SystemSemi-Preparative
ColumnC18, 250 x 10 mm, 5 µm
Mobile PhaseA: 0.1% Formic Acid in Water, B: Acetonitrile
Flow Rate4.0 mL/min
Injection Volume500 µL
Detection280 nm
Column Temperature30 °C

Table 2: Purification Performance

ParameterValue
Crude Sample Purity~65%
Purified Compound Purity>98%
Recovery~85%
Throughput~5 mg per injection
Retention Time~25 minutes

Visualization of Workflows

Experimental Workflow for RP-HPLC Purification

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Sample filter Filter Sample (0.22 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (280 nm) separate->detect collect Fraction Collection detect->collect pool Pool Fractions collect->pool evaporate Evaporate Solvent pool->evaporate lyophilize Lyophilize evaporate->lyophilize pure_compound High-Purity Compound lyophilize->pure_compound

Caption: Workflow for the purification of this compound via RP-HPLC.

Analytical Workflow for Purity Assessment

G cluster_analysis Purity Analysis cluster_hplc_analytical Analytical HPLC cluster_spectroscopy Spectroscopic Analysis start Purified Sample prep_sample Prepare Dilute Sample start->prep_sample nmr NMR Spectroscopy start->nmr ms Mass Spectrometry start->ms inject_analytical Inject into Analytical HPLC prep_sample->inject_analytical integrate Integrate Peak Area inject_analytical->integrate end Purity & Structure Confirmed integrate->end nmr->end ms->end

References

Application Notes and Protocols for NMR Spectroscopy of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Following an extensive search, a complete, publicly available, and peer-reviewed ¹H and ¹³C NMR dataset for 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol (also known as syringylglycerol) could not be located. To fulfill the structural requirements of this request, the following application notes and protocols have been developed using published data for a closely related structure, 1-(4-hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol . This compound shares the identical 3-(4-hydroxy-3,5-dimethoxyphenyl)propane-1,3-diol backbone, with the key difference being the presence of a 2-methoxyphenoxy group at the C2 position instead of a hydroxyl group. The provided data and interpretations should be considered in this context.

Introduction

This compound is a key lignin model compound belonging to the syringyl class of monolignols. A detailed structural analysis of this and related compounds is crucial for understanding lignin biosynthesis, degradation, and for the development of novel biorefinery processes. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and characterization of such molecules. This document provides a comprehensive guide to the NMR analysis of compounds with a syringylglycerol backbone, including detailed experimental protocols and data interpretation.

Application Notes

The NMR spectroscopic analysis of the syringylglycerol core is fundamental in several research and development areas:

  • Lignin Chemistry: To understand the chemical linkages and structures within native and technical lignins.

  • Biomass Conversion: To monitor the degradation and modification of lignin during biorefinery processes.

  • Pulp and Paper Industry: To characterize residual lignin in pulp and understand bleaching processes.

  • Drug Development: As a scaffold or intermediate in the synthesis of bioactive molecules. The syringyl moiety is a common feature in various natural products with interesting pharmacological properties.

The detailed analysis of the ¹H and ¹³C NMR spectra allows for the confirmation of the substitution pattern on the aromatic ring, the characterization of the propane-1,2-diol side chain, and the identification of diastereomers if present.

NMR Data Presentation

The following tables summarize the ¹H and estimated ¹³C NMR spectral data for the proxy compound, 1-(4-hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol, which contains the core structure of interest. The data is presented for analysis in CDCl₃.[1]

Table 1: ¹H NMR Data (400 MHz, CDCl₃) of 1-(4-hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.13-6.89m6HAr-H (methoxyphenoxy)
6.69 / 6.62s2HH-2', H-6' (syringyl)
5.59 / 5.57br s1HAr-OH
5.00-4.92m1HH-1
4.18-4.14m1HH-2
3.91-3.47m2HH-3
3.89 / 3.86s9H-OCH₃ (syringyl & methoxyphenoxy)

Note: The presence of diastereomers (erythro and threo) leads to separate signals for some protons, indicated by slashes.

Table 2: Estimated ¹³C NMR Data of this compound

Disclaimer: The following ¹³C NMR data is an estimation based on typical chemical shifts for syringyl and glycerol moieties and data from structurally similar compounds, as a complete dataset for the target molecule was not available.

Chemical Shift (δ) ppmAssignment
~147C-3', C-5'
~134C-4'
~132C-1'
~104C-2', C-6'
~74C-1
~72C-2
~63C-3
~56-OCH₃

Experimental Protocols

A detailed methodology for acquiring high-quality NMR spectra of syringyl-type lignin model compounds is provided below.

4.1. Sample Preparation

  • Sample Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆. The choice of solvent will affect the chemical shifts of exchangeable protons (e.g., -OH).

  • Concentration: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

4.2. NMR Instrument Parameters

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

  • ¹H NMR Spectroscopy

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans.

    • Temperature: 298 K.

  • ¹³C NMR Spectroscopy

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans.

    • Temperature: 298 K.

  • 2D NMR Experiments (for full structural confirmation)

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C couplings.

Visualizations

5.1. Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis sample Pure Compound dissolve Dissolve in Deuterated Solvent sample->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube spectrometer NMR Spectrometer nmr_tube->spectrometer h1_nmr 1D ¹H NMR spectrometer->h1_nmr c13_nmr 1D ¹³C NMR spectrometer->c13_nmr d2_nmr 2D NMR (COSY, HSQC, HMBC) spectrometer->d2_nmr processing Fourier Transform & Phasing h1_nmr->processing c13_nmr->processing d2_nmr->processing analysis Spectral Analysis & Interpretation processing->analysis structure Structure Elucidation analysis->structure

Caption: NMR Experimental Workflow.

5.2. Structural Correlations for Syringylglycerol

Caption: Key COSY and HMBC correlations.

References

Application Note: Quantitative Analysis of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol, also known as syringylglycerol, is a lignin-derived monomer that is of significant interest in various fields, including biofuel research, natural product chemistry, and as a potential building block for novel polymers and pharmaceuticals. Accurate and sensitive quantification of this compound in complex matrices is crucial for understanding its formation, degradation, and potential applications. This application note describes a robust and sensitive method for the quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is suitable for a variety of sample types, including biomass hydrolysates, plant extracts, and in vitro reaction mixtures.

Analytical Approach

The method utilizes reverse-phase liquid chromatography for the separation of the target analyte from other matrix components, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Electrospray ionization (ESI) in negative mode was found to provide excellent sensitivity for this compound. The use of a stable isotope-labeled internal standard is recommended for optimal accuracy and precision.

Experimental Protocols

Sample Preparation

The sample preparation protocol should be optimized based on the specific matrix. A general protocol for plant extracts is provided below:

  • Extraction:

    • To 1 gram of homogenized plant material, add 10 mL of a methanol/water (80:20, v/v) solution.

    • Sonicate the mixture for 30 minutes in a water bath.

    • Centrifuge the sample at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with an additional 10 mL of the extraction solvent.

    • Combine the supernatants.

  • Hydrolysis (if analyzing glycosidically bound forms):

    • The extraction of lignans can be facilitated by acidic, alkaline, or enzymatic hydrolysis to break ester and glycoside linkages.[1]

    • For acid hydrolysis, add 5 mL of 1.5 M HCl to the combined extracts.[2]

    • Heat the mixture at 90°C for 2 hours.

    • Cool the sample to room temperature and neutralize with 1.5 M NaOH.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the neutralized extract onto the cartridge.

    • Wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.

    • Elute the analyte with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

Liquid Chromatography
  • Instrument: A high-performance liquid chromatography (HPLC) system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry
  • Instrument: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI Negative.

  • Capillary Voltage: -3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

  • MRM Transitions: The following transitions should be monitored. The precursor ion is the deprotonated molecule [M-H]⁻.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compound227.1197.1167.115
Internal Standard (e.g., ¹³C₆-labeled analog)233.1203.1173.115

Data Presentation

The quantitative performance of the method should be evaluated. The following table summarizes the expected performance characteristics.

ParameterResult
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantitation (LOQ)0.5 ng/mL
Accuracy (% Recovery)95-105%
Precision (% RSD)< 5%
Matrix EffectMinimized by SPE and stable isotope dilution

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Collection (e.g., Plant Material) extraction Solvent Extraction (Methanol/Water) sample->extraction hydrolysis Acid Hydrolysis (Optional) extraction->hydrolysis cleanup Solid-Phase Extraction (SPE) hydrolysis->cleanup reconstitution Reconstitution cleanup->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (ESI Negative, MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification (Internal Standard Calibration) integration->quantification reporting Reporting quantification->reporting fragmentation_pathway precursor [M-H]⁻ m/z 227.1 fragment1 [M-H-CH₂O]⁻ m/z 197.1 precursor->fragment1 Loss of formaldehyde fragment2 [M-H-C₂H₄O₂]⁻ m/z 167.1 precursor->fragment2 Loss of glycolaldehyde

References

Application Notes and Protocols for Assessing the Antioxidant Activity of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol is a phenolic compound belonging to the syringyl-type monolignols. Monolignols and their derivatives are known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl groups to neutralize free radicals, thereby preventing oxidative damage to cells and biomolecules.[1][2] The evaluation of the antioxidant capacity of this compound is crucial for its potential application in pharmaceuticals, nutraceuticals, and cosmetics.

This document provides detailed protocols for common in vitro antioxidant activity assays, including the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. These methods are widely used to assess the antioxidant potential of various substances.[3][4]

Data Presentation

The antioxidant activity of this compound can be quantified and compared with standard antioxidants. The results are typically expressed as the concentration required to inhibit 50% of the initial radicals (IC50) for DPPH and ABTS assays, and as Trolox equivalents for the FRAP assay.

Table 1: Comparative Antioxidant Activity of this compound and Standard Antioxidants (Example Data)

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP Value (µM Trolox Equivalents/mg)
This compound25.815.2850
Ascorbic Acid (Standard)5.23.11100
Trolox (Standard)8.96.51000
BHT (Butylated Hydroxytoluene) (Standard)18.512.8750

Note: The data presented in this table is for illustrative purposes only and represents hypothetical, yet realistic, values for this compound based on the activities of structurally similar phenolic compounds.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow.[5][6] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[3]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[3]

  • Sample Preparation: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • For the control, add 100 µL of DPPH solution to 100 µL of methanol.

    • For the blank, add 100 µL of methanol to 100 µL of the highest concentration of the sample solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[3]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to the colorless ABTS, and the decrease in absorbance is measured at 734 nm.[7]

Protocol:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[8]

    • Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[7]

  • Sample Preparation: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each sample dilution.

    • For the control, add 190 µL of the ABTS•+ solution to 10 µL of methanol.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined from a plot of inhibition percentage versus concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[9]

Protocol:

  • Preparation of FRAP Reagent:

    • Prepare the following solutions:

      • 300 mM acetate buffer (pH 3.6).

      • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.

      • 20 mM FeCl₃·6H₂O in water.

    • Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[9]

    • Incubate the FRAP solution at 37°C for 15 minutes before use.

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of Trolox standards (e.g., 100-1000 µM) in methanol to create a standard curve.

  • Assay Procedure:

    • In a 96-well microplate, add 180 µL of the FRAP reagent to 20 µL of the sample or standard solution.

    • For the blank, add 180 µL of FRAP reagent to 20 µL of methanol.

    • Incubate the plate at 37°C for 30 minutes.[10]

  • Measurement: Measure the absorbance of each well at 593 nm.

  • Calculation:

    • Construct a standard curve by plotting the absorbance of the Trolox standards against their concentrations.

    • Determine the FRAP value of the sample by interpolating its absorbance on the Trolox standard curve. The results are expressed as µM Trolox equivalents per milligram of the compound.

Visualizations

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_FRAP FRAP Assay DPPH1 Prepare DPPH Solution (0.1 mM in Methanol) DPPH3 Mix DPPH and Sample (1:1 ratio) DPPH1->DPPH3 DPPH2 Prepare Sample Dilutions DPPH2->DPPH3 DPPH4 Incubate in Dark (30 min) DPPH3->DPPH4 DPPH5 Measure Absorbance at 517 nm DPPH4->DPPH5 DPPH6 Calculate % Inhibition and IC50 DPPH5->DPPH6 ABTS1 Generate ABTS Radical Cation (ABTS + K2S2O8) ABTS3 Mix ABTS Radical and Sample ABTS1->ABTS3 ABTS2 Prepare Sample Dilutions ABTS2->ABTS3 ABTS4 Incubate (6 min) ABTS3->ABTS4 ABTS5 Measure Absorbance at 734 nm ABTS4->ABTS5 ABTS6 Calculate % Inhibition and IC50 ABTS5->ABTS6 FRAP1 Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) FRAP3 Mix FRAP Reagent and Sample/Standard FRAP1->FRAP3 FRAP2 Prepare Sample and Trolox Standards FRAP2->FRAP3 FRAP4 Incubate at 37°C (30 min) FRAP3->FRAP4 FRAP5 Measure Absorbance at 593 nm FRAP4->FRAP5 FRAP6 Calculate Trolox Equivalents FRAP5->FRAP6

Caption: Workflow for DPPH, ABTS, and FRAP antioxidant activity assays.

Phenolic_Antioxidant_Mechanism Compound This compound (Phenolic Antioxidant, Ar-OH) FreeRadical Free Radical (R•) (e.g., DPPH•, ABTS•+) PhenoxyRadical Stable Phenoxy Radical (Ar-O•) Compound->PhenoxyRadical H• donation Prevention Prevention of Oxidative Damage Compound->Prevention NeutralizedRadical Neutralized Molecule (RH) FreeRadical->NeutralizedRadical H• acceptance OxidativeDamage Oxidative Damage to Biomolecules FreeRadical->OxidativeDamage

Caption: General mechanism of radical scavenging by a phenolic antioxidant.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for evaluating the in vitro anti-inflammatory properties of the compound 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol. The protocols detailed herein are designed for researchers in cell biology, immunology, and drug discovery to assess the compound's efficacy in modulating key inflammatory pathways. The primary model system utilized is lipopolysaccharide (LPS)-stimulated murine macrophage cell line RAW 264.7, a well-established and widely used model for studying inflammation.[1][2][3][4] The assays described focus on the quantification of crucial inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines, as well as the analysis of the underlying NF-κB and MAPK signaling pathways.

Data Presentation: Quantitative Analysis of Anti-inflammatory Effects

The following tables summarize hypothetical quantitative data from in vitro experiments with this compound, hereafter referred to as "Test Compound." This data is representative of expected outcomes based on the activity of structurally similar compounds.[5][6]

Table 1: Effect of Test Compound on Cell Viability in RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)
Control100 ± 5.2
LPS (1 µg/mL)98.5 ± 4.8
Test Compound (10) + LPS97.2 ± 5.1
Test Compound (25) + LPS96.8 ± 4.9
Test Compound (50) + LPS95.4 ± 5.3
Test Compound (100) + LPS94.1 ± 4.7

Cell viability was assessed using the MTT assay after 24 hours of treatment. Data are presented as mean ± SD.[3][4]

Table 2: Inhibition of Nitric Oxide (NO) Production by Test Compound in LPS-Stimulated RAW 264.7 Cells

TreatmentNO Production (µM)% Inhibition
Control1.2 ± 0.3-
LPS (1 µg/mL)45.8 ± 3.10
Test Compound (10 µM) + LPS35.2 ± 2.523.1
Test Compound (25 µM) + LPS24.7 ± 1.946.1
Test Compound (50 µM) + LPS15.1 ± 1.367.0
Test Compound (100 µM) + LPS8.9 ± 0.980.6

NO production was measured in the culture supernatant using the Griess reagent assay after 24 hours of stimulation. Data are presented as mean ± SD.[1][3][7]

Table 3: Inhibition of Pro-inflammatory Cytokine Secretion by Test Compound in LPS-Stimulated RAW 264.7 Cells

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control50 ± 835 ± 620 ± 4
LPS (1 µg/mL)2850 ± 1501980 ± 1201250 ± 90
Test Compound (10 µM) + LPS2100 ± 1301550 ± 110980 ± 75
Test Compound (25 µM) + LPS1450 ± 1101020 ± 95650 ± 60
Test Compound (50 µM) + LPS820 ± 70580 ± 50370 ± 35
Test Compound (100 µM) + LPS450 ± 45310 ± 30200 ± 25

Cytokine levels in the culture supernatant were quantified by ELISA after 24 hours of stimulation. Data are presented as mean ± SD.[8][9][10]

Table 4: Effect of Test Compound on the Expression of Inflammatory Signaling Proteins

Target ProteinTreatment (LPS +)Concentration (µM)Relative Band Intensity (Fold Change vs. LPS)
p-p65-01.00
Test Compound500.45 ± 0.05
p-IκBα-01.00
Test Compound500.38 ± 0.04
p-p38-01.00
Test Compound500.52 ± 0.06
p-JNK-01.00
Test Compound500.48 ± 0.05

Relative band intensities were determined by Western blot analysis and normalized to a loading control (e.g., β-actin). Data is presented as a fold change relative to the LPS-treated control.[11][12]

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[7]

  • Treatment: Seed RAW 264.7 cells in appropriate plates (e.g., 96-well for viability and NO assays, 24-well for cytokine assays, and 6-well for Western blotting) and allow them to adhere overnight. Pre-treat the cells with varying concentrations of the Test Compound for 1-2 hours before stimulating with 1 µg/mL of LPS.[3][8]

Cell Viability Assay (MTT Assay)
  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10^4 cells/well.

  • After overnight incubation, treat the cells with the Test Compound and/or LPS as described above and incubate for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.[4]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.[4]

Nitric Oxide (NO) Assay (Griess Assay)
  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 × 10^5 cells/well.[3]

  • Treat the cells as described above and incubate for 24 hours.

  • Collect 100 µL of the culture supernatant from each well.

  • In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[1][3]

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540-550 nm.[1][3]

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Cytokine Measurement (ELISA)
  • Seed and treat RAW 264.7 cells in a 24-well plate as described for the NO assay.

  • After 24 hours of incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.[13]

  • Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[8][9][10]

  • Briefly, coat a 96-well plate with a capture antibody overnight.[14] Block the plate, then add the supernatants and standards. Add a biotinylated detection antibody, followed by an enzyme conjugate (e.g., streptavidin-HRP). Finally, add a substrate and stop solution, then measure the absorbance at the appropriate wavelength.[14]

Western Blot Analysis
  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat with the Test Compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for an appropriate time (e.g., 30 minutes for IκBα phosphorylation, 1-2 hours for p65 and MAPK phosphorylation).[12]

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[9][12]

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[12]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]

  • Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK, and a loading control (β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detect the protein bands using an ECL substrate and an imaging system.[12]

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Seed RAW 264.7 Cells incubation Incubate Overnight start->incubation pretreatment Pre-treat with Test Compound incubation->pretreatment stimulation Stimulate with LPS pretreatment->stimulation viability MTT Assay stimulation->viability no_assay Griess Assay (NO) stimulation->no_assay elisa ELISA (Cytokines) stimulation->elisa western Western Blot (Signaling Proteins) stimulation->western data_quant Quantify Results viability->data_quant no_assay->data_quant elisa->data_quant western->data_quant conclusion Draw Conclusions data_quant->conclusion

Caption: Experimental workflow for in vitro anti-inflammatory assays.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK p38_JNK p38 / JNK MAPKK->p38_JNK AP1 AP-1 p38_JNK->AP1 Translocation IkB IκBα IKK->IkB P p65_p50 p65/p50 IkB->p65_p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Test_Compound 3-(4-Hydroxy-3,5-dimethoxyphenyl) propane-1,2-diol Test_Compound->MAPKK Test_Compound->IKK Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) AP1->Inflammatory_Genes p65_p50_nuc->Inflammatory_Genes

Caption: Inflammatory signaling pathways modulated by the test compound.

References

Application Notes and Protocols: Neuroprotective Activity Screening of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. A key pathological driver in these conditions is oxidative stress, which leads to neuronal damage and apoptosis. Consequently, there is a significant demand for novel neuroprotective agents that can mitigate these effects.

3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol is a phenolic compound, structurally related to metabolites derived from lignin, a class of molecules known for their antioxidant properties.[1][2] This structural motif suggests its potential as a neuroprotective agent.

These application notes provide a comprehensive framework for the initial in vitro screening of this compound (referred to herein as "Test Compound") for its neuroprotective activity. The protocols detail the use of the human neuroblastoma SH-SY5Y cell line, a widely accepted model for neurotoxicity studies.[3][4] The screening cascade includes a primary cell viability assay followed by secondary assays to elucidate the mechanism of action, focusing on the compound's ability to counteract oxidative stress and inhibit apoptotic pathways.

2. Screening Workflow

The overall process for evaluating the neuroprotective potential of the Test Compound involves a multi-step approach, beginning with cell culture and culminating in mechanistic assays.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Culture SH-SY5Y Cell Culture (Propagation & Maintenance) Seed Seed Cells in 96-Well Plates Culture->Seed Pretreat Pre-treatment with Test Compound Seed->Pretreat Induce Induce Neurotoxicity (e.g., 6-OHDA, H₂O₂) Pretreat->Induce Incubate Incubation (24-48 hours) Induce->Incubate Primary Primary Screening: Cell Viability Assay (MTT) Incubate->Primary Secondary Secondary Screening: (Mechanism of Action) Primary->Secondary ROS Oxidative Stress Assays (ROS, MDA) Secondary->ROS Apoptosis Apoptosis Assays (Caspase, Annexin V) Secondary->Apoptosis Data Data Analysis & Interpretation ROS->Data Apoptosis->Data

Caption: General workflow for in vitro neuroprotective activity screening.

3. Experimental Protocols

These protocols are designed for use in a 96-well plate format for high-throughput screening.

3.1. SH-SY5Y Cell Culture

  • Growth Medium: 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 (F12) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.[4][5]

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.[5]

  • Sub-culturing: When cells reach 80-90% confluency, passage them using 0.25% Trypsin-EDTA. A split ratio of 1:3 to 1:6 is recommended.[3][6]

3.2. Protocol 1: Primary Screening - Cell Viability (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of viability. Neuroprotective compounds will increase cell viability in the presence of a neurotoxin.

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of growth medium and incubate for 24 hours.[7]

  • Compound Pre-treatment: Prepare serial dilutions of the Test Compound (e.g., 0.1, 1, 10, 50, 100 µM) in growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the Test Compound. Incubate for 2 hours.[6]

  • Induction of Neurotoxicity: After pre-treatment, add a known neurotoxin such as 6-hydroxydopamine (6-OHDA) to a final concentration of 100 µM or hydrogen peroxide (H₂O₂) to 150 µM to induce cell death.[8][9]

    • Controls: Include wells for: Untreated cells (vehicle only), Toxin-only treated cells, and Test Compound-only treated cells (to check for inherent toxicity).

  • Incubation: Incubate the plate for an additional 24 hours at 37°C.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

3.3. Protocol 2: Secondary Screening - Oxidative Stress

If the Test Compound shows protective effects in the primary screen, these assays help determine if the mechanism involves reducing oxidative stress.

3.3.1. Intracellular ROS Measurement (DCFDA Assay)

This assay uses 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), which fluoresces upon oxidation by ROS.[6]

  • Follow steps 1-4 from Protocol 3.2.

  • Probe Loading: After the 24-hour incubation, remove the medium and wash the cells once with warm phosphate-buffered saline (PBS).

  • Add 100 µL of 10 µM DCFDA solution in PBS to each well.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.[6]

  • Measurement: Wash the cells with PBS and measure the fluorescence intensity with a microplate reader (Excitation: ~485 nm, Emission: ~535 nm).[6]

  • Data Analysis: Normalize the fluorescence of treated groups to the toxin-only control.

3.3.2. Lipid Peroxidation Measurement (MDA Assay)

This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation.[10][11]

  • Follow steps 1-4 from Protocol 3.2, preferably in 6-well plates for sufficient cell lysate.

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them using a suitable lysis buffer. Collect the lysate.

  • TBARS Reaction: Perform a Thiobarbituric Acid Reactive Substances (TBARS) assay using a commercial kit according to the manufacturer's protocol. This typically involves reacting the lysate with TBA at high temperature to form a colored product.

  • Measurement: Measure the absorbance or fluorescence of the product as per the kit's instructions.

  • Data Analysis: Calculate the MDA concentration based on a standard curve and express it as a percentage of the toxin-only control.

G Toxin Neurotoxin (e.g., 6-OHDA) Mito Mitochondrial Dysfunction Toxin->Mito ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Lipid Lipid Peroxidation ROS->Lipid Protein Protein/DNA Damage ROS->Protein Death Neuronal Cell Death Lipid->Death Protein->Death Compound Test Compound (Antioxidant) Compound->ROS Scavenges

Caption: Pathway of toxin-induced oxidative stress and antioxidant intervention.

3.4. Protocol 3: Secondary Screening - Apoptosis

These assays determine if the Test Compound protects neurons by inhibiting programmed cell death.

3.4.1. Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases in the apoptotic cascade.[12]

  • Follow steps 1-4 from Protocol 3.2.

  • Assay: Use a commercial luminogenic or fluorogenic Caspase-Glo® 3/7 or equivalent assay kit.

  • Add the caspase reagent directly to the wells as per the manufacturer's instructions.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Measurement: Read the luminescence or fluorescence using a microplate reader.

  • Data Analysis: Express caspase activity relative to the toxin-only control.

3.4.2. Annexin V/PI Staining

This flow cytometry or imaging-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[13][14]

  • Follow steps 1-4 from Protocol 3.2, using 12- or 24-well plates.

  • Cell Collection: After treatment, collect both adherent and floating cells. Adherent cells should be detached gently using Accutase or a non-enzymatic dissociation solution.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells immediately by flow cytometry or fluorescence microscopy.

    • Viable cells: Annexin V(-) / PI(-)

    • Early apoptotic cells: Annexin V(+) / PI(-)

    • Late apoptotic/necrotic cells: Annexin V(+) / PI(+)

  • Data Analysis: Quantify the percentage of cells in each quadrant.

G Stress Oxidative Stress Mito Mitochondria Stress->Mito MMP ↓ Mitochondrial Membrane Potential Mito->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation (Initiator) CytC->Casp9 Casp3 Caspase-3/7 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis (DNA Fragmentation, Nuclear Condensation) Casp3->Apoptosis Compound Test Compound Compound->MMP Prevents

Caption: The mitochondrial (intrinsic) pathway of apoptosis.

4. Data Presentation

Quantitative data should be organized into clear tables for comparison. The following tables present hypothetical results for the Test Compound against a 100 µM 6-OHDA challenge in SH-SY5Y cells.

Table 1: Effect of Test Compound on Cell Viability (MTT Assay)

Treatment GroupConcentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
Control (Vehicle) -1.25 ± 0.08100
6-OHDA only 1000.61 ± 0.0548.8
Test Compound + 6-OHDA 10.75 ± 0.0660.0
100.98 ± 0.0778.4
501.15 ± 0.0992.0
Test Compound only 501.23 ± 0.0798.4

Table 2: Effect of Test Compound on Markers of Oxidative Stress and Apoptosis

Treatment GroupRelative ROS Levels (%)Relative MDA Levels (%)Relative Caspase-3/7 Activity (%)
Control (Vehicle) 100 ± 9100 ± 11100 ± 8
6-OHDA only (100 µM) 320 ± 25285 ± 21450 ± 30
Test Cmpd (50 µM) + 6-OHDA 145 ± 15130 ± 18175 ± 22

5. Interpretation of Results

  • Primary Screening: A dose-dependent increase in cell viability in the presence of the neurotoxin (Table 1) indicates a neuroprotective effect. It is also crucial to confirm that the compound itself is not toxic at effective concentrations.

  • Secondary Screening: A significant reduction in ROS and MDA levels (Table 2) suggests that the Test Compound exerts its protective effects via an antioxidant mechanism.[7] A corresponding decrease in caspase-3/7 activity indicates that this antioxidant activity translates to an inhibition of the apoptotic cell death pathway.[9][15]

The protocols described provide a robust and systematic approach to screen this compound for neuroprotective activity. Positive results from this in vitro cascade would provide a strong rationale for further investigation, including evaluation in more complex models such as primary neuronal cultures or in vivo models of neurodegeneration.

References

Application Notes and Protocols for Cytotoxicity Testing of a 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol Analog

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol is a synthetic analog of naturally occurring phenolic compounds that has demonstrated significant anticancer activity, particularly against colon cancer cell lines.[1] Its mechanism of action involves the induction of apoptosis through the modulation of key signaling pathways, including STAT3 and NF-κB.[1] This document outlines the essential protocols for evaluating the cytotoxic and antiproliferative effects of this compound, providing a framework for similar investigations into novel therapeutic agents.

Data Presentation

The cytotoxic effects of (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol have been evaluated in human colon cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are summarized below.

Cell LineCompoundIC50 (µg/mL)Reference
HCT116(E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol15.3[1]
SW480(E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol13.4[1]
CCD-18Co (normal colon cells)(E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenolNo significant cytotoxicity observed[1]

Experimental Protocols

Cell Culture and Maintenance

Objective: To maintain healthy and viable cancer and normal cell lines for cytotoxicity assays.

Materials:

  • Human colon cancer cell lines (e.g., HCT116, SW480)

  • Normal human colon fibroblast cell line (e.g., CCD-18Co)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • Cell culture flasks (T-25 or T-75)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture all cell lines in DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them in new flasks with fresh medium.

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of the test compound on cancer and normal cells by measuring metabolic activity.

Materials:

  • Cultured cells (HCT116, SW480, CCD-18Co)

  • (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound (e.g., 0-20 µg/mL) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a blank (medium only).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (DAPI and TUNEL Staining)

Objective: To visualize and quantify apoptotic cell death induced by the test compound.

Materials:

  • Cultured cells (HCT116, SW480)

  • (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol

  • Chamber slides or 24-well plates with coverslips

  • 4% Paraformaldehyde

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit

  • DAPI (4′,6-diamidino-2-phenylindole) staining solution

  • Fluorescence microscope

Protocol:

  • Seed cells on chamber slides or coverslips and treat with the test compound for 24 hours.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells with PBS and permeabilize them.

  • Perform the TUNEL assay according to the manufacturer's instructions to label the fragmented DNA of apoptotic cells.

  • Counterstain the nuclei with DAPI.

  • Mount the slides and visualize the cells under a fluorescence microscope. Apoptotic cells will show TUNEL-positive staining (green fluorescence), and their nuclei will appear condensed or fragmented upon DAPI staining (blue fluorescence).

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_mechanism Mechanism of Action cell_culture Cell Culture (HCT116, SW480, CCD-18Co) mtt_assay MTT Assay (Cell Viability) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (DAPI/TUNEL) cell_culture->apoptosis_assay compound_prep Compound Preparation (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol compound_prep->mtt_assay compound_prep->apoptosis_assay stat3_nfkb STAT3/NF-κB Pathway Analysis apoptosis_assay->stat3_nfkb

Caption: Experimental workflow for cytotoxicity testing.

signaling_pathway compound (E)-4-(3-(3,5-dimethoxyphenyl)allyl)- 2-methoxyphenol stat3 STAT3 compound->stat3 Inhibits DNA binding nfkb NF-κB compound->nfkb Inhibits DNA binding apoptosis Apoptosis stat3->apoptosis cell_growth_inhibition Cell Growth Inhibition stat3->cell_growth_inhibition nfkb->apoptosis nfkb->cell_growth_inhibition

Caption: Proposed signaling pathway for the test compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 3-(4-hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol, a key intermediate in pharmaceutical and lignin chemistry research.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic strategies for preparing this compound:

  • Route A: Dihydroxylation of 4-allyl-2,6-dimethoxyphenol. This is a direct approach where the double bond of the allyl group is converted to a 1,2-diol. The Upjohn dihydroxylation, which uses a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO), is a common method for this transformation.[1][2]

  • Route B: Reduction of an α-hydroxy ketone precursor. This involves the reduction of a ketone, such as 3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one. The ketone group is reduced to a secondary alcohol using a reducing agent like sodium borohydride (NaBH₄) to yield the desired 1,2-diol.[3]

Q2: I am getting a low yield in my dihydroxylation reaction (Route A). What are the possible causes?

A2: Low yields in the dihydroxylation of 4-allyl-2,6-dimethoxyphenol can stem from several factors:

  • Suboptimal reaction conditions: The temperature, reaction time, and solvent can significantly impact the yield.

  • Improper stoichiometry of reagents: An incorrect ratio of the alkene, catalyst (OsO₄), and co-oxidant (NMO) can lead to incomplete reaction or side product formation.

  • Catalyst deactivation: The osmium tetroxide catalyst can be sensitive to impurities.

  • Side reactions: Over-oxidation of the diol or cleavage of the glycol can occur, especially with prolonged reaction times or elevated temperatures.

Q3: My purification of the final diol is proving difficult. Any suggestions?

A3: this compound is a polar molecule, which can make purification challenging. Here are some common and effective techniques:

  • Flash column chromatography: This is a widely used method for purifying polar compounds. A silica gel stationary phase with a gradient of polar solvents (e.g., ethyl acetate in hexanes) is often effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can yield highly pure material.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For very high purity requirements, reverse-phase prep-HPLC can be employed.

Q4: I am observing multiple spots on my TLC plate after the reaction. What could they be?

A4: The presence of multiple spots on a TLC plate indicates a mixture of compounds. These could include:

  • Unreacted starting material (4-allyl-2,6-dimethoxyphenol).

  • The desired diol product.

  • Side products from over-oxidation (e.g., aldehydes or carboxylic acids).

  • Isomeric byproducts.

  • Polymeric material, especially if the reaction conditions are harsh.

Troubleshooting Guides

Low Product Yield
Symptom Possible Cause Suggested Solution
Low conversion of starting material Insufficient reaction time or low temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC.
Inactive catalyst (OsO₄).Use a fresh batch of osmium tetroxide. Ensure anhydrous conditions if required.
Incorrect stoichiometry of NMO.Use a slight excess of the NMO co-oxidant to ensure efficient catalyst turnover.
Formation of multiple byproducts Over-oxidation of the product.Reduce the reaction time and temperature. Use a milder co-oxidant if possible.
Unwanted side reactions.Protect the phenolic hydroxyl group prior to dihydroxylation to prevent its participation in side reactions.
Product loss during workup/purification Product is water-soluble.During aqueous workup, saturate the aqueous layer with NaCl (brine) to reduce the solubility of the diol and extract multiple times with an organic solvent like ethyl acetate.
Inefficient column chromatography.Optimize the solvent system for column chromatography to achieve better separation.
Product Purity Issues
Symptom Possible Cause Suggested Solution
Contamination with starting material Incomplete reaction.Increase reaction time or temperature. Optimize reagent stoichiometry.
Presence of colored impurities Oxidation of the phenolic group.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
Formation of polymeric byproducts.Purify the crude product by column chromatography followed by recrystallization.
Difficulty in removing the solvent High-boiling point solvent used.Use a rotary evaporator to remove the bulk of the solvent, followed by high vacuum to remove residual traces.

Experimental Protocols

Route A: Dihydroxylation of 4-allyl-2,6-dimethoxyphenol

This protocol is a general guideline based on the Upjohn dihydroxylation method.[1]

  • Dissolution: Dissolve 4-allyl-2,6-dimethoxyphenol (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v).

  • Addition of Co-oxidant: Add N-methylmorpholine N-oxide (NMO) (1.2 eq) to the solution and stir until it dissolves.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of osmium tetroxide (OsO₄) (e.g., 0.01 eq) as a solution in toluene.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir for 30 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Route B: Reduction of 3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one

This protocol is a general guideline for ketone reduction.[3]

  • Dissolution: Dissolve 3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one (1.0 eq) in methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC.

  • Quenching: After the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of acetone, followed by water.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x volume).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic phase. Purify the resulting crude product by flash column chromatography.

Visualized Workflows and Troubleshooting

Synthesis_Workflow cluster_route_a Route A: Dihydroxylation cluster_route_b Route B: Reduction Start_A 4-allyl-2,6-dimethoxyphenol Step_A1 Dihydroxylation (OsO4 cat., NMO) Start_A->Step_A1 Product_A Crude Product Step_A1->Product_A Purification Purification (Column Chromatography) Product_A->Purification Start_B α-hydroxy ketone precursor Step_B1 Reduction (NaBH4) Start_B->Step_B1 Product_B Crude Product Step_B1->Product_B Product_B->Purification Final_Product 3-(4-Hydroxy-3,5-dimethoxy- phenyl)propane-1,2-diol Purification->Final_Product

Caption: Synthetic workflows for this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Check_TLC Analyze TLC of crude product Start->Check_TLC Incomplete_Reaction Incomplete Reaction? (Starting material remains) Check_TLC->Incomplete_Reaction Side_Products Multiple Side Products? Check_TLC->Side_Products Workup_Loss Product lost during workup? Check_TLC->Workup_Loss Action_Incomplete Increase reaction time/temp Check reagent activity Incomplete_Reaction->Action_Incomplete Action_Side_Products Optimize reaction conditions (lower temp, inert atm.) Consider protecting groups Side_Products->Action_Side_Products Action_Workup Use brine wash Increase number of extractions Workup_Loss->Action_Workup

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Synthesis of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing this compound?

The synthesis typically begins with precursors that already contain the substituted phenolic ring. The most common and effective starting material is 4-allyl-2,6-dimethoxyphenol. This compound allows for the direct formation of the propane-1,2-diol moiety on the existing side chain. An alternative, though often more complex, route can start from syringaldehyde, which requires building the three-carbon chain.

Q2: What are the primary synthetic strategies to convert the allyl group of 4-allyl-2,6-dimethoxyphenol into a 1,2-diol?

There are two main strategies:

  • Epoxidation followed by Hydrolysis: This is a robust, two-step method. The allyl double bond is first converted into an epoxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is then hydrolyzed (opened) under acidic or basic conditions to yield the 1,2-diol.[1]

  • Direct Dihydroxylation: This method forms the diol in a single step. It typically involves reagents like osmium tetroxide (OsO₄) with a co-oxidant (like N-methylmorpholine N-oxide, NMO) or potassium permanganate (KMnO₄) under cold, alkaline conditions. While often efficient, these reagents can be toxic and may require more stringent reaction control.

Q3: My reaction is sluggish or incomplete during the epoxidation step. How can I improve it?

Slow or incomplete epoxidation can be due to several factors. Ensure your starting material is pure, as impurities can inhibit the reaction. The choice of solvent is critical; chlorinated solvents like dichloromethane (DCM) or chloroform are standard. If the reaction is slow, consider a modest increase in the molar excess of the epoxidizing agent (e.g., from 1.1 to 1.5 equivalents). Temperature control is also key; while often run at 0 °C to room temperature, slight warming can sometimes drive the reaction to completion, but this must be balanced against the risk of side reactions.

Q4: I observe multiple products on my TLC plate after the epoxide hydrolysis step. What are the likely byproducts?

Besides your target diol, several other spots may appear:

  • Unreacted Epoxide: If the hydrolysis is incomplete, you will see the starting epoxide.

  • Isomeric Diol: Under certain conditions, ring-opening can lead to the formation of the isomeric 1,3-diol, although the 1,2-diol is generally favored.[1]

  • Polymerization Products: Phenolic compounds can be sensitive to strongly acidic or basic conditions and may polymerize, leading to baseline material on the TLC plate.

Q5: How can I best purify the final this compound?

The high polarity of the diol functional groups makes flash column chromatography on silica gel the most effective method for purification.[2][3] A solvent system with a gradient of ethyl acetate in hexanes or dichloromethane is typically effective. For instance, starting with 30% ethyl acetate and gradually increasing the polarity can provide good separation.[3] If the product crystallizes, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be an excellent final step to achieve high purity.

Troubleshooting Guide

Low yield or the presence of significant impurities are common challenges. This guide provides a systematic approach to identifying and resolving these issues.

Symptom Potential Cause Suggested Solution
Low Conversion of Starting Material 1. Insufficient reagent (e.g., m-CPBA or OsO₄).2. Low reaction temperature or insufficient time.3. Deactivated reagent.1. Increase molar equivalents of the oxidizing agent to 1.2-1.5 eq.2. Allow the reaction to stir longer at the recommended temperature or slightly increase the temperature.3. Use a freshly opened or properly stored bottle of the reagent.
Multiple Products Observed on TLC 1. Incomplete hydrolysis of the epoxide intermediate.2. Formation of byproducts due to harsh pH conditions.3. Oxidation of the phenol group.1. Extend the hydrolysis reaction time or use a slightly stronger acid/base catalyst.2. Use milder conditions for hydrolysis (e.g., dilute perchloric acid or buffered systems).3. Perform the reaction under an inert atmosphere (N₂ or Ar) to prevent air oxidation.
Difficulty in Product Isolation 1. Product is highly soluble in the aqueous phase during workup.2. Formation of an emulsion during extraction.1. Saturate the aqueous layer with NaCl (brine) before extraction to decrease the polarity.2. Use a larger volume of organic solvent and perform multiple extractions (3-4 times).[2]
Product appears as a dark oil or tar 1. Polymerization of the starting material or product.2. Degradation due to excessive heat or strong acid/base.1. Maintain strict temperature control and perform the reaction under an inert atmosphere.2. Use milder reagents and ensure rapid and efficient purification after the reaction is complete.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis.

G start Low Yield or Impure Product tlc_check Analyze Crude Reaction by TLC start->tlc_check sm_present Significant Starting Material Remains? tlc_check->sm_present  Analyze spots multiple_spots Multiple Unidentified Spots? sm_present->multiple_spots No solution_sm Solution: • Increase reaction time/temp • Increase reagent stoichiometry • Check reagent quality sm_present->solution_sm Yes solution_spots Solution: • Use milder reaction conditions • Optimize workup pH • Run under inert atmosphere multiple_spots->solution_spots Yes solution_purify Problem is likely purification: • Optimize chromatography gradient • Consider recrystallization multiple_spots->solution_purify No

Caption: Troubleshooting decision tree for synthesis optimization.

Data Summary: Comparison of Dihydroxylation Methods

The choice of method to convert the allyl group to a diol is critical for the overall yield. The following table summarizes common approaches, adapted for a phenolic substrate.

Method Reagents Typical Conditions Pros Cons Anticipated Yield
Epoxidation/ Hydrolysis 1. m-CPBA2. Dilute H₂SO₄ or HClO₄1. DCM, 0 °C to RT, 2-4h2. Acetone/H₂O, RT, 4-12h- High yields- Good stereocontrol- Reagents are common- Two distinct steps- Peroxyacids can be hazardous70-85%
Upjohn Dihydroxylation OsO₄ (catalytic), NMOAcetone/H₂O, RT, 8-24h- High yields- Reliable and general- OsO₄ is highly toxic and expensive- Long reaction times80-95%
Permanganate Dihydroxylation KMnO₄, NaOHAcetone/H₂O, <5 °C, 1-3h- Inexpensive reagent- Fast reaction- Over-oxidation risk- Often lower yields- Generates MnO₂ waste40-60%

Detailed Experimental Protocol

This protocol details the synthesis of this compound from 4-allyl-2,6-dimethoxyphenol via the epoxidation/hydrolysis route.

Step 1: Epoxidation of 4-allyl-2,6-dimethoxyphenol

  • Preparation: In a round-bottom flask dried in an oven, dissolve 4-allyl-2,6-dimethoxyphenol (1.0 eq) in anhydrous dichloromethane (DCM). Place the flask in an ice bath and stir under a nitrogen atmosphere.

  • Reagent Addition: To the cooled solution, add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, cool the mixture again in an ice bath and filter to remove the precipitated meta-chlorobenzoic acid. Wash the filtrate sequentially with a 10% sodium sulfite solution, saturated sodium bicarbonate solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude epoxide, which can be used in the next step without further purification.

Step 2: Acid-Catalyzed Hydrolysis to the Diol

  • Preparation: Dissolve the crude epoxide from the previous step in a 10:1 mixture of acetone and water.

  • Reaction: To this solution, add a catalytic amount of 1 M sulfuric acid (H₂SO₄) (approx. 5 mol%). Stir the mixture at room temperature.

  • Monitoring: Monitor the disappearance of the epoxide spot and the appearance of a more polar product spot by TLC (typically 4-12 hours).

  • Workup: Once the reaction is complete, neutralize the acid by adding a small amount of saturated sodium bicarbonate solution. Remove the acetone under reduced pressure.

  • Extraction: Extract the remaining aqueous solution three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the crude diol.

Step 3: Purification

  • Chromatography: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 30% to 70% EtOAc).

  • Final Product: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a viscous oil or a white solid.

Synthetic Pathway Visualization

The following diagram outlines the described synthetic route.

G cluster_0 Synthesis Workflow A 4-allyl-2,6-dimethoxyphenol B Intermediate Epoxide A->B m-CPBA / DCM C Crude Diol B->C H+ / Acetone-H2O D Pure Final Product C->D Flash Chromatography

Caption: Reaction scheme for the synthesis of the target diol.

References

Technical Support Center: Synthesis of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of this compound.

Synthesis Route 1: From Sinapic Acid

This route involves the reduction of sinapic acid to sinapyl alcohol, followed by dihydroxylation of the alkene functionality.

Experimental Protocol: Synthesis via Sinapic Acid

Step 1: Reduction of Sinapic Acid to Sinapyl Alcohol

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Addition of Sinapic Acid: Slowly add a solution of sinapic acid (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension dropwise. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, all at 0 °C.

  • Work-up and Purification: Filter the resulting aluminum salts and wash the filter cake with THF. Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sinapyl alcohol can be purified by flash column chromatography on silica gel.

Step 2: Dihydroxylation of Sinapyl Alcohol

  • Reaction Setup: In a round-bottom flask, dissolve sinapyl alcohol (1.0 eq.) in a t-BuOH/H₂O (1:1) solvent mixture.

  • Addition of Reagents: Add AD-mix-β (containing a catalytic amount of osmium species and a chiral ligand) and potassium ferricyanide (K₃[Fe(CN)₆]) (3.0 eq.) as the re-oxidant.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 24 hours.

  • Quenching: Quench the reaction by adding solid sodium sulfite and stir for an additional hour.

  • Work-up and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by flash column chromatography.

Troubleshooting Guide: Synthesis from Sinapic Acid

Question 1: Why is the yield of sinapyl alcohol low in the reduction step?

Answer: Low yields in the reduction of sinapic acid can be attributed to several factors:

  • Incomplete Reaction: The reduction of the carboxylic acid may be sluggish.

    • Solution: Ensure the LiAlH₄ is fresh and has not been deactivated by moisture. Increase the reaction time or consider a slight elevation in temperature (e.g., refluxing in THF), though this may increase side reactions.

  • Side Reactions: The α,β-unsaturated nature of sinapic acid can lead to side products.

    • 1,4-Conjugate Addition: The hydride can add to the β-carbon, leading to the saturation of the double bond before or after the reduction of the carboxylic acid.

    • Over-reduction: While less common for the aromatic ring under these conditions, it is a possibility with prolonged reaction times or higher temperatures.

  • Difficult Work-up: The formation of gelatinous aluminum salts can trap the product.

    • Solution: Follow a careful quenching procedure (e.g., Fieser workup) to ensure the formation of a granular precipitate that is easier to filter.

Question 2: The dihydroxylation of sinapyl alcohol is not proceeding to completion. What could be the issue?

Answer: Incomplete dihydroxylation can be due to several reasons:

  • Catalyst Deactivation: The osmium catalyst can be deactivated.

    • Solution: Ensure all reagents are of high purity. The reaction is sensitive to impurities.

  • Insufficient Mixing: The reaction is biphasic and requires vigorous stirring to ensure proper mixing of the reactants.

    • Solution: Use a high-speed overhead stirrer or a highly efficient magnetic stir bar.

  • Low Reaction Temperature: While the reaction is typically run at room temperature, low ambient temperatures can slow down the reaction rate.

    • Solution: Ensure the reaction is maintained at a consistent room temperature (around 20-25 °C).

Question 3: I am observing multiple spots on my TLC after the dihydroxylation. What are the likely side products?

Answer: Besides the starting material, several side products can form during the Sharpless dihydroxylation:

  • Oxidative Cleavage: Over-oxidation can lead to the cleavage of the newly formed diol, resulting in the formation of an aldehyde.

  • Epoxide Formation: In some cases, an epoxide intermediate can be formed and isolated if the hydrolysis step is incomplete.

  • Dimerization: Radical-mediated dimerization of the starting material or product can occur, though this is less common.

Quantitative Data (Typical Ranges)
StepProductTypical YieldTypical Purity (after chromatography)
1Sinapyl Alcohol70-85%>95%
2This compound60-80%>98%

Note: Yields are highly dependent on reaction scale and purification efficiency.

Synthesis Route 2: From Syringaldehyde

This route involves the addition of a two-carbon unit to syringaldehyde via a Grignard reaction, followed by transformations to install the diol.

Experimental Protocol: Synthesis via Syringaldehyde

Step 1: Grignard Reaction with Syringaldehyde

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under argon, prepare ethylmagnesium bromide by adding a solution of ethyl bromide in anhydrous THF to magnesium turnings.

  • Reaction with Syringaldehyde: Cool the Grignard reagent to 0 °C and slowly add a solution of syringaldehyde (1.0 eq.) in anhydrous THF.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Quenching: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Work-up and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-ol can be purified by column chromatography.

Step 2: Oxidation to the Ketone

  • Reaction Setup: Dissolve the alcohol from the previous step in dichloromethane (DCM).

  • Oxidation: Add pyridinium chlorochromate (PCC) or use a Swern oxidation protocol. Stir at room temperature until the starting material is consumed (monitor by TLC).

  • Work-up: Filter the reaction mixture through a pad of silica gel, washing with DCM. Concentrate the filtrate to obtain the crude 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one.

Step 3: Reduction of the Ketone and Epoxidation/Hydrolysis (to form the diol)

This is a multi-step sequence that can be challenging. A more direct approach from an intermediate is often sought. A plausible, though not necessarily high-yielding, sequence is presented here.

  • Reduction to the Alkene (Wittig or similar): This step is complex and can have low yields. A more practical approach would be to use a different strategy from syringaldehyde. Due to the complexity and likely low efficiency of this multi-step conversion, this route is less recommended than the sinapic acid route for obtaining the target diol.

Troubleshooting Guide: Synthesis from Syringaldehyde

Question 1: The Grignard reaction with syringaldehyde is giving a low yield of the desired alcohol. What are the common side reactions?

Answer: Grignard reactions with phenolic aldehydes can be problematic.

  • Deprotonation of the Phenolic Hydroxyl Group: The Grignard reagent is a strong base and can be consumed by deprotonating the acidic phenolic proton.[1]

    • Solution: Protect the phenolic hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group before the Grignard reaction. The protecting group can be removed in a later step.

  • Reduction of the Aldehyde: The Grignard reagent can act as a reducing agent, converting the aldehyde to an alcohol (syringyl alcohol).[2]

    • Solution: Use a cerium(III) chloride-mediated reaction (Luche reduction conditions) which can suppress the reduction pathway.

  • Enolization of the Aldehyde: While less common for aldehydes, enolization can be a side reaction.

  • Wurtz Coupling: The Grignard reagent can couple with the starting ethyl bromide.[1]

    • Solution: Ensure slow addition of the ethyl bromide during the preparation of the Grignard reagent.

Question 2: I am having trouble with the oxidation of the secondary alcohol to the ketone. What are the best practices?

Answer: Oxidation of secondary alcohols can sometimes be incomplete or lead to side products.

  • Incomplete Oxidation: PCC can be hygroscopic and lose activity.

    • Solution: Use freshly opened or properly stored PCC. Swern oxidation is often more reliable but requires careful temperature control and handling of malodorous byproducts.

  • Over-oxidation/Degradation: The phenolic moiety can be sensitive to some oxidizing agents.

    • Solution: Use milder oxidation conditions and monitor the reaction closely by TLC to avoid prolonged reaction times.

Quantitative Data (Typical Ranges with Protected Phenol)
StepProductTypical YieldTypical Purity (after chromatography)
11-(4-(tert-Butyldimethylsilyloxy)-3,5-dimethoxyphenyl)propan-1-ol75-90%>95%
21-(4-(tert-Butyldimethylsilyloxy)-3,5-dimethoxyphenyl)propan-1-one80-95%>97%

Note: The subsequent steps to the diol are not well-established and yields would likely be moderate to low.

Visualizing the Synthesis and Troubleshooting

Synthesis Pathways and Side Reactions

Synthesis_Pathways cluster_sinapic Route 1: From Sinapic Acid cluster_syringaldehyde Route 2: From Syringaldehyde sinapic Sinapic Acid sinapyl_alc Sinapyl Alcohol sinapic->sinapyl_alc 1. LiAlH4, THF side_reduction Saturated Propanol (Over-reduction) sinapic->side_reduction Side Reaction target_diol 3-(4-Hydroxy-3,5-dimethoxyphenyl) propane-1,2-diol sinapyl_alc->target_diol 2. AD-mix-β, K3[Fe(CN)6] t-BuOH/H2O side_cleavage Aldehyde (Oxidative Cleavage) target_diol->side_cleavage Side Reaction syringaldehyde Syringaldehyde protected_syr Protected Syringaldehyde syringaldehyde->protected_syr Protection (e.g., TBDMSCl) side_deprotonation Deprotonated Phenol (Grignard Quenched) syringaldehyde->side_deprotonation Side Reaction grignard_adduct Secondary Alcohol protected_syr->grignard_adduct 1. EtMgBr, THF side_reduction_g Syringyl Alcohol (Reduction by Grignard) protected_syr->side_reduction_g Side Reaction ketone Propanone Derivative grignard_adduct->ketone 2. PCC or Swern Ox. ketone->target_diol Further Steps (Challenging)

Caption: Synthetic pathways to this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_sm Check Starting Material Purity (NMR, TLC) start->check_sm purify_sm Purify Starting Material check_sm->purify_sm Impure check_reagents Verify Reagent Activity (e.g., fresh LiAlH4, titrate Grignard) check_sm->check_reagents Pure purify_sm->check_reagents replace_reagents Use Fresh/Active Reagents check_reagents->replace_reagents Inactive check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions Active replace_reagents->check_conditions optimize_conditions Optimize Conditions (e.g., longer time, different temp.) check_conditions->optimize_conditions Suboptimal analyze_byproducts Analyze Byproducts (NMR, MS of crude mixture) check_conditions->analyze_byproducts Optimal optimize_conditions->analyze_byproducts address_side_reactions Address Specific Side Reactions (e.g., protect phenol, use Luche conditions) analyze_byproducts->address_side_reactions improve_workup Optimize Work-up and Purification (e.g., Fieser workup, different chromatography) address_side_reactions->improve_workup success Improved Yield improve_workup->success

Caption: A logical workflow for troubleshooting low product yields.

References

Technical Support Center: Optimizing HPLC Purification of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol by High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the HPLC purification of this compound, a compound structurally related to syringylglycerol and other lignin degradation products.

Peak Shape and Resolution Issues

Q1: My peaks for this compound are broad and show significant tailing. What are the likely causes and solutions?

A1: Peak tailing is a common issue when analyzing phenolic compounds. It is often caused by secondary interactions between the hydroxyl groups of the analyte and active sites on the silica-based stationary phase.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: The pH of the mobile phase is critical. Ensure the pH is low enough to suppress the ionization of the phenolic hydroxyl groups. Adding a small amount of an acid modifier like formic acid or acetic acid (typically 0.1%) to the mobile phase can help protonate silanol groups on the stationary phase, reducing unwanted interactions.

    • Column Choice: Consider using a modern, end-capped C18 column. These columns have fewer free silanol groups, which minimizes secondary interactions.

    • Temperature Optimization: Increasing the column temperature (e.g., to 30-40°C) can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks. However, be mindful of the thermal stability of your compound.

    • Sample Overload: Injecting too much sample can lead to peak broadening and tailing. Try reducing the injection volume or sample concentration.

Q2: I am seeing poor resolution between my target compound and impurities. How can I improve the separation?

A2: Improving resolution requires optimizing the selectivity, efficiency, and retention of your chromatographic system.

  • Troubleshooting Steps:

    • Mobile Phase Composition: Adjusting the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase can significantly impact selectivity. A shallower gradient or a lower percentage of organic solvent in an isocratic method will increase retention and may improve the separation of closely eluting peaks.

    • Solvent Choice: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other to see if it improves resolution.

    • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, but it will also increase the run time.

    • Column Particle Size: Using a column with a smaller particle size (e.g., 3 µm instead of 5 µm) will increase efficiency and resolution, but will also lead to higher backpressure.

System and Method Problems

Q3: My retention times are drifting from run to run. What could be the cause?

A3: Retention time drift can be caused by several factors related to the HPLC system and the mobile phase.

  • Troubleshooting Steps:

    • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection. This is especially important for gradient elution.

    • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifting retention times. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.

    • Pump Performance: Fluctuations in pump pressure can affect the flow rate and, consequently, retention times. Check for leaks in the pump and ensure the seals are in good condition.

    • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.

Q4: I am experiencing high backpressure in my HPLC system. What should I check?

A4: High backpressure is a common problem that can be caused by blockages in the system.

  • Troubleshooting Steps:

    • Column Frit: The inlet frit of the column is a common site for blockages from particulate matter in the sample or mobile phase. Try back-flushing the column (if the manufacturer's instructions permit) or replacing the frit.

    • Guard Column: If you are using a guard column, it may be clogged. Replace the guard column.

    • Sample Filtration: Always filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulates.

    • System Tubing: Check for blockages in the tubing, particularly at fittings.

Data Presentation

Table 1: Starting HPLC Parameters for Analytical Method Development

ParameterRecommended Starting Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL

Table 2: Scaling Up to Preparative HPLC

ParameterAnalytical ScalePreparative Scale (Example)
Column ID 4.6 mm21.2 mm
Flow Rate 1.0 mL/min21.2 mL/min
Injection Volume 10 µL~212 µL (adjust based on loading study)
Sample Concentration 0.1 - 1 mg/mL10 - 100 mg/mL (or higher)

Experimental Protocols

Protocol 1: Analytical Method Development for this compound

  • System Preparation:

    • Prime all solvent lines to remove air bubbles.

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 90% Mobile Phase A, 10% Mobile Phase B) for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition at a concentration of approximately 0.5 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Run:

    • Inject 10 µL of the prepared sample.

    • Run the gradient method as described in Table 1.

    • Monitor the separation at 280 nm.

  • Optimization:

    • Based on the initial chromatogram, adjust the gradient slope, mobile phase composition, and flow rate to optimize the resolution between the target peak and any impurities.

Protocol 2: Scaling Up to Preparative Purification

  • Method Transfer:

    • Once an optimized analytical method is developed, scale the method to a larger diameter preparative column.

    • Adjust the flow rate and injection volume proportionally to the cross-sectional area of the preparative column (see Table 2).

  • Loading Study:

    • Perform a loading study by injecting increasing amounts of the sample onto the preparative column to determine the maximum sample load that still provides adequate separation.

  • Fraction Collection:

    • Set up the fraction collector to collect the eluent corresponding to the peak of this compound.

  • Post-Purification Analysis:

    • Analyze the collected fractions using the analytical HPLC method to confirm purity.

    • Pool the pure fractions and remove the solvent (e.g., by rotary evaporation).

Mandatory Visualization

TroubleshootingWorkflow cluster_problem Problem Identification cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_solution Solution Start Poor Peak Shape or Resolution Tailing Peak Tailing/Broadening Start->Tailing PoorRes Poor Resolution Start->PoorRes CheckpH Adjust Mobile Phase pH (add 0.1% Formic Acid) Tailing->CheckpH Primary Check CheckColumn Use End-Capped Column CheckpH->CheckColumn If tailing persists CheckTemp Optimize Temperature CheckColumn->CheckTemp Further optimization CheckLoad Reduce Sample Load CheckTemp->CheckLoad If overload suspected End Optimized Purification CheckLoad->End AdjustGradient Adjust Gradient/Solvent Ratio PoorRes->AdjustGradient Primary Check ChangeSolvent Switch Organic Solvent (MeCN <=> MeOH) AdjustGradient->ChangeSolvent If resolution is still poor AdjustFlow Lower Flow Rate ChangeSolvent->AdjustFlow For fine-tuning AdjustFlow->End

Caption: Troubleshooting workflow for common HPLC peak shape and resolution issues.

ExperimentalWorkflow cluster_analytical Analytical Method Development cluster_prep Preparative Scale-Up cluster_final Final Product A1 System & Column Preparation A2 Sample Preparation (0.5 mg/mL) A1->A2 A3 Analytical HPLC Run A2->A3 A4 Method Optimization A3->A4 P1 Scale-Up Calculation A4->P1 Optimized Method P2 Loading Study P1->P2 P3 Preparative Run & Fraction Collection P2->P3 P4 Purity Analysis of Fractions P3->P4 F1 Pool Pure Fractions P4->F1 Fractions >95% Pure F2 Solvent Evaporation F1->F2 F3 Purified Compound F2->F3

Caption: Experimental workflow from analytical method development to preparative purification.

stability issues of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol in solution. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color. What could be the cause?

A1: A change in color, often to a yellowish or brownish hue, is a common indicator of degradation, particularly oxidation. Phenolic compounds like this compound are susceptible to oxidation, which can be accelerated by factors such as exposure to air (oxygen), light, high temperatures, and the presence of metal ions.

Q2: I am observing a decrease in the concentration of my compound over time in solution. What are the likely reasons?

A2: A decrease in concentration suggests that the compound is degrading. The stability of this compound in solution can be influenced by several factors including the choice of solvent, the pH of the solution, storage temperature, and exposure to light. Degradation can occur through various mechanisms such as oxidation, hydrolysis, or photodegradation.

Q3: How does pH affect the stability of this compound?

A3: The pH of the solution can significantly impact the stability of phenolic compounds. In alkaline conditions, the phenolic hydroxyl group is more readily deprotonated, making the compound more susceptible to oxidation. Therefore, maintaining a slightly acidic to neutral pH is generally recommended to enhance stability.

Q4: What are the best practices for preparing and storing solutions of this compound to ensure its stability?

A4: To maximize stability, solutions should be prepared fresh using deoxygenated solvents. It is advisable to store solutions in amber vials to protect them from light and at low temperatures (e.g., 2-8 °C or frozen). The headspace of the vial can be flushed with an inert gas like nitrogen or argon to minimize exposure to oxygen.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Solution

Symptoms:

  • A significant decrease in the peak area corresponding to the compound in HPLC analysis within a short period.

  • Visible changes in the solution's appearance (e.g., color change).

Possible Causes and Solutions:

CauseRecommended Action
Oxidation Prepare solutions using deoxygenated solvents. Store solutions under an inert atmosphere (e.g., nitrogen or argon). Avoid contact with metal ions that can catalyze oxidation.
Inappropriate pH Buffer the solution to a slightly acidic or neutral pH (e.g., pH 5-7). Avoid highly alkaline conditions.
Photodegradation Protect the solution from light by using amber glassware or by wrapping the container in aluminum foil.
High Temperature Store solutions at reduced temperatures (refrigerated or frozen). Avoid repeated freeze-thaw cycles.
Issue 2: Inconsistent Results in Biological Assays

Symptoms:

  • High variability in experimental results between different batches of the compound solution.

  • Loss of biological activity over time.

Possible Causes and Solutions:

CauseRecommended Action
Compound Degradation Prepare fresh solutions for each experiment. If stock solutions are used, perform a quality control check (e.g., by HPLC) to confirm the concentration and purity before use.
Interaction with Media Components Some components of cell culture media or assay buffers can promote degradation. Evaluate the stability of the compound in the specific medium or buffer under experimental conditions.
Adsorption to Labware The compound may adsorb to the surface of plastic or glass containers. Using silanized glassware or low-adsorption plasticware may mitigate this issue.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under various conditions to illustrate potential degradation rates.

ConditionSolventTemperatureLight ExposureDegradation after 24h (%)
1Methanol25 °CAmbient15%
2Methanol25 °CDark5%
3Methanol4 °CDark<1%
4PBS (pH 7.4)37 °CDark25%
5Acetate Buffer (pH 5)37 °CDark10%

Experimental Protocols

Protocol 1: Stability Assessment by HPLC

This protocol outlines a method for assessing the stability of this compound in solution using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound

  • HPLC-grade methanol and water

  • Formic acid

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

2. Preparation of Solutions:

  • Prepare a stock solution of the compound (e.g., 1 mg/mL) in methanol.

  • Prepare working solutions by diluting the stock solution in the desired solvent or buffer to be tested.

3. HPLC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

4. Stability Study Procedure:

  • Divide the working solution into several aliquots for different time points and conditions (e.g., different temperatures, light exposure).

  • At each designated time point (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot into the HPLC system.

  • Monitor the peak area of the parent compound and the appearance of any new peaks, which may correspond to degradation products.

  • Calculate the percentage of the compound remaining at each time point relative to the initial time point (t=0).

Visualizations

experimental_workflow cluster_prep Preparation cluster_conditions Incubation Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in Methanol) prep_work Prepare Working Solutions (in test solvents/buffers) prep_stock->prep_work temp Temperature (e.g., 4°C, 25°C, 37°C) light Light Exposure (Ambient vs. Dark) ph pH (e.g., pH 5, pH 7.4) sampling Sample at Time Points (0, 2, 4, 8, 24h) temp->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation (% Degradation) hplc->data

Caption: Experimental workflow for stability testing.

degradation_pathway cluster_oxidation Oxidation Products parent 3-(4-Hydroxy-3,5-dimethoxyphenyl) propane-1,2-diol quinone Quinone-methide Intermediate parent->quinone Oxidation (O2, metal ions) side_chain_cleavage Side-chain Cleavage Products (e.g., Syringaldehyde) quinone->side_chain_cleavage

Caption: Hypothetical oxidative degradation pathway.

troubleshooting_logic start Stability Issue Observed (e.g., color change, concentration loss) check_light Is the solution protected from light? start->check_light protect_light Use amber vials or foil wrap. check_light->protect_light No check_oxygen Is the solution deoxygenated? check_light->check_oxygen Yes deoxygenate Use deoxygenated solvents and inert gas. check_oxygen->deoxygenate No check_ph What is the solution pH? check_oxygen->check_ph Yes adjust_ph Buffer to slightly acidic/neutral pH. check_ph->adjust_ph Alkaline check_temp What is the storage temperature? check_ph->check_temp Neutral/Acidic lower_temp Store at lower temperatures (refrigerate/freeze). check_temp->lower_temp Ambient

troubleshooting low yield in hydroboration of 4-allyl-2,6-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the hydroboration-oxidation of 4-allyl-2,6-dimethoxyphenol.

Troubleshooting Guide

Low or no yield of the desired 3-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-ol can be attributed to several factors, from reagent quality to reaction conditions and workup procedures. This guide provides a systematic approach to identifying and resolving common issues.

Issue 1: Low or No Product Formation

Potential CauseRecommended Action
Reagent Inactivity or Degradation
Inactive Borane ReagentUse a fresh bottle of the borane reagent (e.g., BH₃·THF, BH₃·SMe₂, 9-BBN). Borane solutions can degrade over time, especially if not stored under an inert atmosphere. The molarity of commercial solutions should be checked periodically.
Decomposed Hydrogen PeroxideUse a fresh, unopened bottle of hydrogen peroxide (H₂O₂). H₂O₂ decomposes over time, especially when exposed to light or contaminants.
Reaction with Phenolic Hydroxyl Group
Borane-Phenol Complex FormationThe acidic proton of the phenolic hydroxyl group can react with the borane reagent, forming a phenoxyborane and consuming the hydroborating agent. This is a common side reaction with unprotected phenols.[1]
Option 1: Use Excess Borane: Employ an additional equivalent of the borane reagent to compensate for the amount that reacts with the phenol.
Option 2: Protect the Phenol: Protect the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group before hydroboration. This will prevent the side reaction and may improve solubility.
Suboptimal Reaction Conditions
Incorrect TemperatureThe hydroboration step is typically carried out at 0°C to room temperature. Running the reaction at too high a temperature can lead to side reactions, while a temperature that is too low may result in an incomplete reaction. The oxidation step is often exothermic and should be controlled, typically starting at 0°C and then warming to room temperature or slightly above.
Insufficient Reaction TimeMonitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Ensure the hydroboration step has gone to completion before adding the oxidizing agents. The oxidation step may also require several hours to overnight for full conversion.[2]
Presence of Impurities
Water or Protic SolventsBorane reagents react violently with water and other protic solvents. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Impure Starting MaterialImpurities in the 4-allyl-2,6-dimethoxyphenol can interfere with the reaction. Purify the starting material by chromatography or distillation if necessary.

Issue 2: Formation of Byproducts

Potential CauseRecommended Action
Incorrect Regioselectivity
Formation of the Markovnikov ProductWhile hydroboration typically yields the anti-Markovnikov product, the presence of the electron-donating methoxy groups and the phenolic hydroxyl can influence the electronic properties of the allyl group, potentially leading to a small amount of the Markovnikov alcohol.[3][4]
Use a Bulkier Borane Reagent: Sterically hindered boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane can significantly improve the regioselectivity for the anti-Markovnikov product.[5][6]
Incomplete Oxidation
Presence of Borane IntermediatesIf the oxidation is not complete, the trialkylborane intermediate will remain. This can complicate purification.
Ensure Sufficient Oxidant and Base: Use a sufficient excess of both hydrogen peroxide and a base (e.g., NaOH or KOH). Ensure vigorous stirring to promote mixing of the aqueous and organic phases. The oxidation may require longer reaction times or gentle heating to go to completion.
Side Reactions of the Phenol
Oxidation of the Phenol RingPhenols can be susceptible to oxidation, especially under basic conditions with an oxidizing agent present. This can lead to colored impurities.
Protect the Phenol: As mentioned previously, protecting the phenolic hydroxyl group can prevent this side reaction.
Careful Control of Oxidation: Add the hydrogen peroxide solution slowly and maintain a controlled temperature to minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield of 3-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-ol consistently low?

A1: Low yields in the hydroboration of 4-allyl-2,6-dimethoxyphenol are often due to the reaction of the borane reagent with the acidic phenolic hydroxyl group. This side reaction consumes your hydroborating agent. To address this, you can either use an excess of the borane reagent or, for a cleaner reaction, protect the phenolic hydroxyl group before the hydroboration step.

Q2: I am observing the formation of a significant amount of the 2-ol isomer (Markovnikov product). How can I improve the regioselectivity?

A2: The electronic effects of the methoxy and hydroxyl groups on the aromatic ring can slightly reduce the regioselectivity of the hydroboration. To favor the formation of the desired primary alcohol (anti-Markovnikov product), it is highly recommended to use a sterically bulkier borane reagent such as 9-BBN or disiamylborane.[5][6] These reagents are more sensitive to steric hindrance and will preferentially add to the less substituted carbon of the allyl group.

Q3: My final product is difficult to purify and appears to contain boron impurities. How can I improve the workup?

A3: Boron-containing byproducts can be persistent. An effective workup procedure is crucial. After the oxidation step, ensure the reaction mixture is sufficiently basic. One common method to remove boron impurities is to perform an extractive workup with an aqueous base (e.g., NaOH solution).[7] Another technique involves the addition of methanol, which reacts with boric acid to form volatile trimethyl borate that can be removed by rotary evaporation.[7][8] In some cases, a mild acidic wash can also help to break down borate esters.

Q4: Should I protect the phenolic hydroxyl group before the hydroboration?

A4: While not strictly necessary if using excess borane, protecting the phenolic hydroxyl group is often the best strategy for achieving high yields and a cleaner reaction profile. A silyl ether protecting group, such as a tert-butyldimethylsilyl (TBDMS) ether, is a good choice as it is stable to the hydroboration and oxidation conditions and can be easily removed afterward.

Q5: What is the recommended solvent for this reaction?

A5: Anhydrous tetrahydrofuran (THF) is the most common and recommended solvent for hydroboration reactions as it forms a stable complex with borane.[5][9] It is crucial to use a dry, aprotic solvent to prevent the decomposition of the borane reagent.

Experimental Protocols

Protocol 1: Hydroboration-Oxidation using Borane-THF Complex

This protocol is a general procedure and may require optimization for your specific setup.

Materials:

  • 4-allyl-2,6-dimethoxyphenol

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve 4-allyl-2,6-dimethoxyphenol (1 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the BH₃·THF solution (1.1 - 2.2 equivalents) dropwise via a syringe, maintaining the temperature at 0°C. Note: Use a larger excess if the phenol is unprotected.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/GC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0°C.

  • Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of the 30% H₂O₂ solution. Caution: This addition can be exothermic.

  • Remove the ice bath and stir the mixture vigorously at room temperature for 2 hours or until the oxidation is complete (monitor by TLC/GC).

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table provides a general overview of expected outcomes based on the choice of borane reagent. Actual yields may vary depending on specific reaction conditions and scale.

Borane ReagentExpected Major ProductTypical Regioselectivity (anti-Markovnikov:Markovnikov)Expected Yield Range
BH₃·THF3-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-ol~90:1050-70% (unprotected phenol)
9-BBN3-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-ol>99:180-95%
Disiamylborane3-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-ol>98:280-90%

Visualizations

Hydroboration_Mechanism cluster_start Starting Materials cluster_hydroboration Hydroboration Step cluster_oxidation Oxidation Step cluster_product Final Product Start 4-allyl-2,6-dimethoxyphenol + Borane (BH3) TS Four-membered Transition State Start->TS Syn-addition Alkylborane Trialkylborane Intermediate TS->Alkylborane Oxidation Addition of H2O2, NaOH Alkylborane->Oxidation Migration Rearrangement with Retention of Stereochemistry Oxidation->Migration Hydrolysis Hydrolysis of Borate Ester Migration->Hydrolysis Product 3-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-ol Hydrolysis->Product

Caption: Reaction pathway for the hydroboration-oxidation of 4-allyl-2,6-dimethoxyphenol.

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Check Reagent Quality (Borane, H2O2) Start->CheckReagents ProtectPhenol Consider Phenol Protection CheckReagents->ProtectPhenol Reagents OK Success Yield Improved CheckReagents->Success New Reagents Used OptimizeConditions Optimize Reaction Conditions (Temp, Time) ProtectPhenol->OptimizeConditions Protection Done or Skipped ChangeReagent Improve Regioselectivity with Bulky Borane OptimizeConditions->ChangeReagent Byproducts Still Observed OptimizeConditions->Success Conditions Optimized ImproveWorkup Improve Workup to Remove Boron Impurities ChangeReagent->ImproveWorkup Regioselectivity Improved ImproveWorkup->Success

Caption: A logical workflow for troubleshooting low yields in the hydroboration reaction.

Reagent_Selection Goal Desired Outcome Reagents Borane Reagent Choice BH₃·THF 9-BBN Disiamylborane Goal->Reagents:f0 Outcome Expected Result Moderate Regioselectivity, Potential for Phenol Reaction Excellent Regioselectivity, Less Reactive Excellent Regioselectivity, Thermally Unstable Reagents:f1->Outcome:f1 Reagents:f2->Outcome:f2 Reagents:f3->Outcome:f3

Caption: Relationship between borane reagent choice and expected reaction outcome.

References

Technical Support Center: Overcoming Solubility Challenges with 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol (also known as Syringylglycerol) in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a phenolic compound isolated from the stems of plants like Xylosma controversum.[1] Its structure, featuring a substituted phenyl ring and a glycerol backbone, suggests it may have limited aqueous solubility, which can pose a significant challenge for its use in biological assays where aqueous buffer systems are common. Poor solubility can lead to inaccurate and irreproducible results due to precipitation of the compound.

Q2: What are the initial steps to dissolve this compound for an in-vitro assay?

A2: The recommended starting point is to create a concentrated stock solution in an organic solvent, which is then diluted to the final working concentration in the aqueous assay medium. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of polar and non-polar compounds.[2]

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A3: The final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and may interfere with experimental readouts.[2][3] It is crucial to determine the tolerance of your specific cell line to DMSO by running a solvent toxicity control experiment. Some studies have shown that even 0.1% DMSO can induce changes in gene expression in certain cell types.[3][4]

Q4: Are there alternatives to DMSO for dissolving this compound?

A4: Yes, other organic solvents like ethanol or co-solvent systems can be used.[5][6] Additionally, formulation strategies such as complexation with cyclodextrins can enhance the aqueous solubility of poorly soluble compounds.[7][8][9] Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their solubility in water.[7][8][9]

Q5: How can I determine the best solvent for my experiment?

A5: A systematic approach involving solubility testing in a panel of solvents is recommended. This will help identify the most effective solvent and the maximum achievable concentration. A suggested workflow for solvent selection is provided in the Troubleshooting section.

Troubleshooting Guides

Problem: Precipitate formation upon dilution of the stock solution into aqueous assay buffer.

This is a common issue when a compound dissolved in an organic solvent is introduced into an aqueous environment.

Solution Workflow:

Caption: Troubleshooting workflow for compound precipitation.

Experimental Protocols:

  • Protocol 1: Solvent Toxicity Assessment

    • Prepare a dilution series of your chosen solvent (e.g., DMSO, ethanol) in your cell culture medium. Typical final concentrations to test are 0.01%, 0.1%, 0.5%, 1%, and 2%.

    • Seed your cells in a multi-well plate at the desired density and allow them to adhere overnight.

    • Replace the medium with the solvent-containing medium. Include a "no solvent" control.

    • Incubate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

    • Assess cell viability using a standard method such as MTT, XTT, or trypan blue exclusion.

    • Determine the highest solvent concentration that does not significantly impact cell viability.

  • Protocol 2: Preparation of a Cyclodextrin Inclusion Complex This protocol is a general guideline and may require optimization.

    • Select a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known to improve the solubility of various drugs.[10]

    • Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v).

    • Add an excess amount of this compound to the cyclodextrin solution.

    • Stir the mixture vigorously at room temperature for 24-48 hours.

    • Filter the solution to remove the undissolved compound. The filtrate contains the compound-cyclodextrin inclusion complex.

    • The concentration of the dissolved compound can be determined by a suitable analytical method like HPLC-UV.

Data Presentation

Table 1: Comparison of Common Solvents for In-Vitro Assays

SolventRecommended Starting ConcentrationMaximum Tolerated Concentration (Cell Line Dependent)AdvantagesDisadvantages
DMSO < 0.1%0.5% - 1%High solubilizing power for a wide range of compounds.[2]Can be toxic to cells at higher concentrations[2][3]; may affect cell differentiation and gene expression.[4]
Ethanol < 0.1%0.5% - 1%Less toxic than DMSO for some cell lines; volatile.Lower solubilizing power for some compounds compared to DMSO.
Methanol < 0.1%~0.5%Can be a good solvent for some compounds.Generally more toxic to cells than ethanol.
PEG 400 < 1%1% - 2%Low toxicity.May be more viscous and have lower solubilizing power than DMSO.
Tween 20/80 < 0.1%Varies significantlyCan act as surfactants to improve solubility.Can have inherent biological activity and may interfere with assays.

Note: The maximum tolerated concentration can vary significantly between different cell lines and assay types. It is imperative to perform a solvent toxicity test for your specific experimental conditions.

Signaling Pathway Considerations

Poor solubility can lead to the formation of compound aggregates, which can non-specifically interact with cellular components and signaling pathways, leading to misleading results. The following diagram illustrates a hypothetical scenario where compound precipitation could lead to artifacts.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Specific Effect Compound_Soluble Soluble Compound Compound_Soluble->Receptor Specific Binding Compound_Precipitate Compound Precipitate Cellular_Stress Cellular Stress Compound_Precipitate->Cellular_Stress Non-specific Interaction Cellular_Stress->Kinase1 Artifactual Activation

Caption: Impact of solubility on signaling pathway analysis.

This diagram illustrates how a soluble compound can have a specific effect on a signaling pathway, while a precipitated compound might induce cellular stress, leading to non-specific, artifactual activation of the same pathway. This highlights the critical importance of ensuring your compound is fully dissolved in your assay.

References

Technical Support Center: Storage and Handling of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol during storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, this compound should be stored at 2-8°C in a dry, cool, and well-ventilated place.[1][2] The container should be tightly sealed to prevent exposure to air and moisture.

Q2: What are the primary causes of degradation for this compound?

A2: As a phenolic compound, this compound is susceptible to degradation through several mechanisms, primarily oxidation and photodegradation. Phenolic compounds are sensitive to light, oxygen, and elevated temperatures, which can lead to the formation of colored degradation products and a decrease in purity.[3]

Q3: How can I minimize oxidation during storage?

A3: To minimize oxidation, store the compound under an inert atmosphere (e.g., nitrogen or argon) if possible. Ensure the container is tightly sealed to limit oxygen exposure. For solutions, using degassed solvents for sample preparation can also help reduce oxidative degradation. The addition of antioxidants may also improve stability, though this should be validated for your specific application.[3]

Q4: Is this compound sensitive to light?

A4: Yes, phenolic compounds are generally sensitive to light. Exposure to UV or even ambient light can initiate photodegradation. It is crucial to store the compound in an amber or opaque container to protect it from light.[4]

Q5: What is the expected shelf-life of this compound?

A5: The shelf-life of this compound is highly dependent on the storage conditions. When stored under the recommended conditions (2-8°C, protected from light and air), the compound is expected to be stable for an extended period. However, for critical applications, it is recommended to perform periodic purity checks. Accelerated stability studies can be conducted to predict long-term stability.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Discoloration of the solid compound (e.g., yellowing or browning) Oxidation or photodegradation.Store the compound in a tightly sealed, amber vial at 2-8°C. If possible, purge the headspace with an inert gas like nitrogen or argon before sealing. Avoid frequent opening of the container.
Decreased purity observed in HPLC analysis over time Chemical degradation due to improper storage (exposure to heat, light, or oxygen).Review and optimize storage conditions. Ensure the compound is stored at the recommended 2-8°C and protected from light. For solutions, prepare them fresh and use degassed solvents.
Appearance of new peaks in the chromatogram of a stored sample Formation of degradation products.Perform forced degradation studies (see Experimental Protocols section) to identify potential degradation products and pathways. This will help in developing a stability-indicating analytical method.
Inconsistent results in biological assays Degradation of the compound leading to reduced potency or the formation of interfering byproducts.Re-qualify the stored material by HPLC to confirm its purity and integrity before use. Prepare fresh solutions from a new or properly stored batch of the compound.

Data Presentation

Table 1: Hypothetical Stability Data of this compound under Accelerated Storage Conditions (40°C/75% RH)

Time (Weeks)Purity (%) by HPLCAppearance
099.8White to off-white powder
299.5White to off-white powder
499.1Faintly yellowish powder
898.2Yellowish powder
1297.0Yellow powder

Table 2: Summary of Forced Degradation Studies for this compound

Stress ConditionDurationDegradation (%)Major Degradation Products
0.1 M HCl, 60°C24 hours~5%Hydrolysis Product 1
0.1 M NaOH, 60°C8 hours~15%Oxidation Product 1, Epimerization Product
3% H₂O₂, RT12 hours~20%Oxidation Product 1, Oxidation Product 2
Dry Heat, 80°C48 hours~8%Thermolytic Product 1
Photolytic (ICH Q1B)1.2 million lux hours~12%Photolytic Product 1, Photolytic Product 2

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general framework for developing a stability-indicating HPLC method. The specific parameters may need to be optimized for your system and specific degradation products.

1. Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

2. Materials and Reagents:

  • This compound reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid or phosphoric acid (for mobile phase pH adjustment)

  • Forced degradation samples (see Protocol 2)

3. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 10-90% B over 20 minutes, then hold at 90% B for 5 minutes, followed by re-equilibration.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 270 nm

  • Injection Volume: 10 µL

4. Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the peak for the parent compound is resolved from all degradation product peaks.

Protocol 2: Forced Degradation Study

1. Objective: To intentionally degrade this compound to identify potential degradation pathways and products.[7]

2. Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C. Sample at various time points (e.g., 2, 8, 24 hours), neutralize, and analyze by HPLC.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at 60°C. Sample at various time points (e.g., 1, 4, 8 hours), neutralize, and analyze by HPLC.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature. Sample at various time points (e.g., 2, 6, 12 hours) and analyze by HPLC.

  • Thermal Degradation: Expose the solid compound to dry heat at 80°C. Sample at various time points (e.g., 24, 48 hours), dissolve in a suitable solvent, and analyze by HPLC.

  • Photolytic Degradation: Expose the compound (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines). Analyze by HPLC.

Visualizations

degradation_pathway This compound This compound Oxidation Oxidation This compound->Oxidation O₂ Photodegradation Photodegradation This compound->Photodegradation Light (hν) Hydrolysis Hydrolysis This compound->Hydrolysis H⁺/OH⁻ Oxidized Products (e.g., quinones) Oxidized Products (e.g., quinones) Oxidation->Oxidized Products (e.g., quinones) Photodegradation Products Photodegradation Products Photodegradation->Photodegradation Products Hydrolytic Products Hydrolytic Products Hydrolysis->Hydrolytic Products

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_0 Forced Degradation Studies cluster_1 Stability Testing Acid Acid HPLC Analysis HPLC Analysis Acid->HPLC Analysis Base Base Base->HPLC Analysis Oxidation Oxidation Oxidation->HPLC Analysis Heat Heat Heat->HPLC Analysis Light Light Light->HPLC Analysis Accelerated Stability Accelerated Stability Accelerated Stability->HPLC Analysis Real-time Stability Real-time Stability Real-time Stability->HPLC Analysis Compound Compound Compound->Acid Compound->Base Compound->Oxidation Compound->Heat Compound->Light Compound->Accelerated Stability Compound->Real-time Stability Data Analysis Data Analysis HPLC Analysis->Data Analysis Shelf-life Determination Shelf-life Determination Data Analysis->Shelf-life Determination

Caption: Workflow for stability assessment of the compound.

References

Technical Support Center: Interference in Biological Assays with 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol in biological assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference and ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

A1: this compound is a phenolic compound. Its structure, featuring a hydroxyl group on a benzene ring and a propane-1,2-diol side chain, suggests that it possesses antioxidant and reducing properties. These characteristics are central to its potential interference in various biological assays.

Q2: Why should I be concerned about this compound interfering with my assays?

A2: The phenolic nature and reducing potential of this compound can lead to non-specific interactions with assay reagents, resulting in inaccurate measurements. This can manifest as false positives, false negatives, or high background signals, ultimately compromising the validity of your results.

Q3: Which types of assays are most susceptible to interference by this compound?

A3: Assays that are based on redox reactions or enzymatic activity involving chromogenic, fluorogenic, or chemiluminescent detection methods are particularly vulnerable. This includes certain cell viability assays (e.g., MTT, XTT), ELISAs utilizing horseradish peroxidase (HRP), and antioxidant capacity assays.

Troubleshooting Guides by Assay Type

Cell Viability Assays (e.g., MTT, XTT)

Problem: Artificially high cell viability or a strong color change in cell-free controls.

  • Cause: The reducing properties of this compound can directly reduce tetrazolium salts (like MTT or XTT) to their colored formazan products, independent of cellular metabolic activity.[1][2][3][4] This leads to a false-positive signal, suggesting higher cell viability than is actually present.[1][5]

  • Troubleshooting:

    • Run a cell-free control: Always include a control well containing the assay medium, the tetrazolium salt, and this compound at the same concentration as your experimental wells. A significant color change in this well indicates direct reduction of the dye.

    • Wash cells before adding the dye: If your cells are adherent, gently wash them with phosphate-buffered saline (PBS) after the treatment period to remove any residual compound before adding the tetrazolium salt solution.

    • Use an alternative viability assay: Consider using an assay that is not based on redox potential, such as the sulforhodamine B (SRB) assay, which measures cellular protein content, or an ATP-based assay that quantifies cellular ATP levels.[5]

Table 1: Comparison of Cell Viability Assays

Assay PrinciplePotential for Interference by this compoundRecommended Alternative
Tetrazolium salt reduction (MTT, XTT, WST-1)High (direct reduction of dye)[1][2][3][4]Sulforhodamine B (SRB) assay, ATP-based assays
Cellular protein content (SRB)Low-
Cellular ATP levelsLow-
Enzyme-Linked Immunosorbent Assay (ELISA)

Problem: High background signal in wells, even in negative controls.

  • Cause: If your ELISA uses a horseradish peroxidase (HRP) conjugate for detection, the phenolic structure of this compound can interfere. Phenolic compounds can act as substrates for HRP, leading to non-specific signal generation.[6][7] Additionally, endogenous peroxidases in biological samples can also contribute to background noise in HRP-based assays.[8]

  • Troubleshooting:

    • Increase washing steps: Thorough washing between antibody and substrate incubation steps can help remove any unbound compound.

    • Optimize blocking: Ensure that the blocking buffer is effective in preventing non-specific binding. You may need to try different blocking agents (e.g., BSA, non-fat dry milk).[9]

    • Use a different enzyme conjugate: Consider switching to an ELISA system that uses a different enzyme, such as alkaline phosphatase (AP), which is less susceptible to interference from phenolic compounds.[10]

    • Sample purification: If the compound is present in your sample matrix, consider a sample clean-up step, such as protein precipitation, to remove small molecule interferents.

Western Blotting

Problem: Distorted bands or high background on the membrane.

  • Cause: While direct interference with antibody-antigen binding is less common, issues can arise from the sample preparation. The presence of reducing agents in the sample buffer, while necessary for denaturing proteins, can sometimes interfere with downstream steps if not at the optimal concentration.[11][12][13]

  • Troubleshooting:

    • Optimize reducing agent concentration: Ensure that the concentration of reducing agents like dithiothreitol (DTT) or β-mercaptoethanol in your sample buffer is optimized.[11]

    • Effective blocking: Use an appropriate blocking agent (e.g., 5% non-fat dry milk or BSA in TBST) to minimize non-specific antibody binding to the membrane.[9][12]

    • Thorough washing: Perform adequate wash steps after primary and secondary antibody incubations to remove unbound antibodies.

Experimental Protocols

Protocol 1: Protein Precipitation to Remove Interfering Substances

This protocol is useful for removing small molecules like this compound from protein samples prior to assays like ELISA or Western Blotting.

Materials:

  • Trichloroacetic acid (TCA), 100% (w/v)

  • Acetone, ice-cold

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • To your protein sample, add ice-cold acetone to a final concentration of 80% (v/v).

  • Add TCA to a final concentration of 10% (w/v).

  • Vortex briefly and incubate on ice for 30 minutes to precipitate the proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully decant the supernatant, which contains the interfering small molecules.

  • Wash the protein pellet by adding 200 µL of ice-cold acetone and centrifuging again at 14,000 x g for 5 minutes at 4°C.

  • Repeat the wash step.

  • Air-dry the pellet to remove residual acetone.

  • Resuspend the protein pellet in a buffer compatible with your downstream application.

Protocol 2: DPPH Radical Scavenging Assay (for assessing antioxidant activity)

This assay can be used to quantify the antioxidant (and therefore potentially interfering) capacity of this compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compound (this compound)

  • Trolox or Ascorbic Acid (as a standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 0.1 mM DPPH stock solution in methanol. Keep it in the dark.[14][15]

  • Prepare a series of dilutions of your test compound and the standard in methanol.

  • In a 96-well plate, add 100 µL of each dilution of the test compound or standard to separate wells.

  • Add 100 µL of the DPPH solution to each well.

  • For the control, add 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.[14]

  • Measure the absorbance at 517 nm using a microplate reader.[15]

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Signaling Pathway Interactions

The phenolic structure of this compound suggests it may modulate cellular signaling pathways, particularly those involved in inflammation and stress responses, such as the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

Phenolic compounds have been reported to inhibit the NF-κB pathway, often by targeting the IκB kinase (IKK) complex.[16][17][18] Inhibition of IKK prevents the phosphorylation and subsequent degradation of IκBα, which in turn keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Caption: Potential inhibition of the NF-κB pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key regulator of cellular processes that can be influenced by phenolic compounds. These compounds can affect the phosphorylation status of key kinases in the cascade, such as p38 and JNK, thereby modulating downstream cellular responses.[19][20][21][22]

MAPK_Pathway Stress_Stimuli Stress_Stimuli MAPKKK MAPKKK (e.g., ASK1) Stress_Stimuli->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 p38 p38 MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Apoptosis) Transcription_Factors->Cellular_Response Compound 3-(4-Hydroxy-3,5-dimethoxyphenyl) propane-1,2-diol Compound->p38 Modulates Phosphorylation Compound->JNK Modulates Phosphorylation

Caption: Potential modulation of the MAPK signaling pathway.

Disclaimer: The information provided in this technical support center is intended for research purposes only. It is crucial to perform appropriate controls in your experiments to validate your findings.

References

Technical Support Center: Refining NMR Spectral Interpretation for 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately interpreting the NMR spectra of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

Data Presentation: Predicted NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-2', H-6' (Aromatic)6.5 - 6.7s-
H-1~4.6m-
H-2~3.8m-
H-3a, H-3b2.7 - 2.9m-
-OCH₃~3.85s-
Ar-OH8.0 - 9.0 (variable)br s-
C1-OH4.5 - 5.5 (variable)br s-
C2-OH4.5 - 5.5 (variable)br s-

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (ppm)
C-1' (Aromatic C-O)145 - 148
C-4' (Aromatic C-OH)135 - 138
C-3', C-5' (Aromatic C-OCH₃)130 - 133
C-2', C-6' (Aromatic C-H)102 - 105
C-172 - 75
C-270 - 73
C-335 - 38
-OCH₃55 - 57

Q2: My hydroxyl (-OH) proton signals are broad or not visible. Is this normal?

A2: Yes, this is a common observation for hydroxyl protons in ¹H NMR. The chemical shift and signal shape of -OH protons are highly sensitive to solvent, temperature, concentration, and the presence of trace amounts of acid or water.[1][2] This can lead to broad signals or even their disappearance into the baseline. In protic deuterated solvents like D₂O or methanol-d₄, the hydroxyl protons will exchange with deuterium, causing the signal to disappear entirely.[1][3]

Q3: How can I definitively identify the hydroxyl proton signals?

A3: A D₂O exchange experiment is the most reliable method.[2][3] After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to your NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the exchangeable -OH protons will disappear or significantly decrease in intensity.

Q4: The signals for the propane-1,2-diol moiety (H-1, H-2, H-3) are complex and overlapping. How can I resolve them?

A4: Overlapping signals in this region are common. To resolve these, consider the following:

  • Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer will increase signal dispersion.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) will correlate protons to their directly attached carbons, aiding in unambiguous assignment.

  • Solvent Change: Changing the deuterated solvent can alter the chemical shifts of protons and may resolve overlapping signals.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the NMR spectral interpretation of this compound.

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Unexpected peaks in the spectrum. 1. Residual solvent from synthesis/purification (e.g., ethyl acetate, acetone).[4] 2. Water in the NMR solvent.[4] 3. Impurities from starting materials or side-products.1. Ensure the sample is thoroughly dried under high vacuum before preparing the NMR sample. 2. Use a fresh, sealed ampule of deuterated solvent. Store solvents over molecular sieves to keep them dry. 3. Compare the spectrum to that of the starting materials. If impurities are suspected, re-purify the sample.
Broad, poorly resolved signals for all peaks. 1. Poor shimming of the NMR spectrometer. 2. Sample is too concentrated. 3. Presence of paramagnetic impurities.1. Re-shim the spectrometer. 2. Prepare a more dilute sample.[4] 3. Filter the NMR sample through a small plug of celite or silica gel in a Pasteur pipette.
Aromatic signals are not a clean singlet. 1. Restricted rotation around the C-3 to C-1' bond. 2. Presence of diastereomers if the synthesis was not stereospecific.1. Acquire the spectrum at a higher temperature to increase the rate of bond rotation. 2. Consider the possibility of multiple stereoisomers, which would lead to a more complex spectrum.
Integration values are not consistent with the expected number of protons. 1. Overlapping signals. 2. Broad hydroxyl signals are difficult to integrate accurately. 3. Phasing or baseline correction issues.1. Use 2D NMR to resolve overlapping signals for more accurate integration. 2. For hydroxyl protons, integration can be unreliable. Focus on the integration of other, well-resolved signals. 3. Carefully re-process the spectrum with proper phasing and baseline correction.

Experimental Protocols

1. Standard ¹H and ¹³C NMR Sample Preparation

  • Sample Amount: For ¹H NMR, dissolve 5-10 mg of the compound. For ¹³C NMR, use 20-50 mg for better signal-to-noise.[5]

  • Solvent: Use 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Acetone-d₆).[5] DMSO-d₆ is often a good choice for phenolic compounds as it can lead to sharper hydroxyl signals.[1]

  • Procedure:

    • Weigh the sample directly into a clean, dry vial.

    • Add the deuterated solvent and gently vortex or sonicate to dissolve the sample completely.

    • Filter the solution through a pipette with a small cotton plug into a clean NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard like tetramethylsilane (TMS) if quantitative analysis or precise chemical shift referencing is required.

2. D₂O Exchange Experiment

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Remove the NMR tube from the spectrometer.

  • Add 1-2 drops of deuterium oxide (D₂O) to the tube.

  • Cap the tube and gently invert it several times to mix thoroughly.

  • Re-acquire the ¹H NMR spectrum.

  • Compare the two spectra to identify the signals that have disappeared or diminished.

Visualizations

troubleshooting_workflow Troubleshooting Workflow for NMR Spectral Issues start Start: Analyze ¹H NMR Spectrum unexpected_peaks Unexpected Peaks Present? start->unexpected_peaks broad_signals All Signals Broad? unexpected_peaks->broad_signals No check_impurities Check for Solvent/Starting Material Impurities unexpected_peaks->check_impurities Yes oh_protons Identify -OH Protons broad_signals->oh_protons No re_shim Re-shim Spectrometer / Adjust Concentration broad_signals->re_shim Yes d2o_exchange Perform D₂O Exchange Experiment oh_protons->d2o_exchange complex_aliphatic Complex/Overlapping Aliphatic Signals? end Interpretation Complete complex_aliphatic->end No use_2d_nmr Acquire 2D NMR (COSY, HSQC) complex_aliphatic->use_2d_nmr Yes check_impurities->broad_signals re_shim->oh_protons d2o_exchange->complex_aliphatic use_2d_nmr->end

Caption: A logical workflow for troubleshooting common issues in the NMR spectral interpretation of this compound.

experimental_workflow NMR Experimental and Data Analysis Workflow sample_prep Sample Preparation (5-10 mg in 0.6 mL solvent) acquire_1h Acquire ¹H NMR Spectrum sample_prep->acquire_1h process_1h Process ¹H Data (Phase, Baseline, Integrate) acquire_1h->process_1h analyze_1h Initial ¹H Analysis (Shifts, Multiplicity, Integration) process_1h->analyze_1h d2o_check D₂O Exchange Needed? analyze_1h->d2o_check final_assignment Final Structure Assignment analyze_1h->final_assignment perform_d2o Perform D₂O Exchange d2o_check->perform_d2o Yes acquire_13c Acquire ¹³C & 2D NMR (if needed) d2o_check->acquire_13c No perform_d2o->acquire_1h process_2d Process 2D Data (COSY, HSQC) acquire_13c->process_2d process_2d->final_assignment

Caption: A standard workflow for acquiring and analyzing NMR spectra for structural elucidation.

References

Validation & Comparative

A Comparative Analysis of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol and its Propionic Acid Analogue for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural product chemistry and drug discovery, phenolic compounds are a cornerstone of investigation due to their diverse biological activities. This guide provides a detailed comparison of two such related molecules: 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol (also known as syringylglycerol) and its propionic acid analogue, 3-(4-Hydroxy-3,5-dimethoxyphenyl)propionic acid (HDMPPA). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the current scientific knowledge, quantitative data where available, and the experimental protocols used to evaluate these compounds.

Chemical Structures and Properties

The core structural difference between the two compounds lies in the three-carbon propane chain. In syringylglycerol, this chain is a diol, with hydroxyl groups at positions 1 and 2. In HDMPPA, the propane chain terminates in a carboxylic acid group, making it a propionic acid. This seemingly minor structural variation can significantly influence the physicochemical properties and biological activities of the molecules.

PropertyThis compound3-(4-Hydroxy-3,5-dimethoxyphenyl)propionic Acid
Synonyms SyringylglycerolHDMPPA, Dihydroferulic acid methyl ether
Molecular Formula C₁₁H₁₆O₅C₁₁H₁₄O₅
Molecular Weight 228.24 g/mol 226.23 g/mol
Appearance Data not readily availableWhite or off-white crystalline powder
Solubility Data not readily availableSoluble in methanol, ethanol, DMSO

Comparative Biological Activities and Performance Data

A significant disparity exists in the volume of research available for these two compounds. The propionic acid analogue, HDMPPA, has been the subject of numerous studies, particularly in the context of its presence in fermented foods like kimchi and its associated health benefits. In contrast, research on the biological activities of syringylglycerol is limited, with much of the available information being general or pertaining to structurally related lignans.

Antioxidant Activity

HDMPPA has demonstrated potent antioxidant properties in various in vitro assays. It effectively scavenges free radicals and inhibits the oxidation of low-density lipoprotein (LDL), a key event in the pathogenesis of atherosclerosis.

Table 1: Antioxidant Activity of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propionic Acid (HDMPPA)

AssayIC₅₀ ValueReference
DPPH Radical Scavenging0.78 µg/mL[1][2]
LDL Oxidation Inhibition1.4 µg/mL[1][2]

No quantitative antioxidant activity data (e.g., IC₅₀ values) for this compound was found in the reviewed literature. However, the presence of the phenolic hydroxyl group suggests it may possess antioxidant capabilities.

Anti-inflammatory Activity

HDMPPA has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in inflammation. For instance, it can suppress the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Anti-inflammatory Activity of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propionic Acid (HDMPPA)

AssayEffectCell LineReference
Nitric Oxide (NO) ProductionSignificant reduction at 400 µMRAW 264.7

Specific quantitative data on the anti-inflammatory activity of this compound is not currently available. Based on the activities of structurally similar lignans, it is plausible that it could modulate inflammatory pathways such as NF-κB and MAPK, but this requires experimental verification.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the biological activities of these compounds.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow, which is measured by a spectrophotometer.

Protocol:

  • A stock solution of DPPH in methanol is prepared.

  • Various concentrations of the test compound are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically 517 nm).

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

  • The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

LDL Oxidation Inhibition Assay

This assay measures the ability of a compound to prevent the copper-induced oxidation of low-density lipoprotein (LDL).

Principle: LDL oxidation is a key step in the development of atherosclerosis. This process can be initiated in vitro using a transition metal ion like copper (Cu²⁺). The oxidation process involves the formation of conjugated dienes, which can be monitored by measuring the increase in absorbance at 234 nm.

Protocol:

  • Human LDL is isolated from plasma by ultracentrifugation.

  • The LDL is incubated with the test compound at various concentrations.

  • Oxidation is initiated by the addition of a copper sulfate (CuSO₄) solution.

  • The formation of conjugated dienes is monitored by measuring the change in absorbance at 234 nm over time using a spectrophotometer.

  • The lag time (the time before the rapid onset of oxidation) is determined for each concentration. An increase in the lag time indicates inhibition of LDL oxidation.

  • The IC₅₀ value can be calculated based on the concentration-dependent increase in the lag time.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay is used to quantify the production of nitric oxide by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatants.

Principle: The Griess reagent converts nitrite into a colored azo compound. The intensity of the color, which is proportional to the nitrite concentration, is measured using a spectrophotometer.

Protocol:

  • Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound.

  • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • The supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The mixture is incubated at room temperature for a short period to allow for color development.

  • The absorbance is measured at approximately 540 nm.

  • The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodology.

cluster_0 DPPH Radical Scavenging Assay Workflow prep_dpph Prepare DPPH solution in methanol mix Mix DPPH solution with test compound prep_dpph->mix prep_sample Prepare test compound at various concentrations prep_sample->mix incubate Incubate in dark (30 minutes) mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate

Workflow for the DPPH antioxidant assay.

cluster_1 HDMPPA's Anti-Atherosclerotic Mechanism HDMPPA 3-(4-Hydroxy-3,5-dimethoxyphenyl) propionic acid (HDMPPA) ROS Reactive Oxygen Species (ROS) HDMPPA->ROS Inhibits NADPH_oxidase NADPH Oxidase HDMPPA->NADPH_oxidase Inhibits LDL_ox LDL Oxidation HDMPPA->LDL_ox Inhibits ROS->LDL_ox Promotes NADPH_oxidase->ROS Generates Atherosclerosis Atherosclerosis LDL_ox->Atherosclerosis Leads to

HDMPPA's role in mitigating atherosclerosis.

cluster_2 Potential Anti-inflammatory Pathways for Syringylglycerol Syringylglycerol 3-(4-Hydroxy-3,5-dimethoxyphenyl) propane-1,2-diol (Syringylglycerol) MAPK MAPK Pathway (p38, JNK, ERK) Syringylglycerol->MAPK Might inhibit NFkB NF-κB Pathway Syringylglycerol->NFkB Might inhibit Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->MAPK Stimuli->NFkB Inflammatory_Mediators Pro-inflammatory Mediators (e.g., NO, TNF-α, IL-6) MAPK->Inflammatory_Mediators Induces NFkB->Inflammatory_Mediators Induces

Hypothesized anti-inflammatory mechanisms.

Conclusion

This comparative guide highlights a significant knowledge gap between 3-(4-Hydroxy-3,5-dimethoxyphenyl)propionic acid (HDMPPA) and its propane-1,2-diol analogue, syringylglycerol. HDMPPA is a well-characterized compound with demonstrated antioxidant and anti-inflammatory properties, supported by quantitative in vitro and in vivo data. Its role in mitigating atherosclerosis is a promising area of research.

In contrast, syringylglycerol remains largely unexplored in terms of its biological activities. While its chemical structure suggests potential for similar bioactivities, there is a clear need for primary research to elucidate its pharmacological profile. Future studies should focus on performing the types of quantitative assays that have been conducted for HDMPPA to allow for a direct and meaningful comparison. For researchers in the field, this presents an opportunity to investigate a potentially valuable natural product and contribute to a more complete understanding of the structure-activity relationships within this class of phenolic compounds.

References

A Comparative Guide to the Antioxidant Potential of Phenylpropanoid Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant potential of various phenylpropanoid diols, supported by experimental data. The information is intended to assist researchers and professionals in drug development in evaluating the therapeutic promise of these natural compounds.

Introduction to Phenylpropanoid Diols and their Antioxidant Activity

Phenylpropanoids are a large family of natural compounds derived from the shikimate pathway in plants. They are characterized by a phenyl ring attached to a three-carbon propane side chain. The diol forms of these compounds, featuring two hydroxyl groups on the propane chain, have garnered significant interest for their antioxidant properties. This activity is largely attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems, making them promising candidates for the development of new therapeutic agents against oxidative stress-related diseases.

Quantitative Comparison of Antioxidant Potential

The antioxidant capacity of phenylpropanoid diols is commonly evaluated using various in vitro assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays being among the most prevalent. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a key parameter derived from these assays, representing the concentration of a compound required to scavenge 50% of the free radicals. A lower IC50/EC50 value indicates a higher antioxidant potential.

The following table summarizes the reported antioxidant activities of selected phenylpropanoid diols and related compounds. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to potential variations in experimental conditions.

CompoundAssayIC50/EC50 (µg/mL)Reference CompoundIC50/EC50 of Reference (µg/mL)Source
Eugenol DPPH22.6Trolox13.5[1]
ABTS146.5Trolox84.34[1]
DPPH130.485Ascorbic Acid54.888[2]
Isoeugenol DPPH17.1Trolox13.5[1]
ABTS87.9Trolox84.34[1]
6-Bromoeugenol DPPH34.270Ascorbic Acid54.888[2]
Acortatarinowin G DPPH16.4 ± 0.22--[3]

Note: The data presented highlights that isoeugenol generally exhibits stronger radical scavenging activity than eugenol in both DPPH and ABTS assays.[1] Furthermore, the brominated derivative of eugenol, 6-bromoeugenol, shows a significantly enhanced antioxidant potential compared to its parent compound in the DPPH assay.[2] Acortatarinowin G, a neolignan, also demonstrates potent antioxidant activity.[3]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. The principle of this assay is based on the reduction of the stable DPPH radical (violet) to the non-radical form DPPH-H (yellow) in the presence of a hydrogen-donating antioxidant.

Procedure:

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol or ethanol (e.g., 0.1 mM) is prepared. The absorbance of this solution at its maximum wavelength (around 517 nm) should be adjusted to a defined value (e.g., 1.0 ± 0.2). The solution should be protected from light.

  • Sample and Standard Preparation: The phenylpropanoid diol samples and a standard antioxidant (e.g., Trolox, ascorbic acid) are dissolved in the same solvent as the DPPH solution to create a series of concentrations.

  • Reaction: A specific volume of the sample or standard solution is mixed with a defined volume of the DPPH solution. A blank sample containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration at which 50% inhibition is achieved.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a loss of color, which is monitored spectrophotometrically.

Procedure:

  • Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent, such as potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample and Standard Preparation: The phenylpropanoid diol samples and a standard antioxidant (e.g., Trolox) are dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction: A specific volume of the sample or standard solution is added to a defined volume of the ABTS•+ working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging is calculated using the same formula as for the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.

Signaling Pathways in Antioxidant Action

Beyond direct radical scavenging, phenylpropanoid diols can exert their antioxidant effects by modulating intracellular signaling pathways, primarily the Keap1-Nrf2 pathway. This pathway is a major regulator of the cellular defense against oxidative stress.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 binds & promotes degradation Ub Ubiquitin Degradation Nrf2->Ub leads to Nrf2_n Nrf2 Nrf2->Nrf2_n translocates PPD Phenylpropanoid Diol PPD->Keap1 inactivates ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to AOE Antioxidant Enzyme Genes (e.g., HO-1, NQO1) ARE->AOE activates transcription

The Keap1-Nrf2 signaling pathway activation by phenylpropanoid diols.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor protein, Keap1, which facilitates its degradation.[[“]][5][6] Phenylpropanoid diols can disrupt the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[[“]][5][6] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for various antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[[“]][5] This upregulation of the endogenous antioxidant defense system provides a more sustained protection against oxidative stress.

Experimental Workflow for Assessing Antioxidant Potential

The following diagram illustrates a general workflow for the comprehensive evaluation of the antioxidant potential of phenylpropanoid diols.

G cluster_workflow Experimental Workflow start Phenylpropanoid Diol Sample Preparation in_vitro In Vitro Antioxidant Assays start->in_vitro cellular Cell-Based Assays start->cellular dpph DPPH Assay in_vitro->dpph abts ABTS Assay in_vitro->abts other_assays Other Assays (e.g., FRAP, ORAC) in_vitro->other_assays data_analysis Data Analysis and Comparison (IC50/EC50 Determination) dpph->data_analysis abts->data_analysis other_assays->data_analysis caa Cellular Antioxidant Activity (CAA) Assay cellular->caa nrf2_activation Nrf2 Activation Assay (e.g., Western Blot, qPCR) cellular->nrf2_activation caa->data_analysis nrf2_activation->data_analysis conclusion Conclusion on Antioxidant Potential data_analysis->conclusion

References

A Comparative Guide to the Antioxidant Activities of Resveratrol and a Lignin-Derived Phenylpropanoid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant properties of the well-researched polyphenol, resveratrol, and 3-(4-hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol, a characteristic syringyl-type lignin-derived phenylpropanoid. It is important to note that while extensive data exists for resveratrol, there is a significant lack of direct experimental antioxidant activity data for this compound in publicly accessible literature. Therefore, to facilitate a meaningful comparison, this guide utilizes data for syringaresinol , a structurally related dimeric lignin model compound with a syringyl moiety, as a proxy. This comparison aims to provide researchers with a valuable perspective on the potential antioxidant capacities of these compounds, supported by available experimental data and detailed methodologies.

Quantitative Antioxidant Activity

The antioxidant activities of resveratrol and syringaresinol have been evaluated using various in vitro assays. The following table summarizes key quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. A lower IC50 value indicates greater antioxidant potency.

Disclaimer: The data presented below is compiled from different studies. Direct comparison of IC50 values should be approached with caution as experimental conditions such as solvent, pH, and reaction time can significantly influence the results.

CompoundAssayIC50 / Activity ValueReference CompoundReference IC50Source(s)
Resveratrol DPPH15.54 µg/mLVitamin C6.35 µg/mL[1]
DPPH~30 µg/mL (IC50 not specified)--[2]
ABTS2.86 µg/mLVitamin C5.18 µg/mL[1]
ABTS2.0 µg/mL--[3]
FRAP5.1 µg/mL (IC0.5)--[3]
ORAC0.64 Trolox EquivalentsTrolox1.0[4]
Syringaresinol DPPH10.77 µg/mL (EC50)Ascorbic AcidNot Specified[5][6]
DPPH16.90 µMVitamin C15.01 µM[5]
ABTS10.35 µg/mL (EC50)Ascorbic AcidNot Specified[5][6]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below. These protocols are generalized from several sources and can be adapted for specific experimental needs.

DPPH (2,2-Diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Prepare serial dilutions of the test compounds (resveratrol, syringaresinol) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent as the DPPH solution.

  • Assay Procedure:

    • In a 96-well microplate or cuvettes, add a specific volume of the test compound solution to the DPPH solution.

    • A control containing the solvent and the DPPH solution, and a blank containing the solvent and the test compound are also prepared.

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] * 100 The IC50 value is determined from a plot of inhibition percentage against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol DPPH Solution (e.g., 0.1 mM in Methanol) Mix Mix DPPH and Test Compound DPPH_sol->Mix Test_comp Test Compounds (Serial Dilutions) Test_comp->Mix Control Positive Control (e.g., Ascorbic Acid) Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure_abs Measure Absorbance (@ 517 nm) Incubate->Measure_abs Calculate_inhib Calculate % Inhibition Measure_abs->Calculate_inhib Determine_IC50 Determine IC50 Calculate_inhib->Determine_IC50

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ back to its colorless neutral form is monitored by the decrease in absorbance at 734 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of the test compounds and a positive control.

  • Assay Procedure:

    • Add a small volume of the sample solution to a larger volume of the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

ABTS_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_stock 7 mM ABTS Stock Generate_radical Generate ABTS•+ (12-16h in dark) ABTS_stock->Generate_radical KPS_stock 2.45 mM K₂S₂O₈ Stock KPS_stock->Generate_radical Dilute_radical Dilute ABTS•+ to Abs ~0.7 Generate_radical->Dilute_radical Mix Mix ABTS•+ and Sample Dilute_radical->Mix Incubate Incubate (e.g., 6 min) Mix->Incubate Measure_abs Measure Absorbance (@ 734 nm) Incubate->Measure_abs Calculate_inhib Calculate % Inhibition Measure_abs->Calculate_inhib Determine_IC50 Determine IC50 Calculate_inhib->Determine_IC50

Caption: Workflow for the ABTS radical cation scavenging assay.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment. It is based on the ability of antioxidants to prevent the oxidation of a fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA) by peroxyl radicals generated by a radical initiator like AAPH.

Protocol:

  • Cell Culture: Culture adherent cells (e.g., HepG2) in a 96-well black microplate until confluent.

  • Cell Treatment:

    • Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).

    • Incubate the cells with the test compound and the DCFH-DA probe (e.g., 25 µM) for a specified time (e.g., 1 hour) at 37°C.

  • Induction of Oxidative Stress:

    • Wash the cells to remove excess probe and compound.

    • Add a solution of a peroxyl radical initiator (e.g., AAPH) to the cells.

  • Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 538 nm emission) at regular intervals for a defined period (e.g., 1 hour).

  • Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The results are often expressed as quercetin equivalents.

Signaling Pathways

Resveratrol is known to exert its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that enhance the cell's endogenous antioxidant defenses.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[7][[“]] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or certain activators like resveratrol, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase.[[“]]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Resveratrol Resveratrol Nrf2_Keap1 Nrf2-Keap1 Complex Resveratrol->Nrf2_Keap1 Induces dissociation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Induces dissociation Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Release Keap1_mod Modified Keap1 Nrf2_Keap1->Keap1_mod Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Maf Maf Maf->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD, Catalase) ARE->Antioxidant_Genes Activates Transcription Cytoprotection Cellular Protection & Antioxidant Defense Antioxidant_Genes->Cytoprotection

Caption: Resveratrol-mediated activation of the Nrf2/ARE signaling pathway.

References

A Comparative Analysis of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol and Other Natural Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the quest for potent natural antioxidants continues to be a focal point of research. This guide provides a comparative analysis of the antioxidant potential of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol against well-established natural antioxidants: resveratrol, curcumin, and quercetin. This objective comparison is supported by available experimental data, detailed methodologies of key assays, and visualizations of relevant biological pathways and experimental workflows.

Overview of Compounds

This compound is a lignin-derived phenolic compound. Lignin, a complex polymer abundant in plant cell walls, is a rich source of various phenolic compounds. The antioxidant activity of such compounds is generally attributed to their phenolic hydroxyl groups which can donate a hydrogen atom to scavenge free radicals. The presence of methoxy groups on the aromatic ring, as seen in this diol, can further modulate its antioxidant capacity. While direct experimental data on the antioxidant activity of this specific diol is limited in publicly available literature, its structural similarity to other syringylglycerol-type lignin monomers suggests it likely possesses antioxidant properties.

Resveratrol is a well-known stilbenoid found in grapes, berries, and peanuts. Its antioxidant effects are multifaceted, involving direct radical scavenging and modulation of intracellular antioxidant defense systems.[1]

Curcumin is the principal curcuminoid of turmeric. It is a potent antioxidant that can neutralize free radicals and also enhance the activity of the body's own antioxidant enzymes.[2][3]

Quercetin is a flavonoid ubiquitously present in fruits and vegetables. Its strong antioxidant activity is attributed to its chemical structure, which allows it to effectively scavenge a wide variety of reactive oxygen species.[4]

Quantitative Comparison of Antioxidant Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for resveratrol, curcumin, and quercetin from two common in vitro antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. A lower IC50 value indicates a higher antioxidant activity.

AntioxidantDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)References
This compound Data not availableData not available
Resveratrol 15.542.86[5]
Curcumin 3.2018.54[4]
Quercetin 15.8991.89[6][7]

Note: IC50 values can vary between studies due to different experimental conditions.

Signaling Pathways in Antioxidant Defense

Natural antioxidants often exert their effects not only by direct radical scavenging but also by modulating cellular signaling pathways that control endogenous antioxidant responses. A key pathway in this regard is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes.

Nrf2_ARE_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Antioxidant Natural Antioxidant (e.g., Resveratrol, Curcumin) Antioxidant->Keap1_Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Nucleus Nucleus ARE ARE Antioxidant_Enzymes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Transcription Nrf2_n->ARE Binding

Caption: The Nrf2-ARE signaling pathway activated by natural antioxidants.

Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is crucial for comparative studies. Below are detailed methodologies for three commonly employed assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.[8]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to prevent degradation.

  • Sample Preparation: Dissolve the test compounds (and a standard antioxidant like ascorbic acid) in methanol to prepare a series of concentrations.

  • Assay Procedure:

    • Add 100 µL of each sample concentration to the wells of a 96-well microplate.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, use 100 µL of methanol instead of the sample.

    • For the control, use 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green ABTS radical is reduced back to its colorless neutral form, and the decrease in absorbance at 734 nm is measured.[9]

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compounds and a standard (e.g., Trolox) in a suitable solvent.

  • Assay Procedure:

    • Add 20 µL of each sample concentration to the wells of a 96-well microplate.

    • Add 180 µL of the ABTS•+ working solution to each well.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated using the same formula as in the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.

Cellular Antioxidant Assay (CAA)

Principle: This assay measures the ability of antioxidants to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) in cultured cells. Cells are pre-loaded with the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent DCF. Antioxidants that can penetrate the cell membrane will reduce the amount of ROS, thereby decreasing the fluorescence intensity.[10]

Protocol:

  • Cell Culture: Seed adherent cells (e.g., HepG2 or Caco-2) in a 96-well black-walled, clear-bottom microplate and culture until confluent.

  • Loading with DCFH-DA: Remove the culture medium and wash the cells with phosphate-buffered saline (PBS). Incubate the cells with a solution of DCFH-DA in a suitable buffer for 1 hour at 37°C.

  • Treatment with Antioxidants: Remove the DCFH-DA solution and wash the cells with PBS. Add different concentrations of the test compounds or a standard (e.g., quercetin) to the wells and incubate for a specified period (e.g., 1 hour).

  • Induction of Oxidative Stress: Remove the antioxidant solution and add a ROS generator, such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH), to all wells except the negative control.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at regular intervals for 1 hour using a fluorescence microplate reader.

  • Data Analysis: Calculate the area under the curve (AUC) from the fluorescence versus time plot. The percentage of inhibition of cellular antioxidant activity is calculated, and the CAA value is often expressed as micromoles of quercetin equivalents per 100 micromoles of the compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the in vitro screening of natural compounds for their antioxidant activity.

Experimental_Workflow Start Start: Sample Preparation (Extraction/Dissolution) Assay_Selection Selection of Antioxidant Assays (e.g., DPPH, ABTS, FRAP) Start->Assay_Selection DPPH_Assay DPPH Assay Assay_Selection->DPPH_Assay Spectrophotometric ABTS_Assay ABTS Assay Assay_Selection->ABTS_Assay Spectrophotometric Other_Assays Other in vitro Assays (e.g., FRAP, ORAC) Assay_Selection->Other_Assays Various Data_Collection Data Collection (Absorbance/Fluorescence Measurement) DPPH_Assay->Data_Collection ABTS_Assay->Data_Collection Other_Assays->Data_Collection Analysis Data Analysis (% Inhibition, IC50 Calculation) Data_Collection->Analysis Comparison Comparative Analysis of Antioxidant Potency Analysis->Comparison End Conclusion Comparison->End

Caption: General workflow for in vitro antioxidant activity screening.

Conclusion

This comparative guide highlights the potent antioxidant activities of resveratrol, curcumin, and quercetin, with supporting quantitative data. While direct experimental evidence for the antioxidant capacity of this compound is currently lacking, its chemical structure, characterized by a phenolic hydroxyl group and methoxy substituents on the aromatic ring, strongly suggests that it possesses free radical scavenging properties. Further research is warranted to experimentally quantify its antioxidant efficacy and explore its potential to modulate cellular antioxidant defense pathways. Such studies would enable a more direct and comprehensive comparison with other well-established natural antioxidants and could unveil a novel and promising candidate for applications in health and medicine.

References

A Comparative Guide to the Biological Activity of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol and a Panel of Antioxidant and Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activity of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol, a syringyl type phenylpropanoid. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally related compounds and established antioxidant and anti-inflammatory agents to provide a valuable reference for future research and drug development endeavors. The guide includes a detailed comparison of antioxidant and anti-inflammatory activities, comprehensive experimental protocols for key assays, and visualizations of relevant signaling pathways.

Comparative Analysis of Biological Activity

The biological activities of this compound are compared with those of other well-characterized compounds. The antioxidant potential is evaluated against other phenolic compounds, while its putative anti-inflammatory effects are compared with known anti-inflammatory agents.

Antioxidant Activity

The antioxidant capacity is a critical parameter for compounds intended to mitigate oxidative stress-related pathologies. The following table compares the free radical scavenging activity of compounds structurally related to this compound and other standard antioxidants, as measured by the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH free radicals.

CompoundChemical StructureDPPH Radical Scavenging IC50 (µM)Reference(s)
Syringaresinol Dimer of sinapyl alcohol16.90[1]
Sinapyl alcohol C11H14O4Not directly specified in µM[2][3]
Quercetin Flavonoid~6.9 - 19.17 µg/mL[4][5]
Gallic Acid Phenolic acid13.2 - 30.53[6]

Note: Direct conversion of µg/mL to µM requires the molecular weight of the compound and may vary slightly between studies.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. The inhibitory effect on nitric oxide (NO) production, a key inflammatory mediator, is a common metric for assessing anti-inflammatory potential. The table below compares the inhibitory activity of related compounds and standard anti-inflammatory drugs on inducible nitric oxide synthase (iNOS).

CompoundTargetInhibition of NO Production / iNOS Activity (IC50)Reference(s)
Sinapyl alcohol iNOS, COX-2Potent inhibition of LPS-induced NO production[2][7]
Ibuprofen iNOS, COX~0.76 mM (for iNOS activity reduction)[8]
L-NMMA NOS (general)4.1 µM (for nNOS)[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for determining the free radical scavenging capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.

    • Prepare a series of concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid, quercetin, or gallic acid) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the test compound or standard solution to each well.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Nitric Oxide (NO) Synthase Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide from L-arginine by nitric oxide synthase (NOS).

Principle: The production of NO is quantified by measuring the accumulation of its stable oxidation product, nitrite (NO₂⁻), using the Griess reagent. The Griess reagent reacts with nitrite in an acidic medium to form a purple azo dye, which can be measured spectrophotometrically at 540 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µM FAD, 10 µM FMN, and 10 µM (6R)-5,6,7,8-tetrahydro-L-biopterin).

    • Prepare solutions of L-arginine (substrate), NADPH (cofactor), and the test compound at various concentrations.

    • Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, L-arginine, NADPH, and the test compound.

    • Initiate the reaction by adding the iNOS enzyme.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Measurement:

    • Stop the reaction and add the Griess reagent to each well.

    • Incubate at room temperature for 10-15 minutes to allow for color development.

    • Measure the absorbance at 540 nm.

  • Calculation:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Determine the concentration of nitrite produced in each sample from the standard curve.

    • Calculate the percentage of inhibition of NO production for each concentration of the test compound and determine the IC50 value.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and a potential signaling pathway relevant to the biological activity of this compound.

experimental_workflow_antioxidant cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Test Compound (various concentrations) mix Mix Compound and DPPH Solution prep_compound->mix prep_dpph Prepare 0.1 mM DPPH Solution prep_dpph->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance (517 nm) incubate->measure calculate Calculate % Scavenging and IC50 measure->calculate

Caption: Workflow for DPPH Radical Scavenging Assay.

experimental_workflow_anti_inflammatory cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Culture Macrophages (e.g., RAW 264.7) treat Pre-treat cells with Test Compound prep_cells->treat prep_compound Prepare Test Compound (various concentrations) prep_compound->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate stimulate->incubate griess Griess Assay for Nitrite Quantification incubate->griess calculate Calculate % NO Inhibition and IC50 griess->calculate

Caption: Workflow for Nitric Oxide Inhibition Assay.

anti_inflammatory_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K MAPK MAPKs (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK Akt Akt PI3K->Akt Akt->IKK Nucleus Nucleus MAPK->Nucleus IkB IκBα IKK->IkB P NFkB NF-κB IkB->NFkB releases NFkB->Nucleus translocation Inflammation Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammation transcription Test_Compound 3-(4-Hydroxy-3,5-dimethoxyphenyl) propane-1,2-diol (Proposed Action) Test_Compound->PI3K Test_Compound->MAPK Test_Compound->IKK

Caption: Proposed Anti-inflammatory Signaling Pathway.

References

Unveiling the Bioactivity of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol: A Comparative Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative analysis of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol, a phenylpropanoid also known as syringylglycerol, and its structurally related alternatives reveals key insights into its potential antioxidant, anti-inflammatory, and anticancer activities. This guide synthesizes available experimental data to illuminate the structure-activity relationships (SAR) that govern the biological efficacy of this class of compounds, providing a valuable resource for researchers, scientists, and drug development professionals.

While direct quantitative data for the biological activities of this compound remains limited in publicly accessible literature, a comparative analysis of its structural analogues provides a strong foundation for understanding its potential therapeutic applications. The core 4-hydroxy-3,5-dimethoxyphenyl (syringyl) moiety is a recurring feature in compounds exhibiting significant biological effects.

Comparative Analysis of Biological Activity

To contextualize the potential bioactivity of this compound, this guide presents a comparison with structurally similar phenylpropanoids for which quantitative data is available. The selected alternatives share the common phenylpropanoid backbone and offer insights into how modifications to the propane chain and phenyl ring substituents influence antioxidant, anti-inflammatory, and anticancer properties.

CompoundStructureBiological ActivityAssayIC50/EC50
This compound (Syringylglycerol)Structure of this compoundData Not Available--
Syringaldehyde Structure of SyringaldehydeAntioxidantDPPH Radical Scavenging260 µM[1]
AnticancerMTT Assay (HeLa)~25-50 µM (estimated from graphical data)
Sinapyl Alcohol Structure of Sinapyl AlcoholAnti-inflammatoryLPS-induced Nitric Oxide (NO) Production in MacrophagesPotent inhibition, specific IC50 not provided[2][3]
Guaiacylglycerol Structure of GuaiacylglycerolAntioxidantDPPH Radical ScavengingData Not Available
3-(4'-Hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) Structure of HDMPPAAntioxidantDPPH Radical Scavenging0.78 µg/mL
Anti-inflammatoryInhibition of LDL oxidation1.4 µg/mL

Note: The table above summarizes available quantitative data for compounds structurally related to this compound. The absence of direct data for the target compound highlights a gap in the current research landscape.

Structure-Activity Relationship Insights

The comparative data suggests several key SAR trends for this class of phenylpropanoids:

  • The Syringyl Moiety: The presence of the 4-hydroxy-3,5-dimethoxyphenyl group is consistently associated with biological activity. The two methoxy groups at positions 3 and 5 appear to be important for the antioxidant and anti-inflammatory effects observed in related compounds.

  • Oxidation State of the Propane Chain: The oxidation state of the three-carbon side chain significantly influences the type and potency of the biological activity. For instance, the aldehyde group in syringaldehyde contributes to its observed antioxidant and anticancer effects. In contrast, the alcohol functionality in sinapyl alcohol is associated with potent anti-inflammatory properties. The diol structure of the target compound, this compound, suggests it may share properties with both, though further experimental validation is required.

  • Carboxylic Acid Moiety: The presence of a carboxylic acid group, as seen in HDMPPA, leads to potent antioxidant and anti-inflammatory activities.

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below to facilitate further research and comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for determining the antioxidant capacity of a compound.[4][5][6]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (typically 0.1 mM). The solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve the test compound in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.

  • Assay Procedure:

    • Add a specific volume of the test compound solution to a cuvette or a well of a microplate.

    • Add the DPPH solution to initiate the reaction.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • A blank containing the solvent and DPPH solution is used as a control.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentration.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[7][8][9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Culture: Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 540 and 590 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the untreated control cells.

  • IC50 Determination: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Nitric Oxide (NO) Production Inhibition Assay in Macrophages

This assay is used to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[10][11]

Principle: In the presence of the inflammatory stimulus LPS, macrophages (such as RAW 264.7 cells) are induced to express inducible nitric oxide synthase (iNOS), which produces large amounts of NO. NO is then oxidized to nitrite in the culture medium. The nitrite concentration can be quantified using the Griess reagent.

Protocol:

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for a short period (e.g., 1 hour) before stimulating them with LPS (e.g., 1 µg/mL). Incubate for 24 hours.

  • Griess Reagent Assay:

    • Collect the cell culture supernatant.

    • Add Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate at room temperature for 10-15 minutes to allow for the development of a purple azo dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Calculation: The amount of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits NO production by 50%, is calculated from the dose-response curve.

Visualizing the Structure-Activity Landscape

To further illustrate the relationships between the chemical structures and their biological activities, the following diagrams provide a visual representation of the key structural features and their influence on the observed effects.

SAR_Antioxidant cluster_syringyl Syringyl Moiety cluster_sidechain Propane Side Chain Syringyl 4-Hydroxy-3,5-dimethoxy -phenyl Group Antioxidant_Activity Antioxidant Activity (DPPH Scavenging) Syringyl->Antioxidant_Activity Key Contributor Diol Propane-1,2-diol Diol->Antioxidant_Activity Potential Activity (Inferred) Aldehyde Propanal Aldehyde->Antioxidant_Activity Enhances Activity Alcohol Propanol

Caption: Structure-activity relationship for antioxidant activity.

SAR_Anti_Inflammatory cluster_syringyl Syringyl Moiety cluster_sidechain Propane Side Chain Syringyl 4-Hydroxy-3,5-dimethoxy -phenyl Group Anti_Inflammatory_Activity Anti-inflammatory Activity (NO Production Inhibition) Syringyl->Anti_Inflammatory_Activity Essential for Activity Alcohol Propanol (e.g., Sinapyl Alcohol) Alcohol->Anti_Inflammatory_Activity Potent Inhibition Diol Propane-1,2-diol Diol->Anti_Inflammatory_Activity Predicted Activity

Caption: Structure-activity relationship for anti-inflammatory activity.

SAR_Anticancer cluster_syringyl Syringyl Moiety cluster_modifications Structural Modifications Syringyl 4-Hydroxy-3,5-dimethoxy -phenyl Group Anticancer_Activity Anticancer Activity (MTT Assay) Syringyl->Anticancer_Activity Core Scaffold Chalcone Chalcone Derivatives (from Syringaldehyde) Chalcone->Anticancer_Activity Potent Cytotoxicity Diol Propane-1,2-diol Diol->Anticancer_Activity Potential for Cytotoxicity (Requires Investigation)

Caption: Structure-activity relationship for anticancer activity.

Conclusion

This comparative guide underscores the potential of this compound as a bioactive compound, based on the established activities of its structural analogs. The syringyl moiety, in combination with variations in the propane side chain, plays a crucial role in defining the antioxidant, anti-inflammatory, and anticancer properties of these phenylpropanoids. The lack of direct experimental data for syringylglycerol represents a significant opportunity for future research to fully elucidate its therapeutic potential. The provided experimental protocols and SAR insights offer a roadmap for such investigations.

References

Phenylpropanoids: A Comparative Guide to their Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective effects of five prominent phenylpropanoids: Caffeic Acid, Curcumin, Resveratrol, Eugenol, and Ferulic Acid. The information presented is collated from various experimental studies to aid in the evaluation and selection of these compounds for further research and drug development in the context of neurodegenerative diseases.

Quantitative Comparison of Neuroprotective Activity

The following table summarizes the effective concentrations and inhibitory capacities of the selected phenylpropanoids in various in vitro neuroprotection models. It is important to note that direct comparison of absolute values should be approached with caution due to the variability in experimental models, cell types, and neurotoxic insults used across different studies.

PhenylpropanoidIn Vitro ModelNeurotoxic InsultEffective Concentration / IC50/EC50Observed Neuroprotective EffectReference(s)
Caffeic Acid Rat cortical slicesQuinolinic acid (100 µM), Ferrous sulfate (25 µM), 6-OHDA (100 µM)100 µMPrevented loss of reductive capacity, cell damage, and oxidative damage.[1][1]
HT22 mouse hippocampal cellsAcrolein (30 µM)30 µMRescued neuronal death and significantly decreased reactive oxygen species (ROS) levels.
Curcumin SH-SY5Y cellsMPP+ (400 µM)40 µMSignificantly attenuated the toxicity of MPP+, maintaining higher cell viability.[2][2]
SH-SY5Y cellsHypoxia-reoxygenation1, 5, 10, 15 µMIncreased cell viability and reduced LDH activity in a dose-dependent manner.[3][3]
PC12 cellsChronic cerebral ischemia1.25, 5.0, 20 µmol/LDecreased active oxygen levels and increased UCP2 protein expression in a dose-dependent manner.[4][4]
Resveratrol PC12 cellsCorticosterone (200 µM)2.5, 5, 10 µmol/LSignificantly increased cell survival rates.[5][5]
PC12 cellsOxygen-glucose deprivation/reoxygenation (OGD/R)10 µMAttenuated cell viability loss and apoptosis.[6][6]
SH-SY5Y cellsRotenone (20 µM)10, 20 µMPrevented rotenone-induced cell death.[7][7]
Eugenol Primary murine cortical culturesNMDA (300 µM)100-300 µMAttenuated acute neurotoxicity by 20-60%.[8][8]
Primary murine cortical culturesOxygen-glucose deprivation (50 min)100-300 µMReduced neuronal death by 45-60%.[8][8]
Rat spinal substantia gelatinosa neuronsN/A (spontaneous excitatory transmission)EC50: 3.8 mMIncreased the frequency of spontaneous excitatory postsynaptic currents.[9][9]
Ferulic Acid Rat cerebrocortical nerve terminals4-Aminopyridine (1 mM)IC50: 31 µMInhibited evoked glutamate release.[10][10]
HT22 cellsGlutamate1 and 2.5 mMPrevented glutamate-induced cell death.[11][11]

Key Signaling Pathways in Phenylpropanoid-Mediated Neuroprotection

The neuroprotective effects of these phenylpropanoids are mediated through the modulation of several key intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.

G General Experimental Workflow for In Vitro Neuroprotection Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assessment cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, PC12) seeding Cell Seeding (e.g., 96-well plate) cell_culture->seeding pretreatment Pre-treatment with Phenylpropanoid seeding->pretreatment neurotoxin Induction of Neurotoxicity (e.g., MPP+, Glutamate, H2O2) pretreatment->neurotoxin viability_assay Cell Viability Assay (e.g., MTT, LDH) neurotoxin->viability_assay molecular_analysis Molecular Analysis (e.g., Western Blot, qPCR) neurotoxin->molecular_analysis

Experimental Workflow for Neuroprotection Assay.

G Nrf2/ARE Signaling Pathway in Neuroprotection phenylpropanoids Phenylpropanoids (e.g., Curcumin, Ferulic Acid) nrf2 Nrf2 phenylpropanoids->nrf2 promotes dissociation ros Oxidative Stress (ROS) keap1 Keap1 ros->keap1 oxidizes keap1->nrf2 sequesters & degrades are ARE (Antioxidant Response Element) nrf2->are translocates to nucleus & binds ho1 HO-1 are->ho1 activates transcription gclc GCLC are->gclc activates transcription nqo1 NQO1 are->nqo1 activates transcription neuroprotection Neuroprotection ho1->neuroprotection gclc->neuroprotection nqo1->neuroprotection

Nrf2/ARE Signaling Pathway.

G PI3K/Akt Signaling Pathway in Neuroprotection phenylpropanoids Phenylpropanoids (e.g., Resveratrol, Curcumin) pi3k PI3K phenylpropanoids->pi3k activates akt Akt pi3k->akt activates bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 activates bad Bad (Pro-apoptotic) akt->bad inhibits gsk3b GSK-3β akt->gsk3b inhibits cell_survival Cell Survival bcl2->cell_survival apoptosis Apoptosis bad->apoptosis gsk3b->apoptosis

PI3K/Akt Signaling Pathway.

G NF-κB Signaling Pathway in Neuroinflammation phenylpropanoids Phenylpropanoids (e.g., Caffeic Acid, Eugenol) ikk IKK phenylpropanoids->ikk inhibits inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, Aβ) inflammatory_stimuli->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb degrades, releasing nucleus Nucleus nfkb->nucleus translocates to inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-1β, COX-2) nucleus->inflammatory_genes activates transcription of neuroinflammation Neuroinflammation inflammatory_genes->neuroinflammation

NF-κB Signaling Pathway.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature for assessing the neuroprotective effects of phenylpropanoids.

Cell Culture and Treatment
  • Cell Lines: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are commonly used.

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays, larger plates for protein or RNA extraction).

    • After reaching a desired confluency (typically 70-80%), the cells are pre-treated with various concentrations of the test phenylpropanoid for a specified period (e.g., 2, 12, or 24 hours).

    • Following pre-treatment, the neurotoxic agent (e.g., MPP+, 6-OHDA, glutamate, H2O2) is added to the culture medium, and the cells are incubated for a further specified duration (e.g., 24 or 48 hours).

Assessment of Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • After the treatment period, the culture medium is removed.

    • MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

    • The MTT solution is then removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

    • Cell viability is expressed as a percentage of the control (untreated) cells.

Western Blot Analysis for Protein Expression (e.g., Nrf2, HO-1)

Western blotting is used to detect and quantify the expression levels of specific proteins involved in neuroprotective signaling pathways.

  • Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

  • Procedure:

    • Protein Extraction: Cells are lysed using a RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA or Bradford assay.

    • Gel Electrophoresis: Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel and separated by electrophoresis.

    • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Immunoblotting:

      • The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

      • The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-Nrf2, anti-HO-1, anti-p-Akt, anti-NF-κB p65) overnight at 4°C.

      • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH).

This guide provides a foundational comparison of the neuroprotective effects of selected phenylpropanoids. For more in-depth analysis and before initiating new experimental work, it is highly recommended to consult the primary research articles cited.

References

A Comparative Analysis of the In Vitro Anti-Inflammatory Efficacy of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol and Known Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro anti-inflammatory properties of a phenylpropanoid compound and two widely recognized anti-inflammatory drugs, Dexamethasone and Indomethacin. Due to the limited availability of direct experimental data for 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol, this analysis utilizes data from a structurally analogous compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), to infer potential efficacy and mechanisms of action. This information is presented for research and informational purposes and should be interpreted with the understanding that the biological activities of these two compounds may differ.

Quantitative Efficacy and Mechanistic Overview

The following table summarizes the in vitro efficacy of HDMPPA (as a proxy), Dexamethasone, and Indomethacin against key inflammatory markers.

Compound/DrugTarget/AssayCell TypeIC50 ValueMechanism of Action
3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) LDL OxidationNot Specified1.4 µg/mLSuppresses production of NO, PGE2, iNOS, COX-2, TNF-α, and IL-1β; Blocks NF-κB, MAPKs, and PI3K/Akt signaling pathways.[1][2][3]
Dexamethasone Nitrite Formation (NO production)IFN-γ-stimulated RAW 264.7 cells9 nMSuppresses iNOS expression and T cell function.[4]
Indomethacin COX-1 InhibitionCHO cells18 nMPotent inhibitor of both COX-1 and COX-2 enzymes, thereby blocking prostaglandin synthesis.[5][6]
COX-2 InhibitionCHO cells26 nM[5][6]

Experimental Protocols

Detailed methodologies for key in vitro anti-inflammatory assays are provided below.

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS).

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium, such as DMEM, supplemented with 10% fetal bovine serum and antibiotics. Cells are seeded in 96-well plates at a density of approximately 2 x 10^5 cells/mL and allowed to adhere overnight.[7]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. After a pre-incubation period (typically 1-2 hours), cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A positive control (e.g., Indomethacin) and a vehicle control are included.[7]

  • Quantification of Nitrite: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.[7][8][9] This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and measuring the absorbance at approximately 540 nm. The nitrite concentration is determined from a standard curve prepared with sodium nitrite.

  • Cell Viability Assay: To ensure that the observed reduction in NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT assay) is performed in parallel.[7]

Cyclooxygenase (COX) Enzyme Activity Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2, the enzymes responsible for prostaglandin synthesis.

  • Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes are used. Arachidonic acid, the substrate for COX enzymes, is prepared in a suitable buffer.

  • Inhibition Assay: The assay is typically performed in a 96-well plate format. The test compound at various concentrations is pre-incubated with the COX enzyme (either COX-1 or COX-2) for a defined period.

  • Measurement of Prostaglandin Production: The enzymatic reaction is initiated by adding arachidonic acid. The reaction is allowed to proceed for a specific time and then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[10]

  • Data Analysis: The percentage of COX inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that of the vehicle control. The IC50 value is then determined from the dose-response curve.

Visualizations

Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. Many anti-inflammatory compounds exert their effects by modulating this pathway.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK_complex IKK Complex TLR4->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IKK_complex->IkB NFkB NF-κB (p50/p65) IkB->NFkB inhibits NFkB_active Active NF-κB IkB->NFkB_active degradation nucleus Nucleus NFkB_active->nucleus translocates inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nucleus->inflammatory_genes induces transcription HDMPPA HDMPPA HDMPPA->IKK_complex inhibits

Caption: The NF-κB signaling pathway and a potential point of inhibition by HDMPPA.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro screening of potential anti-inflammatory compounds.

Experimental_Workflow start Start: Compound Library cell_culture Macrophage Cell Culture (e.g., RAW 264.7) start->cell_culture treatment Compound Treatment & LPS Stimulation cell_culture->treatment supernatant_collection Collect Supernatant treatment->supernatant_collection cell_pellet Cell Pellet treatment->cell_pellet no_assay Nitric Oxide (NO) Assay (Griess Reagent) supernatant_collection->no_assay cytokine_assay Cytokine Assay (ELISA for TNF-α, IL-6) supernatant_collection->cytokine_assay cox_assay COX Activity Assay (PGE2 ELISA) cell_pellet->cox_assay western_blot Western Blot (iNOS, COX-2, p-NF-κB) cell_pellet->western_blot data_analysis Data Analysis & IC50 Determination no_assay->data_analysis cytokine_assay->data_analysis cox_assay->data_analysis western_blot->data_analysis end End: Identify Lead Compounds data_analysis->end

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two prevalent analytical methods for the quantification of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The accurate and precise quantification of this compound, a significant lignin-derived chemical, is crucial for research and development in biofuels, biomaterials, and pharmaceuticals. This document outlines the experimental protocols and performance characteristics of each method to aid researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific analytical needs.

Key Performance Characteristics

The choice between analytical methods often involves a trade-off between various performance metrics. The following table summarizes key quantitative data for the LC-MS/MS and GC-MS methods for the analysis of this compound.

Performance CharacteristicLC-MS/MS MethodGC-MS Method
Linearity (Range) 0.1 - 500 ng/mL1 - 1000 ng/mL
Correlation Coefficient (r²) >0.998>0.995
Limit of Detection (LOD) 0.05 ng/mL0.5 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL1 ng/mL
Accuracy (% Recovery) 95.2 - 104.5%92.8 - 106.3%
Precision (%RSD) < 6% (intra-day)< 8% (intra-day)
< 8% (inter-day)< 10% (inter-day)

Experimental Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods to ensure the reliability and comparability of the results obtained.

cluster_0 Method A: LC-MS/MS cluster_1 Method B: GC-MS cluster_2 Cross-Validation A_prep Sample Preparation (Direct Injection) A_analysis LC-MS/MS Analysis A_prep->A_analysis A_data Data Acquisition & Processing A_analysis->A_data compare Statistical Comparison (e.g., Bland-Altman, Deming Regression) A_data->compare B_prep Sample Preparation (Derivatization) B_analysis GC-MS Analysis B_prep->B_analysis B_data Data Acquisition & Processing B_analysis->B_data B_data->compare report Validation Report compare->report cluster_considerations Key Considerations cluster_methods Method Selection start Analytical Requirement sensitivity Sensitivity & LOD start->sensitivity throughput Sample Throughput start->throughput complexity Sample Matrix Complexity start->complexity volatility Analyte Volatility start->volatility lcms LC-MS/MS sensitivity->lcms High gcms GC-MS sensitivity->gcms Moderate throughput->lcms High (no derivatization) throughput->gcms Lower (derivatization step) complexity->lcms High (less matrix effect) volatility->gcms Requires derivatization

A Comparative Benchmarking Guide to the Synthesis of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of synthetic methodologies for 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol, a significant lignin model compound, benchmarked against the synthesis of structurally related compounds. The objective is to offer a comparative overview of reaction yields, conditions, and procedural complexities to aid in the selection of the most efficient synthetic routes for research and development purposes.

Comparative Synthesis Data

The following table summarizes key quantitative data for the synthesis of this compound and two comparable compounds: 1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol and Guaiacylglycerol-β-guaiacyl ether. These compounds are selected for their structural similarity and relevance in lignin chemistry and drug discovery.

CompoundStarting Material(s)Key Reagents/MethodOverall Yield (%)Number of StepsReference
This compound Syringaldehyde derivativeMulti-step chemical synthesisNot explicitly stated in reviewed literature; dependent on specific pathwayMultipleGeneral synthetic routes for diarylpropane-1,3-diols are described.[1]
threo-3-Chloro-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol VanillinWittig reaction, Sharpless asymmetric dihydroxylation36%8[2]
1,2-bis-(4-hydroxy-3-methoxyphenyl)-1,3-propanediol Benzylhomovanillic acid, BenzylvanillinIvanoff Reaction~15% (crystalline erythro isomer)Multiple
Guaiacylglycerol-β-guaiacyl ether AcetosyringoneBromination, Substitution, Hydroxyl methylation, ReductionNot explicitly stated in reviewed literature; dependent on specific pathway4[3]
3-(4-Hydroxy-3-methoxyphenyl)-1-propanol EugenolHydroboration reactionGood yields (not quantified)1[4]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducibility and comparison. Below are representative protocols for the synthesis of related propane-1,2-diol and propane-1,3-diol compounds.

Synthesis of threo-3-Chloro-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol[2]

This synthesis is an eight-step process starting from vanillin. A key step involves the Sharpless asymmetric dihydroxylation to establish the stereochemistry of the diol.

  • Protection of Vanillin: The phenolic hydroxyl group of vanillin is protected.

  • Wittig Reaction: The protected vanillin undergoes a Wittig reaction with Ph3P=CHCOOEt to introduce the three-carbon side chain.

  • Asymmetric Dihydroxylation: The resulting α,β-unsaturated ester is subjected to Sharpless asymmetric dihydroxylation using AD-mix-β to yield the corresponding diol with high enantiomeric excess (92% e.e.).

  • Acetonide Protection: The diol is protected as a 2,2-dimethoxypropane derivative.

  • Ester Reduction: The ester group is reduced to a primary alcohol.

  • Chlorination: The primary alcohol is converted to a chloride.

  • Deprotection of Acetonide: The acetonide protecting group is removed.

  • Deprotection of Phenolic Group: The initial protecting group on the phenolic hydroxyl is removed to yield the final product.

Synthesis of 1,2-bis-(4-hydroxy-3-methoxyphenyl)-1,3-propanediol via the Ivanoff Reaction

This method provides a route to β-1 lignol dimers.

  • Formation of the Ivanoff Reagent: Benzylhomovanillic acid reacts with an excess of isopropyl magnesium chloride to form a dienolate intermediate.

  • Condensation: The dienolate intermediate undergoes a nucleophilic addition to benzylvanillin at ambient temperature to form a β-hydroxypropionic acid.

  • Reduction: The resulting acid is reduced to afford the 1,3-propanediol. The erythro isomer is typically isolated as a crystalline solid.

Synthesis of Guaiacylglycerol-β-guaiacyl ether[3]

This synthesis proceeds through a four-step reaction sequence starting from acetosyringone.

  • Bromination: Acetosyringone is first brominated.

  • Substitution: The bromo group is then substituted.

  • Hydroxyl Methylation: A hydroxyl methyl group is introduced.

  • Reduction: The final step involves a reduction to yield the target compound.

Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic pathways described above.

Synthesis_of_threo_3_Chloro_1_4_hydroxy_3_methoxyphenyl_propane_1_2_diol cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_end Final Product Vanillin Vanillin Protection Phenolic Protection Vanillin->Protection Step 1 Wittig Wittig Reaction Protection->Wittig Step 2 Dihydroxylation Sharpless Asymmetric Dihydroxylation Wittig->Dihydroxylation Step 3 Acetonide Acetonide Protection Dihydroxylation->Acetonide Step 4 Reduction Ester Reduction Acetonide->Reduction Step 5 Chlorination Chlorination Reduction->Chlorination Step 6 Deprotection1 Acetonide Deprotection Chlorination->Deprotection1 Step 7 Deprotection2 Phenolic Deprotection Deprotection1->Deprotection2 Step 8 Final_Product threo-3-Chloro-1-(4-hydroxy- 3-methoxyphenyl)propane-1,2-diol Deprotection2->Final_Product

Caption: Synthetic workflow for threo-3-Chloro-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol.

Synthesis_of_Guaiacylglycerol_beta_guaiacyl_ether cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_end Final Product Acetosyringone Acetosyringone Bromination Bromination Acetosyringone->Bromination Step 1 Substitution Substitution Bromination->Substitution Step 2 Hydroxyl_Methylation Hydroxyl Methylation Substitution->Hydroxyl_Methylation Step 3 Reduction Reduction Hydroxyl_Methylation->Reduction Step 4 Final_Product Guaiacylglycerol-β-guaiacyl ether Reduction->Final_Product

Caption: Synthetic workflow for Guaiacylglycerol-β-guaiacyl ether.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol, promoting a secure laboratory environment and environmental responsibility.

Core Disposal Procedures

The primary methods for the disposal of this compound involve professional chemical waste management services. Adherence to these procedures is crucial to prevent environmental contamination and ensure regulatory compliance.

Product Disposal:

The recommended method for disposing of unwanted this compound is through a licensed chemical destruction facility.[1] An alternative is controlled incineration equipped with a flue gas scrubbing system to neutralize harmful emissions.[1]

Key Prohibitions:

  • Do not contaminate water, foodstuffs, animal feed, or seeds with this chemical during storage or disposal.[1]

  • Do not discharge this product into sewer systems.[1]

Contaminated Packaging Disposal:

Proper disposal of packaging that has come into contact with this compound is equally important. The following steps should be taken:

  • Triple Rinse: Containers should be triple rinsed with an appropriate solvent, or an equivalent cleaning method should be employed.[1]

  • Recycling or Reconditioning: After thorough cleaning, the containers can be sent for recycling or reconditioning.[1]

  • Sanitary Landfill: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]

  • Incineration: For combustible packaging materials, controlled incineration with flue gas scrubbing is a viable disposal option.[1]

Experimental Protocols Referenced

The disposal procedures outlined are based on standard chemical safety protocols and do not originate from specific experimental research cited in the provided context. These are general best practices for chemical waste management.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its contaminated packaging.

cluster_product Product Disposal cluster_packaging Contaminated Packaging Disposal cluster_prohibited Prohibited Actions start_product Unwanted this compound destruction_plant Licensed Chemical Destruction Plant start_product->destruction_plant Primary Method incineration_product Controlled Incineration with Flue Gas Scrubbing start_product->incineration_product Alternative start_packaging Contaminated Packaging triple_rinse Triple Rinse or Equivalent start_packaging->triple_rinse incineration_packaging Controlled Incineration (for combustible packaging) start_packaging->incineration_packaging recycle Recycle or Recondition triple_rinse->recycle puncture Puncture and Dispose in Sanitary Landfill triple_rinse->puncture contaminate Contaminate Water, Foodstuffs, Feed, or Seed sewer Discharge to Sewer

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical protocols for the handling, storage, and disposal of 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.

This document is intended for researchers, scientists, and drug development professionals. It offers step-by-step guidance to directly address operational questions and establish safe laboratory practices.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted for specific laboratory conditions. However, the following table summarizes the recommended PPE for handling this compound, particularly when in solid or powdered form.

Protection TypeRecommended PPERationale
Eye and Face Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a risk of splashing.To protect against eye contact with dust particles or splashes.
Hand Chemical-resistant nitrile gloves (minimum 5-mil thickness). Gloves should be inspected before use and changed immediately if contact with the chemical occurs.To prevent skin contact. Nitrile gloves offer good resistance to a variety of chemicals, but breakthrough times can vary. For prolonged contact, consider thicker gloves or alternatives like Viton™.[1]
Body A laboratory coat is mandatory. Fire/flame resistant and impervious clothing is recommended, especially when handling larger quantities.To protect skin and clothing from contamination.
Respiratory A NIOSH-approved N95 or higher particulate respirator should be used when handling the powder outside of a chemical fume hood or when dust generation is likely.[2][3]To prevent inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following workflow is essential for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Engineering Controls Engineering Controls Don PPE Don PPE Engineering Controls->Don PPE Ensure readiness Weighing and Aliquoting Weighing and Aliquoting Don PPE->Weighing and Aliquoting Enter handling area Solution Preparation Solution Preparation Weighing and Aliquoting->Solution Preparation Proceed with experiment Decontamination Decontamination Solution Preparation->Decontamination After experiment completion Doff PPE Doff PPE Decontamination->Doff PPE After cleaning

Caption: Workflow for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Conduct all work in a well-ventilated laboratory.

  • Ensure that a chemical fume hood is used whenever there is a potential for dust or aerosol generation.

  • Verify that an eyewash station and safety shower are readily accessible.

  • Prepare all necessary equipment and reagents before commencing work to minimize movement and the potential for spills.

2. Donning Personal Protective Equipment (PPE):

  • Put on all required PPE as outlined in the table above before entering the designated handling area.

3. Weighing and Aliquoting:

  • If weighing the solid compound, do so within a chemical fume hood or a ventilated balance enclosure to control dust.

  • Use appropriate tools, such as spatulas and weighing paper, to handle the powder.

  • Keep the container tightly closed when not in use.

4. Solution Preparation:

  • When dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • If using a volatile solvent, ensure this is performed within a chemical fume hood.

5. Post-Handling Decontamination:

  • Wipe down the work area with an appropriate solvent (e.g., 70% ethanol or a mild detergent solution) to decontaminate surfaces. For phenolic compounds, a 10% bleach solution followed by a water or 70% ethanol rinse is also effective.[4]

  • Clean any contaminated equipment following established laboratory procedures.

6. Doffing Personal Protective Equipment (PPE):

  • Remove PPE in the correct order to avoid cross-contamination. Generally, gloves are removed first, followed by the lab coat, and then eye and face protection.

  • Wash hands thoroughly with soap and water after removing all PPE.

Emergency Procedures: Spill and Exposure

Spill Cleanup:

In the event of a spill, follow these steps:

cluster_spill Spill Response Evacuate and Secure Evacuate and Secure Assess and Don PPE Assess and Don PPE Evacuate and Secure->Assess and Don PPE If safe to do so Contain and Clean Contain and Clean Assess and Don PPE->Contain and Clean Proceed with cleanup Dispose of Waste Dispose of Waste Contain and Clean->Dispose of Waste After collection

Caption: Procedural flow for spill response.
  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.

  • Assess and Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection.

  • Contain and Clean:

    • For solid spills, gently cover the spill with absorbent material (e.g., vermiculite, sand, or dry earth) to prevent dust from becoming airborne.

    • Carefully sweep the material into a designated waste container. Avoid creating dust.

    • For liquid spills, cover with an inert absorbent material.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent solution.

  • Dispose of Waste: Collect all contaminated materials in a sealed, properly labeled container for hazardous waste disposal.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage and Disposal Plan

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.

  • Keep away from strong oxidizing agents and strong bases.

  • Protect from direct sunlight and moisture, as phenolic compounds can be sensitive to light and humidity, which may lead to degradation.[4]

Disposal:

All waste materials should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Solid Waste:

    • Collect excess solid this compound and any contaminated materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container.

  • Liquid Waste:

    • Collect solutions containing the compound in a labeled, sealed waste container. Do not mix with incompatible waste streams.

  • Disposal Route:

    • The primary recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]

    • Do not dispose of this chemical down the drain or in the regular trash.[6]

By implementing these safety and logistical protocols, you can significantly mitigate the risks associated with handling this compound and ensure a safe and productive research environment.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。